molecular formula C11H13ClN2 B045538 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine CAS No. 1203-95-8

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

Cat. No.: B045538
CAS No.: 1203-95-8
M. Wt: 208.69 g/mol
InChI Key: PPPQHAMKVHECAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is a substituted tryptamine derivative of significant interest in preclinical neuropharmacology and medicinal chemistry research. This compound features a core indole scaffold substituted with a chloro group at the 5-position and a methyl group at the 2-position, which modulates its electronic properties and steric profile, thereby influencing its receptor binding affinity and metabolic stability. Its primary research value lies in its role as a key structural analog and synthetic precursor for investigating the structure-activity relationships (SAR) of ligands targeting serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes.

Properties

IUPAC Name

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7/h2-3,6,14H,4-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPQHAMKVHECAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352352
Record name 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203-95-8
Record name 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine (CAS Number: 1203-95-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, also known as 5-chloro-2-methyltryptamine, is a tryptamine derivative with potential applications in pharmaceutical research and development. Its structural similarity to the neurotransmitter serotonin suggests its potential interaction with serotonin receptors, making it a compound of interest for the development of novel therapeutics targeting the central nervous system. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological significance of this compound.

Chemical and Physical Properties

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is a synthetic organic compound belonging to the indole alkaloid family. The hydrochloride salt is the common commercially available form.

PropertyValueSource
CAS Number 1203-95-8[1]
Molecular Formula C₁₁H₁₃ClN₂[1]
Molecular Weight 208.69 g/mol [1]
Appearance White to yellow crystal powderN/A
Boiling Point (HCl salt) 385.2°C at 760 mmHgN/A
Density (HCl salt) 1.252 g/cm³N/A
Purity (typical) ≥97%N/A

Synthesis

General Synthetic Pathway

A plausible synthetic route involves the following key transformations:

  • Vilsmeier-Haack Formylation: Reaction of 5-chloro-2-methylindole with a formylating agent, such as phosphorus oxychloride and dimethylformamide, to introduce a formyl group at the C3 position of the indole ring.

  • Condensation: The resulting indole-3-carboxaldehyde is then condensed with a nitrogen source, such as ammonium acetate, to form an intermediate imine or enamine.

  • Reduction: The intermediate is subsequently reduced to the desired ethanamine. A variety of reducing agents can be employed, such as sodium tris(acetoxy)borohydride.

  • Final Reduction/Deprotection (if necessary): A final reduction step, for instance using palladium on carbon with a hydrogen source like ammonium formate, would yield the target primary amine.[1]

Experimental Workflow for a General Tryptamine Synthesis

G cluster_0 Step 1: Formylation cluster_1 Step 2: Condensation cluster_2 Step 3: Reductive Amination cluster_3 Step 4: Final Reduction/Deprotection start 5-chloro-2-methylindole reagent1 POCl₃, DMF start->reagent1 product1 5-chloro-2-methyl-1H-indole-3-carbaldehyde reagent1->product1 reagent2 Ammonium Acetate product1->reagent2 product2 Intermediate Imine/Enamine reagent2->product2 reagent3 Sodium tris(acetoxy)borohydride product2->reagent3 product3 Protected Tryptamine Intermediate reagent3->product3 reagent4 Pd/C, Ammonium Formate product3->reagent4 final_product 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine reagent4->final_product

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the compound 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine. Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of fundamental identifiers, predicted physicochemical parameters, and detailed, internationally recognized experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by furnishing essential data for computational modeling, analytical method development, and preliminary assessment of the compound's potential pharmacokinetic profile. Furthermore, this document elucidates potential biological interactions by outlining key signaling and metabolic pathways relevant to its structural class.

Chemical Identity and Structure

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is a tryptamine derivative characterized by a chlorine substitution at the 5-position and a methyl group at the 2-position of the indole ring.

IdentifierValue
IUPAC Name 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine
CAS Number 1203-95-8
Molecular Formula C₁₁H₁₃ClN₂
Molecular Weight 208.69 g/mol
Canonical SMILES CC1=C(C2=C(N1)C=C(C=C2)Cl)CCN

Physicochemical Properties

PropertyPredicted Value for 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamineExperimental Value for 2-(5-methyl-1H-indol-3-yl)ethanamine[1]
Melting Point Not available290-292 °C[1]
Boiling Point Not available355.3 °C at 760 mmHg[1]
Water Solubility Not availableNot available
logP (Octanol-Water Partition Coefficient) Not availableNot available
pKa (Acid Dissociation Constant) Not availableNot available

Experimental Protocols for Physicochemical Property Determination

To facilitate the acquisition of precise experimental data, this section details the standard methodologies for determining key physicochemical properties, based on the internationally recognized OECD Guidelines for the Testing of Chemicals.[2]

Melting Point/Melting Range (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.

Methodology:

  • Apparatus: A capillary tube apparatus with a heated metal block or liquid bath, equipped with a calibrated thermometer or thermocouple.

  • Sample Preparation: A small amount of the finely powdered, dry substance is packed into a capillary tube.

  • Procedure: The capillary tube is placed in the heating block/bath. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Determination: The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Water Solubility (OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.

Methodology (Flask Method):

  • Apparatus: A thermostated water bath, flasks with stoppers, and an appropriate analytical instrument (e.g., HPLC, UV-Vis spectrophotometer).

  • Procedure:

    • An excess amount of the test substance is added to a known volume of water in a flask.

    • The flask is agitated in the thermostated bath at a defined temperature (e.g., 20 °C) until equilibrium is reached (typically 24-48 hours).

    • The solution is then centrifuged or filtered to remove undissolved solid.

  • Analysis: The concentration of the substance in the clear aqueous phase is determined using a validated analytical method.

Partition Coefficient (n-octanol/water) (OECD Guideline 107/123)

The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible liquids, n-octanol and water, and is a key indicator of its lipophilicity.

Methodology (Shake Flask Method - OECD 107):

  • Apparatus: Separatory funnels, a mechanical shaker, and an analytical instrument to determine the concentration of the substance in both phases.

  • Procedure:

    • n-Octanol and water are mutually saturated before the experiment.

    • A known amount of the test substance is dissolved in either n-octanol or water.

    • The two phases are placed in a separatory funnel in a defined volume ratio and shaken until equilibrium is established.

    • The phases are then separated by centrifugation.

  • Analysis: The concentration of the substance in both the n-octanol and water phases is measured. The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Dissociation Constant in Water (pKa) (OECD Guideline 112)

The dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like an ethanamine derivative, it indicates the pH at which the compound is 50% ionized.

Methodology (Titration Method):

  • Apparatus: A pH meter with a calibrated electrode, a temperature-controlled vessel, and a micro-burette.

  • Procedure:

    • A known concentration of the test substance is dissolved in water.

    • The solution is titrated with a standard solution of a strong acid (e.g., HCl).

    • The pH of the solution is measured after each addition of the titrant.

  • Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Potential Biological Interactions and Pathways

As a tryptamine derivative, 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is likely to interact with components of the central nervous system, particularly the serotonergic system.

Interaction with Serotonin Receptors

Many tryptamines are agonists or partial agonists at various serotonin (5-HT) receptors. The 5-HT₂A receptor, a G-protein coupled receptor (GPCR), is a common target. Activation of the 5-HT₂A receptor typically initiates a signaling cascade through the Gq/G₁₁ protein.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gq/G11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Ligand 2-(5-chloro-2-methyl- 1H-indol-3-yl)ethanamine Ligand->Receptor Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: Putative 5-HT₂A receptor signaling cascade upon ligand binding.

Metabolism by Monoamine Oxidase (MAO)

Tryptamines are well-known substrates for monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. MAO-A, in particular, is responsible for the oxidative deamination of tryptamines.

MAO_Metabolism cluster_workflow Metabolic Workflow Substrate 2-(5-chloro-2-methyl- 1H-indol-3-yl)ethanamine Enzyme Monoamine Oxidase A (MAO-A) Substrate->Enzyme Substrate for Product Corresponding Indole Acetaldehyde Enzyme->Product Catalyzes Oxidative Deamination Further_Metabolism Further Oxidation/Reduction Product->Further_Metabolism

Caption: Potential metabolic pathway via monoamine oxidase A.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine. While experimental data remains sparse, the provided predicted values and detailed experimental protocols offer a solid foundation for further research and development. The outlined potential biological interactions with the serotonergic system highlight a key area for future pharmacological investigation. It is recommended that the experimental protocols detailed herein be utilized to obtain precise data, which will be crucial for the accurate modeling and prediction of this compound's behavior in biological systems.

References

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Molecular Structure, Physicochemical Properties, and Synthetic Workflow of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

This document provides a detailed technical overview of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, a halogenated indole derivative of interest in medicinal chemistry and pharmaceutical research. The compound belongs to the tryptamine class, which is known for a wide range of biological activities. This guide covers its molecular characteristics, a summary of its chemical synthesis, and a visualization of its potential biological interactions based on its structural class.

Molecular Structure and Physicochemical Data

The fundamental properties of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine are summarized below. The structure features a chloro-substituted indole ring, which is a common scaffold in pharmacologically active molecules. The ethylamine side chain at the C3 position is characteristic of tryptamines.

Chemical structure of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

Table 1: Molecular and Physicochemical Properties

PropertyValueReference
IUPAC Name 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine
CAS Number 1203-95-8[1]
Molecular Formula C₁₁H₁₃ClN₂[1]
Molecular Weight 208.69 g/mol [1]
Hydrochloride Form CAS 1203-95-8 (as hydrochloride)
Hydrochloride Formula C₁₁H₁₄Cl₂N₂[2]
Hydrochloride Mol. Wt. 245.15 g/mol

Experimental Protocols: Chemical Synthesis

The synthesis of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine can be achieved through a multi-step reaction pathway starting from 5-chloro-2-methylindole.[1][3] The following protocol is a generalized procedure based on established synthetic routes for similar indole derivatives.

Objective: To synthesize 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.

Starting Materials:

  • 5-Chloro-2-methylindole

  • Trichlorophosphate (Phosphorus oxychloride)

  • N,N-dimethylformamide (DMF)

  • Ammonium acetate

  • Sodium tris(acetoxy)borohydride

  • Tetrahydrofuran (THF)

  • Palladium on activated carbon (10%)

  • Ammonium formate

  • Methanol

Methodology:

  • Vilsmeier-Haack Formylation:

    • A solution of N,N-dimethylformamide (DMF) is cooled in an ice bath.

    • Trichlorophosphate (POCl₃) is added dropwise to the cooled DMF to form the Vilsmeier reagent.

    • A solution of 5-chloro-2-methylindole in a suitable solvent is then added slowly to the Vilsmeier reagent.

    • The reaction is stirred at room temperature until completion (monitored by TLC).

    • The mixture is then hydrolyzed by pouring it onto crushed ice, leading to the precipitation of the intermediate, 5-chloro-2-methyl-1H-indole-3-carbaldehyde. The solid is filtered, washed, and dried.

  • Formation of the Nitrovinyl Intermediate:

    • The 5-chloro-2-methyl-1H-indole-3-carbaldehyde is dissolved in a suitable solvent with ammonium acetate.

    • This step forms an imine or related nitrogen-containing intermediate.

  • Reductive Amination:

    • The intermediate from the previous step is dissolved in tetrahydrofuran (THF).

    • Sodium tris(acetoxy)borohydride is added portion-wise to the solution to carry out the reductive amination.

    • The reaction proceeds at room temperature until the starting material is consumed.

  • Final Reduction/Purification:

    • The product from the reductive amination is further purified or subjected to a final reduction step if necessary.

    • A common final step involves catalytic transfer hydrogenation using palladium on carbon (10%) and ammonium formate in methanol to ensure the full reduction of any remaining imine or nitro groups to the primary amine.[1]

    • The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

    • The final product, 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, is purified using column chromatography or recrystallization.

Visualized Workflows and Pathways

The following diagrams illustrate the chemical synthesis workflow and a potential biological signaling pathway relevant to the structural class of this molecule.

G A Start: 5-Chloro-2-methylindole B Step 1: Vilsmeier-Haack Reaction (POCl₃, DMF) A->B Reagent Addition C Intermediate: 5-Chloro-2-methyl-1H-indole-3-carbaldehyde B->C Formation D Step 2 & 3: Reductive Amination (Ammonium Acetate, NaBH(OAc)₃) C->D Conversion E Step 4: Final Reduction / Purification (Pd/C, Ammonium Formate) D->E Reduction F End Product: 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine E->F Isolation

Caption: Chemical synthesis workflow for 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.

Indole ethylamine derivatives are structurally analogous to the neurotransmitter serotonin and are known to interact with serotonin (5-HT) receptors.[4] While the specific activity of this compound is not detailed in the literature, a plausible mechanism of action involves modulation of 5-HT receptor signaling pathways, such as the Gq-coupled pathway shown below.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Serotonin Receptor (e.g., 5-HT2A) G_Protein Gq Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response (e.g., Neuronal Excitability) PKC->Response modulates Ligand Indole Compound (Agonist) Ligand->Receptor binds to

Caption: Representative Gq-coupled serotonin receptor signaling pathway.

References

An In-depth Technical Guide on the Mechanism of Action of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, also known as 5-chloro-α-methyltryptamine (5-chloro-AMT) and PAL-542, is a synthetic tryptamine derivative with a complex pharmacological profile.[1][2] This technical guide provides a detailed examination of its mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of its engagement with key biological targets. 5-chloro-AMT is characterized as a potent serotonin-dopamine releasing agent (SDRA), a full agonist of the serotonin 5-HT2A receptor, and a formidable inhibitor of monoamine oxidase A (MAO-A).[1] These multifaceted activities suggest its potential as a research tool for investigating monoaminergic systems and as a lead compound in drug discovery programs targeting neuropsychiatric disorders.

Core Pharmacological Activities

The primary mechanism of action of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is defined by its interaction with three key components of monoaminergic neurotransmission:

  • Monoamine Transporters: It acts as a releasing agent for both serotonin (5-HT) and dopamine (DA).

  • Serotonin Receptors: It exhibits potent agonism at the 5-HT2A receptor subtype.[1]

  • Monoamine Oxidase: It selectively inhibits the A-isoform of the monoamine oxidase enzyme.[1]

These activities are summarized in the quantitative data presented below.

Quantitative Pharmacological Data

The following tables summarize the in vitro efficacy and potency of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine at its principal molecular targets.

Table 1: Monoamine Release Activity

MonoamineEC50 (nM)
Serotonin (5-HT)16
Dopamine (DA)54
Norepinephrine (NE)3,434
Data derived from in vitro release assays using rat brain synaptosomes.[1][2]

Table 2: Serotonin 5-HT2A Receptor Agonism

ParameterValue
EC50 (nM)6.27
Maximal Efficacy105%
Data indicates that 5-chloro-AMT is a full agonist at the 5-HT2A receptor.[1]

Table 3: Monoamine Oxidase (MAO) Inhibition

Enzyme IsoformIC50 (nM)
MAO-A250
MAO-B82,000
Data demonstrates a high selectivity for MAO-A over MAO-B.[1]

Detailed Experimental Protocols

The quantitative data presented above are typically generated using the following standard experimental methodologies in pharmacology and neurochemistry.

In Vitro Monoamine Release Assay

This assay is designed to measure the ability of a compound to evoke the release of monoamine neurotransmitters from presynaptic nerve terminals (synaptosomes).

  • Synaptosome Preparation: Brain tissue from a suitable animal model (e.g., rat striatum for dopamine, hippocampus for serotonin) is homogenized in a buffered sucrose solution. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction.

  • Radiolabeling: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]5-HT, [³H]DA) which is taken up into the synaptic vesicles.

  • Superfusion: The radiolabeled synaptosomes are placed in a superfusion apparatus and continuously washed with a physiological buffer.

  • Compound Exposure: The test compound, 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, is introduced into the superfusion buffer at various concentrations.

  • Fraction Collection and Analysis: Fractions of the superfusate are collected over time, and the amount of radioactivity in each fraction is quantified using liquid scintillation counting. An increase in radioactivity in the presence of the compound indicates monoamine release.

  • Data Analysis: The concentration-response data is fitted to a sigmoidal curve to determine the EC50 value.

5-HT2A Receptor Functional Assay (e.g., Calcium Flux Assay)

This assay measures the functional consequence of receptor activation, in this case, Gq-coupled 5-HT2A receptor agonism leading to an increase in intracellular calcium.

  • Cell Culture: A stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 cells) is cultured in appropriate media.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound is added to the cells at a range of concentrations.

  • Signal Detection: A fluorometric imaging plate reader (FLIPR) or a similar instrument is used to measure the change in fluorescence intensity upon compound addition. An increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.

  • Data Analysis: The concentration-response data is used to calculate the EC50 and maximal efficacy relative to a known full agonist.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of MAO-A and MAO-B.

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.

  • Substrate: A substrate that produces a detectable signal upon oxidation by MAO is employed (e.g., a luciferin-based substrate).

  • Incubation: The enzyme, substrate, and varying concentrations of the inhibitor (2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine) are incubated together.

  • Signal Measurement: The product of the enzymatic reaction is measured, typically via luminescence or fluorescence.

  • Data Analysis: The degree of inhibition at each concentration is calculated, and the data is plotted to determine the IC50 value for each MAO isoform.

Visualizing the Mechanisms of Action

The following diagrams illustrate the key pharmacological actions of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5_chloro_AMT 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine SERT SERT 5_chloro_AMT->SERT Reverses DAT DAT 5_chloro_AMT->DAT Reverses MAO_A MAO-A 5_chloro_AMT->MAO_A Inhibits VMAT2 VMAT2 5_HT_synapse 5-HT SERT->5_HT_synapse Release DA_synapse DA DAT->DA_synapse Release 5_HT_Vesicle 5-HT Vesicle 5_HT_cyto Cytosolic 5-HT 5_HT_Vesicle->5_HT_cyto Release DA_Vesicle DA Vesicle DA_cyto Cytosolic DA DA_Vesicle->DA_cyto Release 5_HT_cyto->SERT 5_HT_cyto->MAO_A Metabolism DA_cyto->DAT DA_cyto->MAO_A Metabolism 5HT2A_R 5-HT2A Receptor 5_HT_synapse->5HT2A_R Signaling_Cascade Downstream Signaling (e.g., IP3/DAG) 5HT2A_R->Signaling_Cascade Activates 5_chloro_AMT_agonist 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine 5_chloro_AMT_agonist->5HT2A_R Agonist

Caption: Overview of the multi-target mechanism of 5-chloro-AMT.

Start Prepare Synaptosomes Radiolabel Incubate with [³H]Monoamine Start->Radiolabel Superfuse Superfuse and Wash Radiolabel->Superfuse Expose Add 5-chloro-AMT Superfuse->Expose Collect Collect Superfusate Fractions Expose->Collect Quantify Liquid Scintillation Counting Collect->Quantify Analyze Calculate EC50 Quantify->Analyze

Caption: Experimental workflow for monoamine release assays.

5_chloro_AMT 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine 5HT2A_R 5-HT2A Receptor 5_chloro_AMT->5HT2A_R Binds and Activates Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: 5-HT2A receptor agonism signaling pathway.

Discussion and Conclusion

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is a tryptamine derivative with a distinctive and potent pharmacological profile.[1] Its ability to act as a serotonin-dopamine releasing agent, a full 5-HT2A receptor agonist, and a selective MAO-A inhibitor positions it as a compound of significant interest for neuropharmacological research.[1] The high affinity for and efficacy at these multiple targets suggest a complex in vivo effect, likely combining stimulant, psychedelic, and antidepressant-like properties. The substantial difference in its potency for norepinephrine release compared to serotonin and dopamine release indicates a degree of selectivity.[1][2] Furthermore, its potent inhibition of MAO-A is a critical characteristic that would significantly impact the in vivo half-life of monoamines.[1]

For drug development professionals, the polypharmacology of this molecule presents both opportunities and challenges. While its multi-target engagement could be beneficial for treating complex neuropsychiatric disorders, it also increases the potential for off-target effects and drug-drug interactions. Future research should aim to further elucidate the structure-activity relationships of this compound to potentially separate its distinct pharmacological activities, allowing for the development of more selective and therapeutically viable drug candidates. The potent monoamine oxidase inhibition, in particular, warrants careful consideration due to the known risks associated with MAOIs.[1]

References

Spectroscopic Profile of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR) data for the reference compound 5-chloro-3-methyl-1H-indole.

Table 1: ¹H NMR Spectroscopic Data for 5-chloro-3-methyl-1H-indole[1]
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.91s-NH (indole)
7.57d1.8H-4 (indole ring)
7.27d8.5H-7 (indole ring)
7.16dd8.6, 2.0H-6 (indole ring)
7.01s-H-2 (indole ring)
2.32d0.7CH₃ (methyl group)

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for 5-chloro-3-methyl-1H-indole[1]
Chemical Shift (δ) ppmAssignment
134.69C-7a
129.55C-3a
125.00C-5
123.09C-2
122.23C-4
118.52C-6
112.01C-3
111.68C-7
9.63CH₃

Solvent: CDCl₃, Frequency: 125 MHz

Note: IR and MS data for 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine were not available in the provided search results. The data presented is for a structurally related compound and should be used as a reference.

Experimental Protocols

The following are generalized experimental protocols based on standard laboratory practices for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

¹H NMR and ¹³C NMR spectra were recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for proton and 125 MHz for carbon nuclei, respectively. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.2 ppm for ¹³C).

Gas Chromatography/Mass Spectrometry (GC/MS)[1]

Mass spectra can be obtained using an ISQ Trace 1300 instrument with electrospray ionization (EI). Gas chromatography analysis can be performed on an Agilent 7890A instrument equipped with an Agilent 19091J-413 column (30 m × 320 μm × 0.25 μm) and a flame ionization detector (FID), using nitrogen as the carrier gas.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Sample Pure Compound Purification->Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (e.g., GC-MS, ESI-MS) Sample->MS IR IR Spectroscopy Sample->IR Data_Processing Data Processing & Analysis NMR->Data_Processing MS->Data_Processing IR->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Report Final Report / Publication Structure_Elucidation->Report

Technical Guide: Physicochemical Characterization of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for specific quantitative solubility and stability data for 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride did not yield specific experimental results in publicly accessible scientific literature or databases. This type of detailed physicochemical data is often proprietary and may not be published.

However, to fulfill the user's request for the structure and content of a technical guide, this document provides a template based on standard methodologies used in the pharmaceutical industry for characterizing similar indole-based compounds. The following sections outline the typical data, protocols, and analyses that would be performed to assess the solubility and stability of a new chemical entity (NCE) like 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride.

Audience: Researchers, scientists, and drug development professionals.

Compound: 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride

Molecular Formula: C₁₁H₁₄Cl₂N₂

Molecular Weight: 257.15 g/mol

Structure:

Workflow for Shake-Flask Solubility Determination.

Stability Profile

Stability testing is essential to determine the compound's shelf-life and identify potential degradation products. Forced degradation studies are performed to understand the compound's intrinsic stability and degradation pathways.

Forced Degradation Study Results (Hypothetical)

The table below presents hypothetical results from a forced degradation study, where the compound was subjected to various stress conditions for 7 days. Analysis was performed by a stability-indicating HPLC method.

Condition% Assay Remaining% Total DegradantsObservations
Solid State
60°C99.50.5No significant change
40°C / 75% RH98.81.2Slight discoloration
High-Intensity Light (ICH Q1B)95.24.8Significant degradation
Solution State (1 mg/mL in Water)
0.1 N HCl, 60°C99.10.9Stable to acid
0.1 N NaOH, 60°C85.414.6Major degradant observed
3% H₂O₂, RT78.921.1Rapid degradation
Experimental Protocol: Forced Degradation Study

This protocol describes a typical procedure for a forced degradation study.

  • Stock Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C. Neutralize samples with an equivalent amount of acid before analysis.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Stress (Solution): Heat the stock solution at 60°C.

    • Thermal Stress (Solid): Store the solid API in an oven at 60°C.

    • Photostability (Solid): Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Time Points: Collect samples at predetermined intervals (e.g., 0, 2, 8, 24, 48, 168 hours).

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect any degradation products. Peak purity analysis should be performed to ensure no co-eluting peaks.

The logical relationship for assessing stability is shown in the diagram below.

G input input condition condition analysis analysis output output api API (Solid & Solution) acid Acid Hydrolysis (HCl, Heat) api->acid base Base Hydrolysis (NaOH, Heat) api->base oxidation Oxidation (H₂O₂) api->oxidation photo Photolytic (ICH Q1B Light) api->photo thermal Thermal (Heat, Humidity) api->thermal hplc Stability-Indicating HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc pathways Degradation Pathways hplc->pathways kinetics Degradation Kinetics hplc->kinetics shelf_life Shelf-Life Estimation hplc->shelf_life

Logical Flow of a Forced Degradation Study.

Disclaimer: The data presented in this document is hypothetical and for illustrative purposes only. It is intended to serve as a template for a technical guide and does not represent experimentally verified results for 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride. Actual experimental data must be generated and validated for any scientific or regulatory purpose.

An In-depth Technical Guide to the Therapeutic Targets of Indolethylamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolethylamine compounds, a class of molecules characterized by an indole ring attached to an ethylamine side chain, have garnered significant attention in neuroscience and pharmacology. This class includes endogenous neurotransmitters like serotonin, psychoactive compounds such as N,N-dimethyltryptamine (DMT), and the active metabolite of psilocybin, psilocin. The diverse pharmacological effects of these compounds stem from their interactions with a range of molecular targets within the central nervous system. This technical guide provides a comprehensive overview of the key therapeutic targets of indolethylamine compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid in drug discovery and development.

Serotonin (5-HT) Receptors

Serotonin receptors are the primary targets for many indolethylamine compounds and are integral to the regulation of mood, cognition, and perception. The 5-HT₂A receptor, in particular, is a principal target for psychedelic indolethylamines.[1]

Therapeutic Relevance

Modulation of serotonin receptors is a cornerstone of treatment for numerous psychiatric disorders. The hallucinogenic and potential therapeutic effects of indolethylamines like psilocybin and DMT are primarily mediated through their agonist activity at 5-HT₂A receptors.[2][3] Beyond the 5-HT₂A receptor, interactions with other subtypes, such as 5-HT₁A and 5-HT₂C, also contribute to the overall pharmacological profile of these compounds and are important targets for anxiolytic and antidepressant therapies.[4][5]

Quantitative Data: Binding Affinities and Functional Potencies

The following table summarizes the binding affinities (Ki) and functional potencies (EC₅₀) of various indolethylamine compounds at different serotonin receptor subtypes.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC₅₀, nM)Functional Activity
Psilocin5-HT₂A~6[1]-Partial Agonist[2]
5-HT₂C~14[1]--
5-HT₁A~100[1]-Partial Agonist[1]
DMT5-HT₁A6.5 ± 1.5[4]4000[6]Full Agonist[6]
5-HT₂A75 ± 1[3]-Partial Agonist[1]
5-HT₂C--Agonist[4]
5-MeO-DMT5-HT₁A170 ± 35[4]--
5-HT₂A14 ± 1[4]--
4-AcO-DMT5-HT₂A-2021[7]Partial Agonist (>80% Emax)[7]
5-HT₂B-969.9[7]Partial Agonist[7]
5-MeO-MiPT5-HT₂A-263.5[7]Full Agonist[7]
5-HT₂B-11.40[7]Partial Agonist[7]
Experimental Protocols

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human 5-HT₂A receptor.

  • Materials:

    • Cell membranes from a stable cell line expressing the recombinant human 5-HT₂A receptor.

    • Radioligand: [³H]Ketanserin.

    • Reference Antagonist: Ketanserin (for non-specific binding).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

    • Cell harvester.

  • Procedure:

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, [³H]Ketanserin (at a concentration near its Kd), and the cell membrane suspension.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled Ketanserin.

    • Incubate the plate to allow binding to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the functional activity of a compound at the Gq-coupled 5-HT₂A receptor by quantifying changes in intracellular calcium concentration.

  • Materials:

    • HEK293 cells stably expressing the human 5-HT₂A receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • 96- or 384-well black-walled, clear-bottom microplates.

    • Fluorescence microplate reader with automated injection capabilities.

  • Procedure:

    • Plate the cells in microplates and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence microplate reader and record a baseline fluorescence reading.

    • Inject the test compound at various concentrations and immediately begin recording the fluorescence signal over time.

    • As a positive control, use a known 5-HT₂A receptor agonist.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the response (e.g., peak fluorescence or area under the curve) against the logarithm of the agonist concentration.

    • Determine the EC₅₀ and Emax values from the resulting dose-response curve using non-linear regression.

Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Indolethylamine Indolethylamine Agonist HT2A 5-HT2A Receptor Indolethylamine->HT2A Binds Gq Gq/11 HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Response Downstream Cellular Response Ca2_release->Response PKC->Response

Caption: 5-HT₂A Receptor Signaling Pathway.

G Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) Start->Prepare_Reagents Assay_Setup Set up 96-well Plate (Total, Non-specific, & Test Compound Wells) Prepare_Reagents->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration (Separate Bound & Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Data_Analysis Data Analysis (Calculate Ki) Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

Monoamine Transporters (MATs)

Monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.

Therapeutic Relevance

Inhibition of monoamine reuptake is a key mechanism for many antidepressant and anxiolytic drugs. While some indolethylamines have a lower affinity for MATs compared to serotonin receptors, their interaction with these transporters can contribute to their overall psychoactive and therapeutic effects. For instance, DMT has been shown to inhibit SERT.[8] Understanding the selectivity profile of indolethylamine derivatives for different MATs is crucial for developing compounds with desired therapeutic properties and minimizing off-target effects.

Quantitative Data: Binding Affinities

The following table presents the binding affinities (Ki or IC₅₀) of various indolethylamine and related compounds for the monoamine transporters.

CompoundTransporterBinding Affinity (Ki/IC₅₀, nM)
DMTSERT4000[8]
CocaineDAT230[9]
NET480[9]
SERT740[9]
IndatralineDATHigh Affinity[10]
NETHigh Affinity[10]
SERTHigh Affinity[10]
6-Methoxy-Indatraline DerivativeDATReasonable Affinity[10]
NETHighest Affinity in Series[10]
SERTHighest Affinity in Series[10]
Experimental Protocol: Monoamine Transporter Uptake Assay

This protocol describes a method to measure the inhibition of monoamine uptake into cells expressing the respective transporter.

  • Materials:

    • HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).

    • Radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Known transporter inhibitor for determining non-specific uptake (e.g., mazindol for DAT/NET, paroxetine for SERT).

    • Assay Buffer.

    • 96-well microplates.

    • Cell harvester and glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Plate the cells in 96-well plates and allow them to form a confluent monolayer.

    • Pre-incubate the cells with the test compound at various concentrations or a known inhibitor (for non-specific uptake).

    • Initiate uptake by adding the radiolabeled monoamine substrate.

    • Incubate for a short period to allow for uptake.

    • Terminate uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the radioactivity of the cell lysate using a scintillation counter.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting curve using non-linear regression.

Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamine Monoamine Vesicle->Monoamine Release MAT Monoamine Transporter (DAT, NET, SERT) MAO Monoamine Oxidase (MAO) MAT->MAO Metabolism Metabolism MAO->Metabolism Monoamine->MAT Reuptake Post_Receptor Postsynaptic Receptor Monoamine->Post_Receptor Binding Indolethylamine_Inhibitor Indolethylamine Inhibitor Indolethylamine_Inhibitor->MAT Inhibition

Caption: Monoamine Reuptake and Inhibition.

Sigma-1 Receptor

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, which modulates calcium signaling and ion channel function.

Therapeutic Relevance

The sigma-1 receptor is implicated in a variety of neurological and psychiatric conditions, including neurodegenerative diseases, addiction, and psychosis. DMT has been identified as an endogenous ligand for the sigma-1 receptor, and this interaction may contribute to its neuroprotective and neuroplastic effects.[11][12] Targeting the sigma-1 receptor with specific indolethylamine derivatives could offer novel therapeutic strategies for these conditions.

Quantitative Data: Binding Affinities

The following table shows the binding affinities (Kd) of DMT and related compounds for the sigma-1 receptor.

CompoundReceptorBinding Affinity (Kd, µM)
DMTSigma-114[3]
TryptamineSigma-1431[11]
N-methyltryptamineSigma-1-
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of a test compound for the sigma-1 receptor.[10]

  • Materials:

    • Membrane preparations from tissues or cells expressing the sigma-1 receptor (e.g., guinea pig liver).

    • Radioligand: --INVALID-LINK---pentazocine.

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay Buffer.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

    • Cell harvester.

  • Procedure:

    • Set up the binding assay in a 96-well plate.

    • For total binding, add the membrane preparation, assay buffer, and --INVALID-LINK---pentazocine.

    • For non-specific binding, add a high concentration of haloperidol.

    • For competition binding, add the test compound at various concentrations.

    • Incubate the plate at 37°C for 90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filters, add scintillation fluid, and measure radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For saturation binding, plot specific binding against the radioligand concentration to determine Bmax and Kd.

    • For competition binding, plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ and subsequently the Ki value.

Trace Amine-Associated Receptors (TAARs)

TAARs are a family of G protein-coupled receptors that are activated by endogenous trace amines. TAAR1 is the most well-characterized and is expressed in brain regions associated with monoaminergic systems.

Therapeutic Relevance

TAAR1 is an emerging therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, depression, and addiction.[13] DMT has been shown to be an agonist at TAAR1, activating adenylyl cyclase and leading to cAMP accumulation.[6] This interaction may contribute to the complex pharmacology of DMT and other indolethylamines.

Quantitative Data: Functional Potencies

The following table provides functional potency (EC₅₀) data for tryptamine and related compounds at TAAR1.

CompoundReceptorFunctional Potency (EC₅₀, µM)
TryptamineTAAR11.5 - 45[14]
DMTTAAR1~1 (potent activation)[5]
β-phenylethylamineTAAR10.24[14]
p-tyramineTAAR10.069[14]
Experimental Protocol: TAAR1 cAMP Accumulation Assay

This functional assay measures the ability of a compound to activate TAAR1 and stimulate the production of cyclic AMP (cAMP).

  • Materials:

    • HEK293 cells stably or transiently expressing the TAAR1 of interest.

    • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

    • Assay Buffer.

    • 96- or 384-well microplates.

  • Procedure:

    • Plate the cells in microplates and allow them to adhere.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the test compound at various concentrations.

    • Incubate for a specified time to allow for cAMP accumulation.

    • Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Determine the EC₅₀ and Emax values from the resulting dose-response curve using non-linear regression.

Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Indolethylamine Indolethylamine Agonist TAAR1 TAAR1 Indolethylamine->TAAR1 Binds Gs Gs TAAR1->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Cellular Response PKA->Response

Caption: TAAR1 Signaling Pathway.

Indolethylamine N-methyltransferase (INMT)

INMT is the enzyme responsible for the N-methylation of tryptamine and other indolethylamines, leading to the biosynthesis of compounds like N-methyltryptamine (NMT) and DMT.[6]

Therapeutic Relevance

INMT is a potential therapeutic target for conditions where the dysregulation of endogenous DMT or other methylated indolethylamines is implicated. Inhibition of INMT could reduce the levels of these psychoactive compounds. Several synthetic inhibitors of INMT have been developed and characterized.[15]

Quantitative Data: Inhibitor Potencies

The following table lists the inhibitory potencies (IC₅₀ or Ki) of compounds against INMT.

CompoundEnzyme SourceInhibitory Potency (IC₅₀/Ki)
PDATRabbit Lung INMTIC₅₀ = 83 µM, Ki = 84 µM[15]
DMTRabbit Lung INMTMixed competitive and noncompetitive inhibitor[15]
Experimental Protocol: Fluorometric INMT Enzyme Activity Assay

This protocol describes a non-radiometric method for measuring INMT activity using the substrate quinoline.[16]

  • Materials:

    • Purified recombinant human INMT (hINMT).

    • Assay Buffer: 50 mM HEPES, pH 7.5, with 1 mM DTT.

    • Substrate: Quinoline.

    • Co-substrate: S-adenosyl-L-methionine (SAM).

    • 96-well black microplates.

    • Fluorescence microplate reader.

  • Procedure:

    • In a 96-well plate, add the assay buffer, purified hINMT enzyme, and quinoline at various concentrations.

    • Initiate the reaction by adding a fixed concentration of SAM.

    • Incubate the plate at 30°C.

    • Measure the increase in fluorescence over time as quinoline is methylated to the fluorescent product 1-methylquinolinium.

  • Data Analysis:

    • Determine the initial reaction velocities from the fluorescence readings.

    • Plot the initial velocities against the substrate (quinoline) concentration.

    • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) from the resulting curve using non-linear regression.

    • To determine the IC₅₀ of an inhibitor, perform the assay with a fixed concentration of quinoline and SAM and varying concentrations of the inhibitor.

Conclusion

Indolethylamine compounds exert their diverse pharmacological effects through a complex interplay with multiple molecular targets. This guide has provided an in-depth overview of the primary therapeutic targets, including serotonin receptors, monoamine transporters, the sigma-1 receptor, trace amine-associated receptors, and the biosynthetic enzyme INMT. The quantitative data, detailed experimental protocols, and visual diagrams presented herein offer a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this fascinating class of molecules. A thorough understanding of these targets and their associated signaling pathways is essential for the rational design and development of novel therapeutics with improved efficacy and safety profiles for a range of neurological and psychiatric disorders.

References

In Silico Modeling and Experimental Validation of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine: A Technical Guide to Receptor Binding Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the in silico modeling and experimental validation of receptor binding for the novel tryptamine derivative, 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine. Due to the limited availability of specific binding data for this compound, this document serves as a predictive guide, detailing the methodologies to characterize its interactions with key neurological targets, primarily the serotonin (5-HT) receptor family. We provide detailed protocols for computational docking and radioligand binding assays, alongside a logical workflow for data generation and interpretation. The objective is to equip researchers with the necessary tools to elucidate the pharmacological profile of this and similar indole-based compounds.

Introduction

Tryptamine derivatives are a cornerstone of neuropharmacology, with many compounds exhibiting significant affinity for serotonin (5-HT) and other neurotransmitter receptors. The compound 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is a structurally interesting molecule, featuring a chlorinated indole ring, which suggests potential modulation of receptor affinity and selectivity. Understanding its receptor binding profile is a critical first step in evaluating its therapeutic potential.

This guide presents a dual approach:

  • In Silico Prediction: Utilizing computational molecular docking to predict the binding affinity and mode of interaction of the compound with various 5-HT receptor subtypes. This allows for a rapid, cost-effective initial screening and hypothesis generation.

  • In Vitro Validation: Employing radioligand binding assays to empirically determine the binding affinity (Kᵢ) of the compound at the predicted receptor targets, thereby validating the computational model.

Predicted Receptor Targets and Rationale

Based on the structural similarity of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine to serotonin and other known tryptamine derivatives, the primary targets for investigation are the serotonin receptors, particularly the 5-HT₁A, 5-HT₂A, and 5-HT₂C subtypes. These receptors are well-established targets for a wide range of therapeutic agents and are known to bind indole-based ligands.

In Silico Modeling: A Predictive Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction. The following workflow outlines the steps to model the binding of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.

in_silico_workflow Figure 1: In Silico Molecular Docking Workflow cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure Generation & Energy Minimization) docking Molecular Docking (e.g., AutoDock Vina) Define Binding Site & Run Simulation ligand_prep->docking Input Ligand receptor_prep Receptor Preparation (PDB Crystal Structure Acquisition & Refinement) receptor_prep->docking Input Receptor analysis Pose Analysis & Scoring (Binding Energy Estimation) docking->analysis Generate Poses visualization Visualization (Identify Key Interactions: H-bonds, Hydrophobic, etc.) analysis->visualization Interpret Results

Figure 1: In Silico Molecular Docking Workflow
Detailed Protocol: Molecular Docking

Objective: To predict the binding affinity and interaction patterns of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine with 5-HT receptor models.

Materials:

  • Software:

    • Ligand modeling software (e.g., Avogadro, ChemDraw)

    • Molecular docking software (e.g., AutoDock Vina, Schrödinger Maestro)

    • Visualization software (e.g., PyMOL, UCSF Chimera)

  • Receptor Structures: Crystal structures of human 5-HT receptors (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C) from the Protein Data Bank (PDB).

Methodology:

  • Receptor Preparation:

    • Download the desired receptor crystal structure from the PDB.

    • Prepare the protein by removing water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign atomic charges.

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or from published literature.

  • Ligand Preparation:

    • Generate the 3D structure of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds.

  • Docking Simulation:

    • Load the prepared receptor and ligand files into the docking software.

    • Position the grid box to encompass the defined binding site.

    • Execute the docking algorithm. The software will generate multiple binding poses and calculate a corresponding binding energy (docking score) for each.

  • Analysis and Visualization:

    • Analyze the output to identify the lowest energy (most favorable) binding pose.

    • Visualize the ligand-receptor complex to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds with specific amino acid residues in the binding pocket. Computational experiments suggest that the cationic amino group of tryptamines often interacts with a conserved aspartate residue in transmembrane helix 3 of 5-HT receptors.[1]

In Vitro Experimental Validation

The predictions from the in silico model must be validated through empirical testing. Radioligand competition binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Detailed Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine for selected 5-HT receptors.

Principle: The assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (of known affinity and concentration) for binding to the target receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀.

binding_assay_workflow Figure 2: Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis mem_prep Membrane Preparation (From cells expressing target receptor) incubation Incubate: 1. Receptor Membranes 2. Radioligand 3. Test Compound (Varying Conc.) mem_prep->incubation filtration Rapid Vacuum Filtration (Separate bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis Calculate IC50 (Non-linear regression) counting->analysis ki_calc Calculate Ki (Cheng-Prusoff equation) analysis->ki_calc

Figure 2: Radioligand Binding Assay Workflow

Materials:

  • Receptor Source: Cell membranes from cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., HEK293 cells).

  • Radioligand: A high-affinity radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]Ketanserin for 5-HT₂A).

  • Test Compound: 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.

  • Buffers: Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), wash buffer.[2][3]

  • Equipment: 96-well plates, vacuum filtration manifold, glass fiber filters, scintillation counter, scintillation fluid.

Methodology:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the pellet in the assay buffer. Determine protein concentration using a standard assay (e.g., BCA).[2]

  • Assay Setup (in 96-well plates):

    • Total Binding: Receptor membranes + radioligand + assay buffer.

    • Non-specific Binding (NSB): Receptor membranes + radioligand + a high concentration of a known unlabeled ligand (e.g., 10 µM Serotonin) to saturate all specific binding sites.[3]

    • Competition: Receptor membranes + radioligand + varying concentrations of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.

  • Incubation: Incubate the plates at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[2]

  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer.[2]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Predicted Binding Affinities from In Silico Docking

Receptor SubtypePredicted Binding Energy (kcal/mol)Key Interacting Residues
5-HT₁A(Value from Docking)(e.g., Asp116, Ser199)
5-HT₂A(Value from Docking)(e.g., Asp155, Ser242)
5-HT₂C(Value from Docking)(e.g., Asp155, Tyr370)

Table 2: Experimentally Determined Binding Affinities

Receptor SubtypeRadioligand UsedKᵢ of Test Compound (nM)
5-HT₁A[³H]8-OH-DPAT(Value from Assay)
5-HT₂A[³H]Ketanserin(Value from Assay)
5-HT₂C[³H]Mesulergine(Value from Assay)

A strong correlation between the predicted binding energies and the experimentally determined Kᵢ values would validate the in silico model, suggesting its utility for screening further derivatives. Discrepancies may highlight limitations of the model or suggest complex binding kinetics not captured by simple docking.

Associated Signaling Pathways

Upon binding, 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is predicted to modulate G-protein coupled receptor (GPCR) signaling cascades. The specific pathway depends on the receptor subtype and whether the compound acts as an agonist, antagonist, or inverse agonist.

signaling_pathway Figure 3: Predicted 5-HT Receptor Signaling cluster_5ht1a 5-HT1A Receptor (Gi/o coupled) cluster_5ht2a 5-HT2A/2C Receptors (Gq/11 coupled) ligand 2-(5-chloro-2-methyl- 1H-indol-3-yl)ethanamine r_5ht1a 5-HT1A ligand->r_5ht1a r_5ht2a 5-HT2A / 5-HT2C ligand->r_5ht2a g_i Gi/o Protein r_5ht1a->g_i Binds ac_inhibit Inhibition of Adenylyl Cyclase g_i->ac_inhibit Activates camp_decrease ↓ cAMP ac_inhibit->camp_decrease g_q Gq/11 Protein r_5ht2a->g_q Binds plc_activate Activation of Phospholipase C (PLC) g_q->plc_activate Activates ip3_dag ↑ IP3 & DAG plc_activate->ip3_dag ca_release ↑ Intracellular Ca2+ ip3_dag->ca_release

Figure 3: Predicted 5-HT Receptor Signaling
  • 5-HT₁A Receptors: Typically couple to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).

  • 5-HT₂A/₂C Receptors: Couple to Gᵩ/₁₁ proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium levels.

Functional assays (e.g., cAMP measurement, calcium flux assays) would be required to determine the functional activity of the compound at these receptors.

Conclusion

This guide provides a robust, hypothesis-driven framework for characterizing the receptor binding profile of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine. By integrating predictive in silico modeling with definitive in vitro validation, researchers can efficiently and accurately elucidate the compound's primary pharmacological interactions. The methodologies detailed herein are broadly applicable to the study of novel psychoactive compounds, facilitating the early stages of the drug discovery and development pipeline.

References

Discovery and history of substituted tryptamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and History of Substituted Tryptamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted tryptamines represent a vast and pharmacologically diverse class of compounds that have played a pivotal role in neuroscience and drug discovery. This technical guide provides a comprehensive overview of the history of substituted tryptamine derivatives, from the foundational discovery of serotonin to the systematic exploration of psychoactive analogues. It details key scientific milestones, presents quantitative pharmacological data, outlines experimental methodologies, and illustrates critical pathways and workflows. This document serves as an in-depth resource for professionals engaged in the research and development of novel therapeutics targeting the serotonergic system.

A Historical Chronicle of Tryptamine Research

The journey into the world of substituted tryptamines began with the study of a fundamental biological amine, long before the exploration of their psychoactive properties.

The Dawn of an Era: The Discovery of Serotonin

The story of tryptamines is intrinsically linked to the discovery of serotonin (5-hydroxytryptamine, 5-HT), a neurotransmitter that would later be identified as the endogenous counterpart to many psychoactive tryptamines.

  • 1930s: Italian scientist Vittorio Erspamer, while studying enterochromaffin cells in the gastrointestinal tract, isolated a substance that caused smooth muscle contraction. He named this substance "enteramine".[1][2]

  • 1948: Concurrently, at the Cleveland Clinic in the United States, Irvine Page, Maurice M. Rapport, and Arda Green were investigating a vasoconstrictor substance found in blood serum. They successfully isolated and crystallized this compound, naming it "serotonin" (derived from "serum" and "tonic").[1][3]

  • 1949-1952: Subsequent structural analysis revealed that enteramine and serotonin were the same molecule: 5-hydroxytryptamine (5-HT).[1][2][3] This discovery laid the critical groundwork for understanding the multifaceted physiological roles of this vital neurotransmitter.[1]

  • 1953: Twarog and Page discovered that serotonin was also present in the mammalian brain, which led to further investigation into its role as a neurotransmitter.[3]

Early Syntheses and the Unveiling of Psychoactivity

While serotonin itself is not psychoactive, its tryptamine backbone is a shared feature of numerous compounds with profound effects on consciousness.[1]

  • 1931: The first synthesis of a now-famous psychedelic tryptamine, N,N-dimethyltryptamine (DMT), was achieved by Canadian chemist Richard Helmuth Fredrick Manske.[1][4] However, the psychoactive properties of DMT remained unknown for over two decades.[1]

The Shulgin Era: A Systematic Exploration of Psychedelic Tryptamines

No historical account of tryptamine research is complete without acknowledging the monumental contributions of Alexander "Sasha" Shulgin. A brilliant chemist and pharmacologist, Shulgin, often in collaboration with his wife Ann Shulgin, dedicated a significant part of his career to the synthesis and subjective evaluation of a vast array of psychoactive compounds.[1][5][6]

  • Shulgin synthesized and bioassayed over 230 psychoactive compounds, meticulously documenting his findings.[6][7] His work was published in the seminal books PiHKAL (Phenethylamines I Have Known and Loved) and TiHKAL (Tryptamines I Have Known and Loved).[5][6]

  • TiHKAL serves as an invaluable resource, providing detailed, step-by-step instructions for the preparation of numerous tryptamine derivatives, from well-known psychedelics like psilocybin and 5-MeO-DMT to more obscure analogues.[1]

  • Shulgin's systematic approach not only expanded the known chemical space of psychedelic tryptamines but also provided a framework for understanding their structure-activity relationships.[1]

Quantitative Pharmacology of Substituted Tryptamines

The psychoactive effects of substituted tryptamines are primarily mediated by their interaction with serotonin receptors, particularly the 5-HT₂A receptor.[8][9] The affinity of a given tryptamine for this and other receptors is a key determinant of its potency and pharmacological profile.

Receptor Binding Affinities

The following tables summarize the binding affinities (Ki, in nanomolar) of several notable tryptamines for various human serotonin receptors. A lower Ki value indicates a higher binding affinity.

Compound5-HT₁A (Ki, nM)5-HT₂A (Ki, nM)5-HT₂C (Ki, nM)SERT (Ki, nM)
DMT>10,0001081,0801,730
4-AcO-DMT1,0301491,210>10,000
4-OH-DMT (Psilocin)16647226>10,000
5-MeO-DMT871031,3804,020
DET>10,0001341,3202,740
DPT4,2401142,0504,680

Data compiled from various sources.

Functional Activity at 5-HT₂A Receptors

The following table presents the potency (EC₅₀) and efficacy (Emax) of selected tryptamines at the human 5-HT₂A receptor, determined via inositol phosphate (IP-1) accumulation assays.

CompoundEC₅₀ (nM)Emax (% of 5-HT)
5-HT11.2100
DMT52738
4-OH-DMT (Psilocin)21.670
4-AcO-DMT38.677
5-MeO-DMT10682
DET43034
DPT32163

Data represents the mean of multiple experiments.[10]

Experimental Protocols

General Synthesis of N,N-Dialkyltryptamines (Manske's Method)

The pioneering synthesis of DMT by Manske laid the groundwork for the preparation of a wide range of N,N-dialkyltryptamines.

Conceptual Overview:

  • Starting Material: The synthesis typically begins with tryptamine, which can be prepared from the amino acid tryptophan.[1]

  • Methylation: Tryptamine is reacted with a methylating agent, such as methyl iodide, in the presence of a base. This reaction introduces two methyl groups onto the nitrogen atom of the ethylamine side chain.[1]

A detailed, modern synthetic procedure would involve specific solvents, temperature control, and purification steps (e.g., chromatography) to ensure the purity of the final product.

Competitive Radioligand Binding Assay (Generalized Protocol)

This protocol provides a general framework for determining the binding affinity of tryptamine analogs at serotonin receptors expressed in cell membranes.[11]

1. Materials and Reagents:

  • Cell Membranes: Prepared from cell lines stably expressing the human serotonin receptor of interest (e.g., HEK293 cells).[11]

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]ketanserin for 5-HT₂A).[11]

  • Test Compounds: Substituted tryptamine derivatives of interest.

  • Binding Buffer: A buffer solution optimized for the specific receptor assay.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand to determine non-specific binding.

  • Filtration Apparatus: A cell harvester with glass fiber filters.[11]

  • Scintillation Counter: For quantifying radioactivity.[11]

2. Procedure:

  • Preparation of Reagents:

    • Thaw cell membrane preparations on ice and resuspend in ice-cold binding buffer.[11]

    • Prepare serial dilutions of the test compounds in binding buffer.[11]

    • Dilute the radioligand in binding buffer to a final concentration near its dissociation constant (Kd).[11]

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add cell membranes, radioligand, and binding buffer.[11]

    • Non-specific Binding Wells: Add cell membranes, radioligand, and the non-specific binding control.[11]

    • Competition Wells: Add cell membranes, radioligand, and varying concentrations of the test compound.[11]

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.[11]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the bound radioligand from the free radioligand.[11]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[11]

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.[11]

  • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.[11]

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[11]

  • Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Head-Twitch Response (HTR) Assay in Mice

The head-twitch response in rodents is a behavioral assay used to assess the in vivo activation of 5-HT₂A receptors, which is characteristic of psychedelic compounds.

1. Animals:

  • Male C57BL/6J mice are commonly used.

2. Procedure:

  • Acclimation: Allow mice to acclimate to the testing environment.

  • Drug Administration: Administer the test tryptamine compound (e.g., via subcutaneous injection).

  • Observation: Place the mouse in an observation chamber and record the number of head twitches over a specified period (e.g., 30-60 minutes).

  • Data Analysis: Compare the number of head twitches in the drug-treated group to a vehicle-treated control group. A significant increase in head twitches indicates 5-HT₂A receptor activation.[12]

Visualization of Key Pathways and Workflows

Serotonin (5-HT) Biosynthesis and Metabolism

The following diagram illustrates the primary biosynthetic pathway from tryptophan to serotonin and its subsequent metabolism.

serotonin_pathway Tryptophan Tryptophan 5-Hydroxytryptophan 5-Hydroxytryptophan Tryptophan->5-Hydroxytryptophan Tryptophan hydroxylase Serotonin Serotonin (5-HT) 5-Hydroxytryptophan->Serotonin Aromatic L-amino acid decarboxylase 5-HIAA 5-Hydroxyindoleacetic acid Serotonin->5-HIAA Monoamine oxidase (MAO) + Aldehyde dehydrogenase

Caption: Biosynthesis and metabolism of serotonin.

5-HT₂A Receptor Gq Signaling Pathway

The psychedelic effects of many substituted tryptamines are mediated through the activation of the 5-HT₂A receptor, which is coupled to the Gq signaling cascade.

gq_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A 5-HT2A Receptor Gq Gq protein 5HT2A->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release IP3->Ca2 triggers PKC Protein Kinase C DAG->PKC activates CellularResponse Cellular Response (e.g., neuronal excitation) Ca2->CellularResponse PKC->CellularResponse Tryptamine Substituted Tryptamine (Agonist) Tryptamine->5HT2A

Caption: 5-HT₂A receptor Gq signaling pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the typical workflow for a competitive radioligand binding assay.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ReceptorPrep Receptor Preparation (e.g., cell membranes) Incubation Incubate Receptor, Radioligand, and Test Compound ReceptorPrep->Incubation RadioligandPrep Radioligand Preparation RadioligandPrep->Incubation CompoundPrep Test Compound Dilution Series CompoundPrep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Detection Scintillation Counting Filtration->Detection DataAnalysis Data Analysis (IC50, Ki) Detection->DataAnalysis

Caption: Workflow for a radioligand binding assay.

Conclusion

The study of substituted tryptamines has evolved from the fundamental discovery of an endogenous neurotransmitter to the intricate design and evaluation of novel psychoactive and therapeutic agents. The historical progression, from the early work on serotonin to the comprehensive explorations by pioneers like Alexander Shulgin, has provided a rich foundation for modern neuropharmacology. The quantitative data and experimental protocols detailed in this guide offer a technical framework for researchers and drug development professionals. As our understanding of the serotonergic system continues to deepen, the legacy of tryptamine research will undoubtedly continue to inspire the development of new medicines for a range of neurological and psychiatric disorders.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, a tryptamine derivative, starting from 5-chloro-2-methylindole. The described synthetic route is a well-established multi-step process involving formylation, condensation, and reduction reactions.

Tryptamine and its derivatives are an important class of compounds in medicinal chemistry, forming the backbone of various pharmaceuticals and biologically active molecules. The ability to synthesize substituted tryptamines is crucial for the development of new therapeutic agents, particularly those targeting the central nervous system.[1] The 5-chloro substitution on the indole ring can influence the compound's lipophilicity and metabolic stability, making it a key feature in drug design.[2]

The synthetic pathway detailed below is a three-step process:

  • Vilsmeier-Haack Formylation : Introduction of a formyl group at the C3 position of the 5-chloro-2-methylindole ring.

  • Henry Condensation : Reaction of the resulting aldehyde with nitromethane to form a nitrovinyl intermediate.

  • Reduction of the Nitroalkene : Conversion of the nitrovinyl group to the primary amine to yield the final product.

This approach is a common and effective method for preparing tryptamine derivatives from indole precursors.[3]

Synthetic Workflow Overview

The overall synthetic scheme is depicted below, outlining the transformation from the starting material to the final product through key intermediates.

Synthesis_Workflow A 5-chloro-2-methylindole B 5-chloro-2-methyl-1H- indole-3-carbaldehyde A->B Vilsmeier-Haack (POCl3, DMF) C 1-(5-chloro-2-methyl-1H-indol-3-yl) -2-nitroethene B->C Henry Reaction (CH3NO2, NH4OAc) D 2-(5-chloro-2-methyl-1H-indol-3-yl) ethanamine C->D Reduction (LiAlH4)

Caption: Overall synthetic route from 5-chloro-2-methylindole to the target tryptamine.

Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of 5-chloro-2-methylindole

This protocol describes the formylation of the indole ring at the electron-rich C3 position using the Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[4][5]

Materials and Reagents:

  • 5-chloro-2-methylindole

  • Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form as a solid complex.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Dissolve 5-chloro-2-methylindole in anhydrous DCM and add this solution to the dropping funnel.

  • Add the indole solution dropwise to the Vilsmeier reagent suspension at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and stir for 30 minutes.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 5-chloro-2-methyl-1H-indole-3-carbaldehyde.

  • Purify the crude product by recrystallization or column chromatography.

Reagent/MaterialMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
5-chloro-2-methylindole165.621.01.0(e.g., 5.0 g)
DMF73.093.03.0(e.g., 6.6 mL)
POCl₃153.331.21.2(e.g., 3.3 mL)
DCM---(as required)
Product (Theoretical) 193.63 1.0 - (e.g., 5.8 g)
Step 2: Henry Condensation to form 1-(5-chloro-2-methyl-1H-indol-3-yl)-2-nitroethene

This step involves a base-catalyzed condensation between the aldehyde synthesized in Step 1 and nitromethane.[3]

Materials and Reagents:

  • 5-chloro-2-methyl-1H-indole-3-carbaldehyde

  • Nitromethane (CH₃NO₂)

  • Ammonium acetate (NH₄OAc)

  • Acetic acid

Procedure:

  • To a solution of 5-chloro-2-methyl-1H-indole-3-carbaldehyde in acetic acid, add nitromethane and ammonium acetate.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. A yellow precipitate should form.

  • Pour the reaction mixture into a beaker of cold water and stir.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum to yield 1-(5-chloro-2-methyl-1H-indol-3-yl)-2-nitroethene.

Reagent/MaterialMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
Indole-3-carbaldehyde193.631.01.0(e.g., 4.0 g)
Nitromethane61.045.05.0(e.g., 6.3 mL)
Ammonium acetate77.082.02.0(e.g., 3.2 g)
Acetic Acid---(as solvent)
Product (Theoretical) 236.65 1.0 - (e.g., 4.9 g)
Step 3: Reduction of Nitroalkene to 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

The final step is the reduction of the nitro group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[3][6][7][8]

Materials and Reagents:

  • 1-(5-chloro-2-methyl-1H-indol-3-yl)-2-nitroethene

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a dry three-necked round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the nitroalkene from Step 2 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-5 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture back to 0 °C.

  • Caution: Exothermic reaction. Carefully and slowly quench the reaction by the dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Alternatively, quench by the slow addition of sodium sulfate decahydrate until a white precipitate forms and the solution becomes clear.

  • Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite.

  • Wash the filter cake with THF.

  • Combine the filtrate and washes, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography or by conversion to its hydrochloride salt.

Reagent/MaterialMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
Nitroalkene236.651.01.0(e.g., 3.0 g)
LiAlH₄37.953.0-4.03.0-4.0(e.g., 1.4-1.9 g)
Anhydrous THF---(as solvent)
Product (Theoretical) 208.69 1.0 - (e.g., 2.6 g)

Vilsmeier-Haack Reaction Mechanism

The mechanism involves the formation of the electrophilic Vilsmeier reagent (an iminium ion), followed by electrophilic attack on the indole ring.

Vilsmeier_Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Iminium Cation) DMF->Vilsmeier + POCl3 POCl3 POCl3->Vilsmeier + Intermediate Cationic Intermediate Vilsmeier->Intermediate Indole 5-Cl-2-Me-Indole Indole->Intermediate Electrophilic Attack Imine Imine Intermediate Intermediate->Imine Deprotonation Product Indole-3-carbaldehyde Imine->Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation of an indole.

References

Application Note and Protocol for the Purification of 2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine via recrystallization. This method is designed to remove impurities that may be present from the synthesis of the compound, such as unreacted starting materials or byproducts. The protocol includes guidance on solvent selection, a step-by-step recrystallization procedure, and safety precautions.

Introduction

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, a tryptamine derivative, is a compound of interest in medicinal chemistry and drug development. The purity of such compounds is critical for accurate biological and pharmacological evaluation. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. This application note outlines a systematic approach to purify 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine using this technique.

Data Presentation: Solvent Selection for Recrystallization

The selection of an appropriate solvent is paramount for a successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. Based on the solubility of structurally related tryptamine derivatives, a range of solvents can be considered. The following table summarizes solubility data for similar compounds to guide solvent screening for 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.

CompoundSolventSolubilityReference
5-Chloro-α-methyltryptamine Dimethylformamide (DMF)25 mg/mL[1]
Dimethyl sulfoxide (DMSO)20 mg/mL[1]
Ethanol10 mg/mL[1]
5-chloro Tryptamine hydrochloride Dimethylformamide (DMF)10 mg/mL[2]
Dimethyl sulfoxide (DMSO)10 mg/mL[2]
Ethanol20 mg/mL[2]
Tryptamine EthanolSoluble[3]
Dimethylformamide (DMF)~5 mg/mL[3]
Dimethyl sulfoxide (DMSO)~11 mg/mL[3]
HexaneSparingly soluble cold, soluble hot[4]
Methanol/TolueneSoluble in mixture for recrystallization[5]
AcetonitrileSuitable for recrystallization[5]
N,N-Dimethyltryptamine (DMT) HexaneSuitable for recrystallization[6]

Recommended Solvents for Screening: Based on the data above, promising solvents for the recrystallization of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine include lower alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), aromatic hydrocarbons (toluene), and alkanes (hexane), or mixtures thereof. A mixed solvent system, such as ethanol/water, toluene/hexane, or ethyl acetate/hexane, is often effective for tryptamines.

Experimental Protocol

This protocol details the steps for the purification of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine by recrystallization.

Materials and Equipment:

  • Crude 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

  • Recrystallization solvents (e.g., ethanol, water, ethyl acetate, hexane)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

  • Vacuum oven or desiccator

Procedure:

  • Solvent Selection (Small-Scale Test):

    • Place approximately 50 mg of the crude compound into a small test tube.

    • Add a few drops of the chosen solvent and observe the solubility at room temperature. The compound should be sparingly soluble.

    • Gently heat the test tube while adding the solvent dropwise until the solid dissolves completely.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

    • Observe the formation of crystals. An ideal solvent will yield a good recovery of pure crystals.

    • If the compound is too soluble in a solvent, a less polar anti-solvent can be added dropwise to the hot solution until it becomes slightly turbid.

  • Dissolution:

    • Place the crude 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine into an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar to the flask.

    • Add the minimum amount of the chosen recrystallization solvent to the flask to cover the solid.

    • Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the compound is completely dissolved. Avoid adding an excess of solvent to ensure good recovery.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present in the hot solution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel (preferably with a short stem) on the hot plate.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot, saturated solution through the filter paper into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

    • Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

    • Keep the vacuum on to pull air through the crystals for several minutes to help them dry.

  • Drying:

    • Carefully remove the filter paper with the crystals from the funnel.

    • Place the crystals on a pre-weighed watch glass and dry them in a vacuum oven at a temperature well below the melting point of the compound or in a desiccator under vacuum until a constant weight is achieved.

Mandatory Visualizations

Experimental Workflow

Recrystallization_Workflow start Start with Crude Compound dissolution 1. Dissolve in Minimum Hot Solvent start->dissolution hot_filtration 2. Hot Filtration (if impurities present) dissolution->hot_filtration crystallization 3. Cool Slowly to Induce Crystallization dissolution->crystallization No insoluble impurities hot_filtration->crystallization Yes cold_filtration 4. Isolate Crystals by Vacuum Filtration crystallization->cold_filtration drying 5. Dry Crystals Under Vacuum cold_filtration->drying end Pure Crystalline Product drying->end

Caption: Workflow for the purification of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle all organic solvents with care, as they are often flammable and can be toxic. Avoid open flames.

  • The toxicological properties of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine may not be fully characterized. Handle the compound with care, avoiding inhalation, ingestion, and skin contact.

  • Refer to the Safety Data Sheet (SDS) for the specific compound and all solvents used for detailed safety information.

Conclusion

This protocol provides a comprehensive framework for the purification of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine by recrystallization. The key to a successful purification is the careful selection of a suitable solvent or solvent system. By following the outlined steps, researchers can obtain a high-purity crystalline product suitable for further scientific investigation.

References

Application Notes and Protocols for the Quantification of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quantification of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine in Human Plasma using LC-MS/MS

This application note outlines a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine in human plasma. The method employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This approach is suitable for pharmacokinetic studies and toxicological screening.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the proposed LC-MS/MS method.

Table 1: LC-MS/MS Method Parameters

ParameterValue
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)209.08
Product Ion (m/z)162.06
Internal Standardd4-2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine
IS Precursor Ion (m/z)213.10
IS Product Ion (m/z)166.08

Table 2: Method Validation Parameters

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (%RSD)< 15% (< 20% at LLOQ)
Recovery> 85%
Matrix EffectMinimal

Experimental Protocols

1. Protocol for Sample Preparation: Protein Precipitation

This protocol describes the extraction of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine from human plasma.

  • Materials:

    • Human plasma samples

    • Acetonitrile (ACN) containing the internal standard (IS)

    • Vortex mixer

    • Centrifuge

    • Autosampler vials

  • Procedure:

    • Allow plasma samples to thaw at room temperature.

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean autosampler vial.

    • Inject a portion of the supernatant into the LC-MS/MS system.

2. Protocol for LC-MS/MS Analysis

This protocol details the instrumental analysis of the prepared samples.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple quadrupole mass spectrometer with an ESI source

  • Chromatographic Conditions:

    • Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Maintain the column temperature at 40 °C.

    • The mobile phases are 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Use a gradient elution as follows:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5-95% B

      • 2.5-3.5 min: 95% B

      • 3.5-3.6 min: 95-5% B

      • 3.6-5.0 min: 5% B

    • Set the flow rate to 0.4 mL/min.

    • The injection volume is 5 µL.

  • Mass Spectrometry Conditions:

    • Operate in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for detection.

    • Monitor the transition of m/z 209.08 → 162.06 for the analyte.

    • Monitor the transition of m/z 213.10 → 166.08 for the internal standard.

    • Optimize gas flows, ion spray voltage, and collision energy for maximum signal intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Acetonitrile with Internal Standard (300 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantification of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.

signaling_pathway cluster_receptor Cell Membrane receptor Hypothetical Receptor (e.g., Serotonin Receptor) g_protein G-Protein Activation receptor->g_protein analyte 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine analyte->receptor effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pka Protein Kinase A (PKA) second_messenger->pka cellular_response Cellular Response pka->cellular_response

Caption: Hypothetical signaling pathway involving 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.

Application Notes: Utilizing 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine as a Key Intermediate in the Synthesis of Serotonergic and Dopaminergic Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of the intermediate, 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, in the development of pharmacologically active compounds. This document details the synthesis of a representative bioactive molecule, its pharmacological profile, and the underlying signaling pathways.

Introduction

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is a tryptamine derivative that serves as a valuable building block in medicinal chemistry. Its rigid indole scaffold, substituted with a chlorine atom at the 5-position and a methyl group at the 2-position, provides a unique template for the design of selective ligands for various biological targets. The ethylamine side chain at the 3-position offers a reactive handle for the introduction of diverse functionalities to modulate pharmacological activity, selectivity, and pharmacokinetic properties. This intermediate is particularly relevant for the synthesis of compounds targeting the central nervous system, including serotonin and dopamine receptors.

Representative Application: Synthesis of a 5-Chloro-α-methyltryptamine Analog

While 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is a versatile intermediate, this application note will focus on its conceptual application in the synthesis of a compound structurally related to 5-chloro-α-methyltryptamine (PAL-542), a known serotonin-dopamine releasing agent (SDRA) and 5-HT₂A receptor agonist. For the purpose of these notes, we will refer to the target molecule as Compound 1. The synthesis of such analogs is of significant interest for the development of novel therapeutics for neuropsychiatric disorders.

Experimental Protocols

Synthesis of the Intermediate: 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

A common route to synthesize the title intermediate involves a multi-step process starting from 5-chloro-2-methylindole.

Protocol 1: Synthesis of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

  • Step 1: Vilsmeier-Haack Formylation. To a solution of 5-chloro-2-methylindole in N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 2 hours, then poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution to yield 5-chloro-2-methyl-1H-indole-3-carbaldehyde.

  • Step 2: Henry Reaction. The resulting aldehyde is reacted with nitromethane in the presence of a base such as ammonium acetate to form (E)-1-(5-chloro-2-methyl-1H-indol-3-yl)-2-nitroethene.

  • Step 3: Reduction. The nitroalkene is then reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Step 4: Work-up and Purification. The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.

Synthesis of Compound 1 (A 5-Chloro-α-methyltryptamine Analog)

The following protocol describes a plausible synthetic route to a derivative of the title intermediate.

Protocol 2: Synthesis of N-Benzyl-2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine (Illustrative Example)

  • Step 1: Reductive Amination. A solution of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent like methanol is stirred at room temperature.

  • Step 2: Reduction of Imine. After 1 hour, a reducing agent such as sodium borohydride (1.5 eq) is added portion-wise. The reaction is stirred for an additional 4 hours.

  • Step 3: Work-up and Purification. The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the N-benzylated product.

Quantitative Data

The following tables summarize typical yields for the synthesis of related indole derivatives and the pharmacological profile of the representative compound class.

Table 1: Representative Reaction Yields for Indole Derivatives

Reaction StepStarting MaterialProductReagentsTypical Yield (%)
Formylation5-chloro-2-methylindole5-chloro-2-methyl-1H-indole-3-carbaldehydePOCl₃, DMF85-95
Henry Reaction5-chloro-2-methyl-1H-indole-3-carbaldehyde(E)-1-(5-chloro-2-methyl-1H-indol-3-yl)-2-nitroetheneCH₃NO₂, NH₄OAc70-80
Reduction(E)-1-(5-chloro-2-methyl-1H-indol-3-yl)-2-nitroethene2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamineLiAlH₄, THF60-75
Reductive Amination2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamineN-substituted derivativesAldehyde/Ketone, NaBH₄50-70

Table 2: Pharmacological Profile of 5-Chloro-α-methyltryptamine (PAL-542) - A Representative Analog [1]

ParameterValueTargetAssay Type
EC₅₀ (Serotonin Release) 16 nMSerotonin Transporter (SERT)In vitro monoamine release in rat brain synaptosomes
EC₅₀ (Dopamine Release) 54 nMDopamine Transporter (DAT)In vitro monoamine release in rat brain synaptosomes
EC₅₀ (Norepinephrine Release) 3,434 nMNorepinephrine Transporter (NET)In vitro monoamine release in rat brain synaptosomes
EC₅₀ (5-HT₂A Receptor) 6.27 nM5-HT₂A ReceptorIn vitro functional assay (e.g., calcium flux)
IC₅₀ (MAO-A Inhibition) 250 nMMonoamine Oxidase A (MAO-A)In vitro enzyme inhibition assay
IC₅₀ (MAO-B Inhibition) 82,000 nMMonoamine Oxidase B (MAO-B)In vitro enzyme inhibition assay

Mandatory Visualizations

Experimental Workflow

G cluster_0 Synthesis of Intermediate cluster_1 Drug Synthesis (Example) Start 5-chloro-2-methylindole Step1 Vilsmeier-Haack Formylation Start->Step1 Step2 Henry Reaction Step1->Step2 Step3 Reduction Step2->Step3 Intermediate 2-(5-chloro-2-methyl-1H- indol-3-yl)ethanamine Step3->Intermediate Step4 Reductive Amination (with Aldehyde/Ketone) Intermediate->Step4 Final_Product Bioactive Molecule (e.g., Compound 1) Step4->Final_Product

Caption: Workflow for the synthesis of bioactive molecules.

Signaling Pathway of a Representative SDRA

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SDRA SDRA (e.g., PAL-542) VMAT2 VMAT2 SDRA->VMAT2 Inhibits SERT_DAT SERT / DAT SDRA->SERT_DAT Reverses Transport 5HT2A_Receptor 5-HT2A Receptor SDRA->5HT2A_Receptor Direct Agonist Monoamines_Vesicle Serotonin (5-HT) & Dopamine (DA) in Vesicles VMAT2->Monoamines_Vesicle Packages Synaptic_Monoamines Increased Synaptic 5-HT & DA SERT_DAT->Synaptic_Monoamines Increased Release Monoamines_Cytosol Cytosolic 5-HT & DA Monoamines_Vesicle->Monoamines_Cytosol Release into Cytosol Monoamines_Cytosol->SERT_DAT Efflux Synaptic_Monoamines->5HT2A_Receptor Dopamine_Receptor Dopamine Receptors Synaptic_Monoamines->Dopamine_Receptor Downstream_Signaling Neuronal Signaling (e.g., PKC, Ca²⁺ release) 5HT2A_Receptor->Downstream_Signaling Dopamine_Receptor->Downstream_Signaling

Caption: Signaling of a Serotonin-Dopamine Releasing Agent.

Conclusion

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is a highly valuable intermediate for the synthesis of novel drug candidates, particularly those targeting monoaminergic systems. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of a wide range of derivatives and to investigate their pharmacological properties. The representative example of a 5-chloro-α-methyltryptamine analog highlights the potential for developing potent and selective modulators of serotonin and dopamine signaling, which may have therapeutic applications in various neurological and psychiatric conditions. Further derivatization of the ethylamine side chain can lead to the discovery of novel compounds with optimized efficacy and safety profiles.

References

Application Notes and Protocols for In Vitro Evaluation of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is a synthetic compound belonging to the substituted indole class of molecules. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and approved drugs.[1] The incorporation of a chloro-substituent at the 5-position of the indole ring has been associated with enhanced biological activity in various compounds.[1] While specific data for 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is limited, its structural motifs are present in molecules with significant therapeutic potential, particularly in oncology, virology, and neuroscience.[1][2]

These application notes provide a comprehensive guide for the in vitro experimental design to characterize the biological activity of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine. The protocols outlined below are based on established methodologies for evaluating compounds with similar structural features.

Prospective Therapeutic Applications

Based on the activities of structurally related 5-chloro-indole derivatives, 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is a candidate for investigation in the following areas:

  • Oncology: Derivatives of the 5-chloro-indole scaffold have demonstrated potent inhibitory activity against key kinases implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[1] These compounds can act as ATP-competitive inhibitors, blocking downstream signaling pathways responsible for cell proliferation and survival.[1]

  • Virology: The 5-chloro-indole scaffold is a key component of inhibitors of the Respiratory Syncytial Virus (RSV) fusion protein, suggesting potential applications in developing agents that prevent viral entry into host cells.[1]

  • Neuroscience: The ethanamine side chain linked to the indole core is a classic tryptamine structure, suggesting possible interactions with serotonin (5-HT) receptors. This makes it a candidate for investigation in the context of neurological and psychiatric disorders.[2]

  • Antimicrobial: Indole derivatives are known to possess a wide range of antimicrobial activities.[3]

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from the experimental protocols described below.

Table 1: Kinase Inhibition Profile

Target KinaseTest Compound IC₅₀ (nM)Reference InhibitorReference IC₅₀ (nM)
EGFRDataErlotinib1-5
BRAF (V600E)DataVemurafenib10-40
VEGFR2DataSunitinib5-15
c-MetDataCrizotinib10-20

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell LineCancer TypeEGFR/BRAF StatusTest Compound GI₅₀ (µM)
A549Non-Small Cell LungEGFR (wild-type)Data
NCI-H1975Non-Small Cell LungEGFR (L858R/T790M)Data
A375Malignant MelanomaBRAF (V600E)Data
MCF-7Breast AdenocarcinomaEGFR (low), BRAF (wild-type)Data

Table 3: Antiviral Activity against Respiratory Syncytial Virus (RSV)

Assay TypeCell LineVirus StrainTest Compound EC₅₀ (nM)Reference Inhibitor (e.g., JNJ-53718678) EC₅₀ (nM)
CPE InhibitionHEp-2RSV A2Data0.1-10
Plaque ReductionA549RSV LongData0.1-10

Table 4: Serotonin Receptor Binding Affinity

Receptor SubtypeRadioligandTest Compound Kᵢ (nM)Reference CompoundReference Kᵢ (nM)
5-HT₂A[³H]KetanserinDataKetanserin0.5-2.0
5-HT₁A[³H]8-OH-DPATData8-OH-DPAT0.5-1.5
5-HT₇[³H]5-CTDataSB-2699701-5

Table 5: Antimicrobial Minimum Inhibitory Concentration (MIC)

Microbial StrainStrain IDTest Compound MIC (µg/mL)
Staphylococcus aureusATCC 29213Data
Escherichia coliATCC 25922Data
Pseudomonas aeruginosaATCC 27853Data
Candida albicansATCC 90028Data

Mandatory Visualization

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR EGFR_dimer EGFR Dimer (Activated Kinase Domain) EGF EGF Ligand EGF->EGFR Binds ATP ATP ATP->EGFR_dimer P ADP ADP Test_Compound 2-(5-chloro-2-methyl-1H- indol-3-yl)ethanamine Test_Compound->EGFR_dimer Inhibits (ATP-competitive) RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation EGFR_dimer->ADP EGFR_dimer->RAS Activates

Caption: Proposed inhibition of the EGFR signaling pathway.

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary / Selectivity Screening cluster_tertiary Mechanism of Action & Lead Optimization Kinase_Assay Biochemical Kinase Assays (EGFR, BRAF) Antiviral_Assay Antiviral Assays (RSV CPE Inhibition) Kinase_Assay->Antiviral_Assay If active Cell_Prolif_Assay Cell Proliferation Assays (e.g., MTT on A375, A549) Cell_Prolif_Assay->Antiviral_Assay If active Downstream_Signaling Downstream Signaling Analysis (e.g., Western Blot for p-ERK) Antiviral_Assay->Downstream_Signaling Receptor_Binding Serotonin Receptor Binding Assays Receptor_Binding->Downstream_Signaling MIC_Assay Antimicrobial MIC Determination SAR_Studies Structure-Activity Relationship (SAR) Studies MIC_Assay->SAR_Studies Downstream_Signaling->SAR_Studies start Test Compound start->Kinase_Assay start->Cell_Prolif_Assay

Caption: Tiered in vitro experimental workflow.

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (EGFR/BRAF)

This protocol is based on a luminescence-based kinase assay (e.g., ADP-Glo™) that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[1][4][5]

Materials:

  • Recombinant human EGFR or BRAF V600E enzyme.

  • Kinase-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1 for EGFR; inactive MEK1 for BRAF).

  • ATP solution.

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine stock solution (in 100% DMSO).

  • Reference inhibitor (Erlotinib for EGFR, Vemurafenib for BRAF).

  • ADP-Glo™ Kinase Assay Kit (or similar).

  • White, opaque 96-well or 384-well plates.

  • Plate-reading luminometer.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound and reference inhibitor in Kinase Assay Buffer. The final DMSO concentration in the reaction should not exceed 1%.

  • Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compound or control (DMSO for 100% activity, buffer for background).

  • Enzyme Addition: Add 10 µL of diluted kinase enzyme to each well (except for the "no enzyme" background control).

  • Reaction Initiation: Initiate the reaction by adding 10 µL of a master mix containing the peptide substrate and ATP. The final volume should be 25 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (Part 1): Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection (Part 2): Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence from all other readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[3][6]

Materials:

  • Cancer cell lines (e.g., A549, A375).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Sterile 96-well flat-bottom plates.

  • Multi-well spectrophotometer (ELISA reader).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: RSV Cytopathic Effect (CPE) Inhibition Assay

This assay assesses the ability of a compound to protect host cells from virus-induced cell death.[7][8]

Materials:

  • HEp-2 or A549 cells.

  • Respiratory Syncytial Virus (RSV) stock.

  • Complete cell culture medium.

  • Test compound and reference inhibitor.

  • Cell viability reagent (e.g., CellTiter-Glo® or MTT).

  • Sterile 96-well plates.

Procedure:

  • Cell Seeding: Plate host cells in 96-well plates to form a confluent monolayer after 24 hours.

  • Infection and Treatment: Infect the cell monolayers with a predetermined titer of RSV. Immediately after infection, remove the virus inoculum and add medium containing serial dilutions of the test compound. Include untreated infected cells (virus control) and uninfected cells (cell control).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 3-5 days, until significant CPE is observed in the virus control wells.

  • Quantification of CPE: Assess cell viability using a suitable reagent (e.g., MTT assay as described in Protocol 2).

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 4: Serotonin (5-HT) Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the test compound for a specific 5-HT receptor subtype (e.g., 5-HT₂A).[9]

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT₂A receptor.

  • Radioligand (e.g., [³H]Ketanserin).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

  • Wash Buffer (ice-cold Assay Buffer).

  • Test compound and reference antagonist (e.g., Ketanserin).

  • Non-specific binding definer (e.g., 10 µM Mianserin).

  • Glass fiber filter plates (pre-soaked in 0.5% polyethyleneimine).

  • Cell harvester (vacuum manifold).

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following for a final volume of 200 µL:

    • Total Binding: Assay Buffer, [³H]Ketanserin, membrane suspension.

    • Non-specific Binding: Non-specific definer, [³H]Ketanserin, membrane suspension.

    • Test Compound: Serial dilutions of the test compound, [³H]Ketanserin, membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Filtration: Terminate the assay by rapidly filtering the plate contents through the pre-soaked glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Determine the percent inhibition of specific binding by the test compound at each concentration. Calculate the IC₅₀ and then the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol 5: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism.[10][11][12]

Materials:

  • Microbial strains (e.g., S. aureus, E. coli).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Test compound stock solution.

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

Procedure:

  • Preparation of Serial Dilutions: Dispense 100 µL of sterile MHB into each well of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: Adjust the turbidity of a bacterial suspension in sterile saline to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the test compound. This will bring the total volume to 200 µL and achieve the final desired test concentrations.

  • Controls: Include a growth control well (MHB and inoculum, no compound) and a sterility control well (MHB only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible growth.

References

Application Notes & Protocols: Animal Models for Studying 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of proposed animal models and experimental protocols for investigating the in vivo effects of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, a tryptamine derivative. The methodologies outlined are based on established procedures for studying related psychoactive compounds, particularly those acting on the serotonergic system.

Introduction to 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is a substituted tryptamine. Tryptamine and its derivatives are known to exert significant effects on the central nervous system, primarily through interaction with serotonin (5-HT) receptors. Given its structural similarity to serotonin, this compound is hypothesized to act as a 5-HT receptor agonist, potentially with selectivity for specific subtypes such as 5-HT1A, 5-HT2A, and 5-HT2C. Animal models provide a critical platform to elucidate its pharmacokinetic, pharmacodynamic, and toxicological profiles.

Recommended Animal Models

The selection of an appropriate animal model is crucial for obtaining translatable data. Rodents are the most common choice for initial in vivo screening of novel psychoactive compounds due to their well-characterized genetics, neuroanatomy, and behavioral repertoires.

  • Mice (e.g., C57BL/6, BALB/c): Ideal for initial screening, dose-ranging studies, and high-throughput behavioral phenotyping. Their genetic tractability also allows for the use of knockout or transgenic lines to investigate the role of specific receptors.

  • Rats (e.g., Sprague-Dawley, Wistar): Preferred for more complex behavioral paradigms, neurochemical studies (e.g., microdialysis), and pharmacokinetic analysis due to their larger size, which facilitates surgical procedures and repeated blood sampling.

Experimental Protocols

The following protocols are designed to assess the behavioral and physiological effects of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.

Head-Twitch Response (HTR) in Mice

The head-twitch response is a rapid, involuntary rotational movement of the head and is considered a behavioral proxy for 5-HT2A receptor activation.

Objective: To determine if the compound induces HTR, suggesting 5-HT2A receptor agonism.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine solution

  • Vehicle (e.g., 0.9% saline with 1% DMSO)

  • Observation chambers (e.g., standard mouse cages)

  • Video recording equipment (optional)

Procedure:

  • Acclimate mice to the observation chambers for at least 30 minutes before drug administration.

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). A range of doses should be tested.

  • Immediately after injection, place the mouse back into the observation chamber.

  • Record the number of head twitches over a 30-60 minute period. A head twitch is defined as a rapid, jerky rotational movement of the head that is not associated with grooming or exploratory sniffing.

  • Two trained observers, blind to the experimental conditions, should score the behavior.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a process that is disrupted in certain psychiatric disorders. Serotonergic hallucinogens are known to disrupt PPI.

Objective: To assess the compound's effect on sensorimotor gating.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Startle response chambers (e.g., SR-LAB, San Diego Instruments)

  • Acoustic stimuli generator

  • Test compound and vehicle

Procedure:

  • Acclimate rats to the startle chambers for a 5-minute period with background noise (e.g., 65 dB).

  • Administer the test compound or vehicle and allow for a predetermined pretreatment time (e.g., 15-30 minutes).

  • The test session consists of multiple trial types presented in a pseudorandom order:

    • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: A weaker, non-startling prepulse (e.g., 75-85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Only background noise is present.

  • The startle response (whole-body flinch) is measured by a piezoelectric accelerometer.

  • Calculate PPI as follows: %PPI = 100 - [ (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) * 100 ]

Drug Discrimination

This paradigm is used to assess the interoceptive (subjective) effects of a compound and compare them to known drugs.

Objective: To determine if the subjective effects of the test compound are similar to those of a known 5-HT2A agonist (e.g., DOM or LSD).

Materials:

  • Male Wistar rats trained to discriminate a known 5-HT2A agonist from vehicle.

  • Standard two-lever operant conditioning chambers.

  • Training drug (e.g., (+)-2,5-dimethoxy-4-methylamphetamine, DOM)

  • Test compound and vehicle

Procedure:

  • Rats are first trained to press one lever ("drug lever") to receive a food reward after being injected with the training drug (e.g., DOM) and a second lever ("vehicle lever") after a vehicle injection.

  • Training continues until a high level of accuracy (>80%) is achieved.

  • Once trained, substitution tests are performed. Different doses of the test compound are administered, and the percentage of responses on the drug-appropriate lever is measured.

  • Full substitution (e.g., >80% drug-lever responding) indicates that the test compound produces subjective effects similar to the training drug.

Data Presentation

Quantitative data from the described experiments should be summarized for clear comparison.

Table 1: Head-Twitch Response (HTR) in C57BL/6 Mice

Treatment Group Dose (mg/kg, i.p.) N Mean Head Twitches (± SEM)
Vehicle - 10 1.2 ± 0.5
Compound X 0.1 10 5.8 ± 1.2
Compound X 0.3 10 15.4 ± 2.1

| Compound X | 1.0 | 10 | 32.1 ± 3.5 |

Table 2: Prepulse Inhibition (PPI) in Sprague-Dawley Rats

Treatment Group Dose (mg/kg, s.c.) N % PPI (± SEM)
Vehicle - 8 65.7 ± 4.3
Compound X 0.3 8 48.2 ± 5.1
Compound X 1.0 8 25.9 ± 3.8

| Compound X | 3.0 | 8 | 10.3 ± 2.5 |

Visualizations

Diagrams are provided to illustrate key workflows and hypothetical mechanisms.

G start_node start_node process_node process_node decision_node decision_node output_node output_node start Select Animal Model (Mouse/Rat) acclimate Acclimation to Housing & Test Chambers start->acclimate dose_prep Prepare Compound Doses & Vehicle Control acclimate->dose_prep admin Drug Administration (i.p., s.c., p.o.) dose_prep->admin behavior Behavioral Assay admin->behavior htr Head-Twitch Response (HTR) behavior->htr 5-HT2A Screen? ppi Prepulse Inhibition (PPI) behavior->ppi Sensorimotor Gating? dd Drug Discrimination behavior->dd Subjective Effects? data Data Collection & Scoring htr->data ppi->data dd->data analysis Statistical Analysis data->analysis results Results & Interpretation analysis->results

Caption: General experimental workflow for in vivo compound testing.

G compound 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine receptor 5-HT2A Receptor compound->receptor Agonist Binding g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 ↑ Intracellular Ca2+ er->ca2 Releases downstream Downstream Cellular Effects ca2->downstream pkc->downstream

Caption: Hypothesized 5-HT2A receptor signaling pathway.

Formulation of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine for use in in vivo research. Due to the limited availability of specific preclinical data for this compound, the following recommendations are based on the known physicochemical properties of structurally related indole-based ethanamines and established best practices for in vivo compound administration.

Compound Overview

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is a tryptamine derivative with potential applications in pharmacological research, particularly in the field of neuroscience. Structurally similar compounds, such as 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethylamine, have been investigated for their interaction with serotonin receptors.[1] The hydrochloride salt of the related compound 2-(5-Chloro-1H-indol-3-yl)ethanamine is reported to be soluble in water and alcohols, suggesting that the target compound may have similar properties.[2]

Table 1: Physicochemical Properties of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Known SolubilityNotes
2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamineC₁₁H₁₃ClN₂208.69Not explicitly reported. Assumed to have low aqueous solubility as the free base.The hydrochloride salt is expected to have improved aqueous solubility.
2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochlorideC₁₁H₁₄Cl₂N₂245.15Not explicitly reported.Expected to be more water-soluble than the free base.
2-(5-Chloro-1H-indol-3-yl)ethanamine hydrochlorideC₁₀H₁₂Cl₂N₂231.12Soluble in water and alcohols.[2]Structurally similar compound, suggesting the target compound's hydrochloride salt will have aqueous solubility.
2-(5-methyl-1H-indol-3-yl)ethanamineC₁₁H₁₄N₂174.24Not explicitly reported.The 5-chloro substituent will increase lipophilicity compared to this analog.

Formulation Strategies for In Vivo Administration

The choice of formulation will depend on the intended route of administration, the required dose, and the physicochemical properties of the compound. Given the likelihood of low aqueous solubility of the free base, the following strategies are recommended.

Oral Administration (PO)

For oral administration, the compound can be formulated as a solution or a suspension.

  • Aqueous Solutions: If the hydrochloride salt of the compound is sufficiently water-soluble at the desired concentration, a simple aqueous solution is the preferred method. Buffering the solution to an acidic pH may further enhance solubility.

  • Suspensions: For higher doses or if the free base is used, a suspension may be necessary. Common suspending agents include carboxymethyl cellulose (CMC), methylcellulose, or tragacanth. A wetting agent, such as Tween 80, can be added to improve the dispersibility of the compound.[1]

  • Oil-based Vehicles: For highly lipophilic compounds, edible oils like corn oil or peanut oil can be used as a vehicle.[1]

Parenteral Administration (Intravenous, Intraperitoneal, Subcutaneous)

Parenteral formulations require sterility and careful consideration of excipients to avoid irritation and toxicity.

  • Aqueous Solutions for Injection: A sterile, isotonic solution is ideal for intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) administration. The hydrochloride salt should be dissolved in a sterile vehicle such as saline (0.9% NaCl) or phosphate-buffered saline (PBS).[3] The pH of the solution should be adjusted to be close to physiological pH (7.4) if possible, although a slightly acidic pH may be necessary to maintain solubility.

  • Co-solvent Systems: If aqueous solubility is limited even with the hydrochloride salt, a co-solvent system can be employed. Common co-solvents for in vivo use include polyethylene glycol (PEG), propylene glycol, and ethanol.[3][4] It is crucial to use the minimum amount of co-solvent necessary and to be aware of their potential toxicity at higher concentrations.[5] Dimethyl sulfoxide (DMSO) is an effective solubilizing agent but should be used with caution due to its potential for toxicity and interaction with other substances.[3][5][6]

Table 2: Recommended Formulation Compositions

Route of AdministrationFormulation TypeVehicle/ExcipientsConcentration Range (Example)Preparation Notes
Oral (PO) Aqueous SolutionWater, Saline, or PBS with pH adjustment1 - 10 mg/mLUse hydrochloride salt. Adjust pH to 3-5 to aid solubility if necessary.
Suspension0.5% - 1% Carboxymethyl cellulose (CMC) in water, with 0.1% Tween 8010 - 50 mg/mLUse micronized compound for better suspension. Homogenize well before administration.
Oil-based SolutionCorn oil, Sesame oil1 - 20 mg/mLGentle heating and sonication may be required to dissolve the compound.
Parenteral (IV, IP, SC) Aqueous SolutionSterile Saline (0.9% NaCl) or PBS0.1 - 5 mg/mLUse hydrochloride salt. Filter sterilize through a 0.22 µm filter. Ensure isotonicity.
Co-solvent Solution10-30% PEG 400 in sterile saline1 - 10 mg/mLPrepare fresh. Administer slowly for IV route. Be mindful of potential co-solvent toxicity.
Co-solvent Solution with DMSO≤5% DMSO, 20% PEG 400 in sterile saline1 - 10 mg/mLDissolve compound in DMSO first, then add PEG 400 and saline. Use with caution due to DMSO effects.

Experimental Protocols

The following are generalized protocols for in vivo studies. Specific details such as dose, administration volume, and sampling times should be optimized based on preliminary dose-range finding and pharmacokinetic studies.

Protocol 1: Oral Gavage Administration in Mice
  • Preparation of Formulation:

    • For Solution: Dissolve the hydrochloride salt of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine in the chosen aqueous vehicle to the desired final concentration. Ensure complete dissolution.

    • For Suspension: Weigh the appropriate amount of the compound (preferably micronized). Prepare the vehicle (e.g., 0.5% CMC in water). Add a small amount of vehicle to the compound to form a paste. Gradually add the remaining vehicle while mixing continuously to form a uniform suspension.

  • Animal Dosing:

    • Use adult mice (e.g., C57BL/6 or BALB/c), weighing 20-25 g.

    • Administer the formulation via oral gavage using a suitable gavage needle.

    • The typical administration volume is 5-10 mL/kg body weight.

  • Control Group: Administer the vehicle alone to a control group of animals.

Protocol 2: Intravenous Administration in Mice
  • Preparation of Formulation:

    • Dissolve the hydrochloride salt of the compound in sterile saline or another suitable sterile vehicle to the desired concentration.

    • Filter the solution through a 0.22 µm sterile filter into a sterile vial.

  • Animal Dosing:

    • Warm the mice under a heat lamp to dilate the lateral tail veins.

    • Place the mouse in a restraining device.

    • Inject the formulation slowly into a lateral tail vein using a 27-30 gauge needle.

    • The typical injection volume is 5 mL/kg body weight.

  • Control Group: Administer the sterile vehicle alone to a control group.

Protocol 3: Pharmacokinetic (PK) Study in Rodents
  • Study Design:

    • Use a sufficient number of animals (e.g., 3-4 per time point) for each administration route (e.g., PO and IV).

    • Select appropriate time points for blood sampling based on the expected absorption and elimination profile of the compound (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).

  • Dosing: Administer the compound as described in Protocol 1 or 2.

  • Blood Sampling:

    • At each time point, collect blood samples (e.g., via retro-orbital sinus or tail vein) into tubes containing an anticoagulant (e.g., EDTA).

    • Process the blood to obtain plasma by centrifugation.

  • Sample Analysis:

    • Analyze the concentration of the compound in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and bioavailability.

Potential Signaling Pathways and Biological Activity

Indole-based ethanamines are well-known for their interaction with serotonin (5-HT) receptors.[7] The structural similarity of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine to serotonin suggests it may act as a ligand for one or more 5-HT receptor subtypes.

  • Serotonin Receptor Interaction: Tryptamine derivatives often exhibit affinity for 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7 receptors.[7][8] The specific receptor subtype profile will determine the compound's functional effects (agonist, antagonist, or partial agonist).

  • Potential Therapeutic Indications: Depending on its receptor interaction profile, this compound could be investigated for its potential in treating a range of central nervous system disorders, including depression, anxiety, and psychosis.

Below is a diagram illustrating the potential interaction of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine with serotonin receptors and the subsequent downstream signaling pathways.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine 5HT_Receptor Serotonin Receptor (e.g., 5-HT2A, 5-HT7) Compound->5HT_Receptor Binds to G_Protein G-protein (Gq/11 or Gs) 5HT_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Neuronal Excitability, Gene Expression) Second_Messenger->Cellular_Response Initiates

Caption: Potential signaling pathway of the compound via serotonin receptors.

Experimental Workflow

A logical workflow for the in vivo evaluation of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is crucial for obtaining reliable and reproducible data.

Experimental_Workflow Start Start Formulation Formulation Development & Solubility Testing Start->Formulation Dose_Range Dose-Range Finding & Acute Toxicity Study Formulation->Dose_Range PK_Study Pharmacokinetic (PK) Study (PO and IV) Dose_Range->PK_Study PD_Study Pharmacodynamic (PD) Study (e.g., Behavioral Models) PK_Study->PD_Study Efficacy_Study Efficacy Study in Disease Model PD_Study->Efficacy_Study Data_Analysis Data Analysis & Interpretation Efficacy_Study->Data_Analysis End End Data_Analysis->End

Caption: Recommended workflow for in vivo studies of the compound.

Safety Precautions

  • Researchers should handle 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Toxicity data for this specific compound is not widely available. However, a structurally similar compound, 2-(5-methyl-1H-indol-3-yl)ethanamine, has a reported intravenous LD50 of 50 mg/kg in mice. This suggests that the target compound may have significant toxicity at higher doses, and dose-range finding studies are essential.

  • All animal procedures must be approved by and conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

These application notes and protocols provide a comprehensive guide for the formulation and in vivo evaluation of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine. Researchers should adapt these guidelines to their specific experimental needs and always prioritize animal welfare and laboratory safety.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during various indole synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common named reactions for synthesizing substituted indoles?

A1: The most common methods include the Fischer, Nenitzescu, Madelung, Bischler-Möhlau, Bartoli, and Reissert syntheses. Each method has its own advantages, limitations, and typical side reactions. For instance, the Fischer synthesis is highly versatile[1][2], while the Nenitzescu reaction is a key method for producing 5-hydroxyindoles[3][4]. The Madelung synthesis involves the intramolecular cyclization of N-phenylamides at high temperatures with a strong base[5][6].

Q2: Why am I getting a mixture of regioisomers in my Fischer indole synthesis?

A2: When an unsymmetrical ketone is used as a starting material, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles[3][7]. The final ratio of products is influenced by both steric effects and the reaction conditions. Typically, enolization will be favored at the less sterically hindered position[3][7]. Weaker acid catalysts can sometimes lead to lower selectivity[3].

Q3: My indole product appears to be unstable and decomposes during workup or purification. What can I do?

A3: Indoles can be sensitive to air, light, and strong acids, leading to the formation of colored impurities or polymeric material[8][9]. During workup, it is crucial to carefully neutralize any excess acid[3]. For purification, if you observe degradation on a standard silica gel column, consider using silica gel that has been deactivated with triethylamine (by adding ~1% to your eluent) or switching to a less acidic stationary phase like alumina[8].

Q4: What is dimer formation and when is it a common side reaction?

A4: Dimerization is a frequent side reaction where two molecules of a reactive intermediate or the indole product combine. This is particularly common during electrophilic substitution reactions on electron-rich indoles, such as nitrosation, where the starting indole acts as a nucleophile and attacks a reactive intermediate[10]. It can also occur in palladium-catalyzed direct C-H transformations to form 3,3'-biindoles[11].

Troubleshooting Guides by Synthesis

Fischer Indole Synthesis

Issue 1: Low Yield or Complete Reaction Failure

  • Possible Cause: Inappropriate choice of acid catalyst. A catalyst that is too strong can cause decomposition of the starting material, while one that is too weak may not facilitate the reaction[7].

    • Troubleshooting: Screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂)[7][12]. Polyphosphoric acid (PPA) is often effective for less reactive substrates[7].

  • Possible Cause: Sub-optimal temperature. High temperatures can promote the formation of tar and polymeric byproducts, while low temperatures can lead to an incomplete reaction[7].

    • Troubleshooting: Begin with milder temperature conditions and increase gradually. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields[7].

  • Possible Cause: Competing N-N bond cleavage. Electron-donating groups on the carbonyl component can stabilize the intermediate iminylcarbocation, favoring a heterolytic cleavage of the N-N bond over the desired[10][10]-sigmatropic rearrangement[7][13]. This is a known reason for the failure of Fischer synthesis for 3-aminoindoles[13][14].

    • Troubleshooting: For these specific substrates, consider using Lewis acids like ZnCl₂ instead of protic acids to improve cyclization efficiency[3][13]. Alternatively, a different synthetic route may be necessary.

Issue 2: Formation of Tar and Polymeric Byproducts

  • Possible Cause: The strongly acidic and high-temperature conditions are promoting polymerization and degradation of the starting materials or the indole product[7].

    • Troubleshooting: Reduce the reaction temperature and/or concentration of the acid catalyst. Ensure the purity of starting materials, as impurities can sometimes initiate polymerization[14]. A thorough wash of the crude product to remove acidic residues is recommended before purification[8].

Nenitzescu Indole Synthesis

Issue 1: The major product is a 5-hydroxybenzofuran, not the expected 5-hydroxyindole.

  • Possible Cause: The formation of 5-hydroxybenzofurans is a well-documented and common competing reaction pathway in the Nenitzescu synthesis[3][15]. The outcome is highly dependent on the specific structures of the enamine and benzoquinone, as well as the solvent and catalyst used[3][16].

    • Troubleshooting: Altering the reaction solvent can have a significant impact. The reaction generally performs best in highly polar solvents[4]. For example, reacting p-benzoquinone and ethyl 3-aminocinnamate in acetic acid yields the indole, whereas the reaction is unsuccessful in acetone or dichloromethane[16].

Issue 2: Low yields due to polymerization of the benzoquinone starting material.

  • Possible Cause: The benzoquinone starting material can be unstable, leading to oxidation and polymerization, which reduces its availability for the desired reaction[15].

    • Troubleshooting: Use a fresh, high-quality source of p-benzoquinone. While historical procedures sometimes used a large excess of benzoquinone, studies have shown a 20-60% excess is often most effective for larger-scale reactions[4].

Madelung Indole Synthesis

Issue 1: The reaction requires very harsh conditions (high temperature, strong base) leading to decomposition.

  • Possible Cause: The traditional Madelung synthesis often requires temperatures of 250-400 °C and strong bases like sodium or potassium alkoxides[5][17]. These conditions are not suitable for substrates with sensitive functional groups.

    • Troubleshooting: Employ modern variations of the Madelung synthesis. Using organolithium bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) in solvents like THF can allow the reaction to proceed at much lower temperatures (-20 to 25 °C)[5][18].

Bischler-Möhlau Indole Synthesis

Issue 1: Low yields and unpredictable regioselectivity.

  • Possible Cause: This synthesis, which forms 2-aryl-indoles from an α-bromo-acetophenone and excess aniline, is known for requiring harsh conditions and often results in poor yields and mixtures of products[14][19].

    • Troubleshooting: Milder, more recently developed methods can improve outcomes. This includes the use of lithium bromide as a catalyst or employing microwave irradiation to potentially improve yields and reduce reaction times[19][20].

Quantitative Data Summary

Table 1: Effect of Acid Catalyst on Fischer Indole Synthesis Yield. (Representative data based on qualitative descriptions in literature)

EntryPhenylhydrazone SubstrateCarbonyl SubstrateCatalystTemperature (°C)Reported Yield (%)Side Products
1PhenylhydrazineAcetoneZnCl₂150~75-85Minor tar formation[7]
2PhenylhydrazineAcetonep-TsOH110 (reflux)~70-80Aldol condensation products[3]
3PhenylhydrazineAcetoneH₂SO₄100~60-70Increased tar/polymer formation[7]
4Phenylhydrazine3-Aminobutan-2-oneHCl80<10 (Failure)N-N bond cleavage products (aniline, 3-methylindole)[3][13]
5Phenylhydrazine3-Aminobutan-2-oneZnCl₂80~40-50Reduced N-N bond cleavage[3][13]

Table 2: Influence of Solvent on Nenitzescu Synthesis of Ethyl 2-phenyl-5-hydroxyindole-3-carboxylate. (Data derived from Raileanu and Nenitzescu, 1965[16])

EntryBenzoquinoneEnamineSolventYield of Indole (%)Major Side Product/Outcome
1p-BenzoquinoneEthyl 3-aminocinnamateAcetic Acid46Desired indole formed
2p-BenzoquinoneEthyl 3-aminocinnamateAcetone0Reaction unsuccessful
3p-BenzoquinoneEthyl 3-aminocinnamateChloroform0Reaction unsuccessful
4p-BenzoquinoneEthyl 3-aminocinnamate1-Butanol0Pyrrole-azepine hybrid[3][16]

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis

This protocol describes a general method for the synthesis of a substituted indole from a phenylhydrazine and a ketone.

  • Hydrazone Formation: In a round-bottom flask, dissolve the phenylhydrazine derivative (1.0 eq) and the ketone (1.0-1.1 eq) in a suitable solvent such as ethanol or glacial acetic acid. Stir the mixture at room temperature for 1-2 hours, or until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting hydrazine[8]. In many cases, the hydrazone can be used directly without isolation[1].

  • Cyclization: To the reaction mixture, add the acid catalyst. This can be a Lewis acid like zinc chloride (1.0-2.0 eq) or a protic acid like polyphosphoric acid (PPA), which can also serve as the solvent[3][8].

  • Heating: Heat the mixture, with constant stirring, to the appropriate temperature (typically ranging from 80-150 °C) under an inert atmosphere (e.g., nitrogen or argon)[3][7]. Monitor the progress of the reaction by TLC. The reaction time can vary from 2 to several hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker of ice-water. Neutralize the excess acid by slowly adding a base, such as a saturated aqueous solution of sodium bicarbonate[3][8].

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[7].

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure indole derivative[8].

Protocol 2: Mitigation of Dimer Formation via Reverse Addition

This protocol is adapted for reactions prone to dimerization, such as the nitrosation of an electron-rich indole[10].

  • Prepare Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve sodium nitrite (NaNO₂, 8 eq) in a mixture of water and DMF. Slowly add hydrochloric acid (HCl, 2.7 eq) to the cooled, stirring solution[10].

  • Prepare Indole Solution: In a separate flask, dissolve the indole starting material (1 eq) in a minimal amount of DMF[10].

  • Slow Reverse Addition: Using a syringe pump or a dropping funnel, add the indole solution to the vigorously stirred, cold (0 °C) nitrosating mixture over a prolonged period (e.g., 2 hours). Maintaining a low temperature and slow addition rate is critical to keep the concentration of the reactive intermediate low, thus minimizing the intermolecular side reaction[10].

  • Reaction Monitoring: Monitor the reaction by TLC until the starting indole is consumed.

  • Quenching and Workup: Once complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral. Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[10].

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired product from any residual starting material and dimeric byproducts[10].

Visualized Workflows and Pathways

Troubleshooting_Low_Yields_Fischer_Indole start Low Yield or Reaction Failure in Fischer Synthesis check_catalyst Was the acid catalyst optimized? start->check_catalyst check_temp Was the temperature optimized? check_catalyst->check_temp Yes vary_catalyst Screen Brønsted (p-TsOH) and Lewis acids (ZnCl2, PPA). check_catalyst->vary_catalyst No check_substrate Does the carbonyl substrate have strong e--donating groups? check_temp->check_substrate Yes vary_temp Start with milder conditions and increase gradually. Consider microwave heating. check_temp->vary_temp No lewis_acid Switch from protic acid to a Lewis acid (e.g., ZnCl2) to disfavor N-N cleavage. check_substrate->lewis_acid Yes alt_route Consider an alternative synthetic route. check_substrate->alt_route No / Still fails vary_catalyst->check_temp vary_temp->check_substrate success Problem Solved lewis_acid->success alt_route->success

Caption: Troubleshooting logic for low yields in Fischer Indole Synthesis.

Nenitzescu_Competing_Pathways cluster_paths Divergent Pathways start Enamine + Benzoquinone michael_adduct Michael Adduct (Enaminohydroquinone) start->michael_adduct cyclization_intermediate Cyclization & Tautomerization michael_adduct->cyclization_intermediate product_indole 5-Hydroxyindole cyclization_intermediate->product_indole Favored in polar solvents (e.g., Acetic Acid) product_benzofuran 5-Hydroxybenzofuran cyclization_intermediate->product_benzofuran Competing pathway indole_path Pathway A benzofuran_path Pathway B conditions Reaction Conditions (Solvent, Catalyst, Substrate) conditions->cyclization_intermediate Influences outcome

Caption: Divergent reaction pathways in the Nenitzescu indole synthesis.

Dimerization_Mitigation_Flowchart start Dimer Formation Observed (e.g., in Electrophilic Substitution) check_concentration Is the reaction run at high concentration? start->check_concentration check_temp Is the reaction run at elevated temperature? check_concentration->check_temp No dilute Use a more dilute reaction mixture. check_concentration->dilute Yes check_addition Is the electrophile added all at once? check_temp->check_addition No lower_temp Run reaction at a lower temperature (e.g., 0 °C). check_temp->lower_temp Yes slow_addition Use slow addition or 'reverse addition' of the nucleophilic indole. check_addition->slow_addition Yes success Dimerization Minimized check_addition->success No dilute->check_temp lower_temp->check_addition slow_addition->success

Caption: Decision flowchart for minimizing dimerization side reactions.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming solubility issues encountered with 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine in aqueous buffers. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine in my aqueous buffer. Is this compound known to have poor water solubility?

A1: Yes, many indole derivatives, including tryptamines like 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, tend to have limited solubility in neutral aqueous solutions. The hydrochloride salt form generally exhibits improved solubility in polar solvents, particularly water and alcohols.[1][2] However, achieving high concentrations in purely aqueous buffers can still be challenging.

Q2: What is the first step I should take to try and dissolve the compound?

A2: The recommended first step is to prepare a stock solution in an organic co-solvent. Dimethyl sulfoxide (DMSO) or ethanol are common choices. A closely related compound, 5-chlorotryptamine hydrochloride, is soluble in ethanol at 20 mg/mL and in DMSO at 10 mg/mL.[3] From this stock, you can perform serial dilutions into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experiment (typically <1%).

Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the compound is soluble in the organic stock but not in the final aqueous environment. The following troubleshooting steps can be taken:

  • Lower the final concentration: Your target concentration in the aqueous buffer may be above the compound's solubility limit.

  • Adjust the pH: As 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine has a basic ethylamine group, its solubility is pH-dependent. Lowering the pH of your aqueous buffer (e.g., to pH 4-6) will protonate the amine, increasing its polarity and aqueous solubility.

  • Use a different co-solvent: If DMSO is not effective, you could try ethanol or another biocompatible organic solvent.

  • Employ solubilizing excipients: Consider the use of cyclodextrins or other solubilizing agents.

Q4: How does pH affect the solubility of this compound?

A4: 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is a weak base due to its ethylamine side chain. In acidic conditions (lower pH), the amine group becomes protonated (R-NH3+), forming a more polar and thus more water-soluble salt. In basic conditions (higher pH), the amine group is in its neutral, less polar free base form (R-NH2), which is less soluble in water. Therefore, adjusting your buffer to a mildly acidic pH can significantly enhance solubility.

Q5: Are there any other techniques I can use to improve solubility for in vitro or in vivo studies?

A5: Yes, several advanced formulation strategies can be employed:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.

  • Use of Surfactants: Low concentrations of non-ionic surfactants can aid in solubilization by forming micelles.

  • Nanosuspensions: For in vivo applications, creating a nanosuspension can improve the dissolution rate and bioavailability of the compound.

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic polymer matrix to enhance its dissolution.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in aqueous buffer. The compound has low intrinsic aqueous solubility.Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.
Precipitation occurs when diluting organic stock into buffer. The final concentration exceeds the aqueous solubility limit. The pH of the buffer is too high.Lower the final concentration. Adjust the buffer pH to be more acidic (e.g., pH 4-6).
Inconsistent results in biological assays. The compound is not fully dissolved, leading to inaccurate concentrations.Visually inspect all solutions for precipitation before use. Determine the maximum solubility in your specific assay buffer.
Need a higher concentration in aqueous buffer than achievable with co-solvents alone. The required concentration for the experiment is high.Explore the use of solubilizing excipients like cyclodextrins or consider advanced formulation techniques such as nanosuspensions.

Quantitative Data Summary

SolventSolubility of 5-chlorotryptamine hydrochloride
DMF10 mg/mL[3]
DMSO10 mg/mL[3]
Ethanol20 mg/mL[3]
WaterReported as "soluble" (for the hydrochloride salt)[1][2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Dilution into Aqueous Buffer
  • Weighing the Compound: Accurately weigh a small amount of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride in a microcentrifuge tube.

  • Adding Co-solvent: Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-20 mg/mL).

  • Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved. Visually inspect for any remaining solid particles.

  • Dilution: Serially dilute the stock solution into your pre-warmed (if appropriate for your experiment) aqueous buffer to the desired final concentration. Add the stock solution to the buffer dropwise while vortexing to minimize precipitation.

  • Final Check: Before use, visually inspect the final solution for any signs of precipitation.

Protocol 2: pH-Dependent Solubility Enhancement
  • Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).

  • Add Compound: Add an excess amount of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine to a small volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved compound.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV. This will give you the solubility at each pH.

Visualizations

experimental_workflow start Start: Undissolved Compound in Aqueous Buffer step1 Prepare Stock Solution in Organic Co-solvent (e.g., DMSO, Ethanol) start->step1 step2 Dilute Stock into Aqueous Buffer step1->step2 decision1 Precipitation? step2->decision1 step3a Lower Final Concentration decision1->step3a Yes step3b Adjust Buffer pH (to acidic) decision1->step3b Yes step3c Try Alternative Co-solvents decision1->step3c Yes step4 Successful Dissolution decision1->step4 No step3a->step2 step3b->step2 step3c->step1 decision2 Higher Concentration Needed? step4->decision2 step5 Use Solubilizing Excipients (e.g., Cyclodextrins) decision2->step5 Yes step5->step2

Caption: A decision-tree workflow for solubilizing 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.

ph_solubility_relationship cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) low_ph Protonated Amine (R-NH3+) high_sol Higher Aqueous Solubility low_ph->high_sol high_ph Neutral Amine (R-NH2) low_sol Lower Aqueous Solubility high_ph->low_sol compound 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine compound->low_ph compound->high_ph

References

Optimizing reaction conditions for the synthesis of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to navigate challenges and optimize your reaction conditions.

Synthetic Strategy Overview

The synthesis of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine can be efficiently achieved through a multi-step sequence. A common and reliable approach involves the initial construction of the indole core via a Fischer indole synthesis, followed by the introduction of the ethanamine side chain at the C3 position. Two primary pathways for the side-chain installation are presented here:

  • Pathway A: Vilsmeier-Haack formylation, followed by a Henry reaction and subsequent reduction of the nitroalkene.

  • Pathway B: Formation of a gramine intermediate, conversion to an indole-3-acetonitrile, and subsequent reduction to the primary amine.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Indole Core Synthesis cluster_A Pathway A cluster_B Pathway B SM1 4-Chlorophenylhydrazine Indole 5-Chloro-2-methyl-1H-indole SM1->Indole Fischer Indole Synthesis SM2 Acetone SM2->Indole Vilsmeier Vilsmeier-Haack Formylation Indole->Vilsmeier Mannich Mannich Reaction (Gramine Synthesis) Indole->Mannich Aldehyde Indole-3-carbaldehyde Vilsmeier->Aldehyde Henry Henry Reaction Aldehyde->Henry Nitroalkene 3-(2-Nitrovinyl)-indole Henry->Nitroalkene ReductionA Reduction Nitroalkene->ReductionA Product 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine ReductionA->Product Gramine Gramine Derivative Mannich->Gramine Cyanation Cyanide Displacement Gramine->Cyanation Nitrile (Indol-3-yl)acetonitrile Cyanation->Nitrile ReductionB Reduction Nitrile->ReductionB ReductionB->Product

Caption: Synthetic pathways to 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.

Experimental Protocols

Step 1: Synthesis of 5-Chloro-2-methyl-1H-indole (Fischer Indole Synthesis)

This procedure outlines the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from 4-chlorophenylhydrazine and acetone.

Experimental Workflow

Fischer_Indole_Synthesis_Workflow start Start reagents Combine 4-chlorophenylhydrazine HCl, acetone, and acid catalyst in a suitable solvent (e.g., ethanol, toluene, or acetic acid). start->reagents reflux Heat the mixture to reflux (80-120 °C) for 2-6 hours. reagents->reflux monitor Monitor reaction progress by TLC. reflux->monitor workup Cool, neutralize with base (e.g., NaHCO3), and extract with an organic solvent (e.g., ethyl acetate). monitor->workup Reaction Complete purify Dry the organic layer, concentrate, and purify by column chromatography. workup->purify product Obtain 5-Chloro-2-methyl-1H-indole purify->product

Caption: Workflow for the Fischer indole synthesis of 5-chloro-2-methyl-1H-indole.

Reagents and Typical Conditions

Reagent/ParameterQuantity/ValueNotes
4-Chlorophenylhydrazine HCl1.0 eqEnsure purity of starting material.
Acetone1.1 - 1.5 eqCan be used as both reactant and solvent in some procedures.
Acid CatalystCatalytic to excessOptions include PPA, H₂SO₄, HCl, ZnCl₂, or p-TSA.[1][2]
Solvent5-10 mL / gEthanol, toluene, or glacial acetic acid are common choices.
Temperature80 - 120 °CDependent on solvent and catalyst.
Reaction Time2 - 6 hoursMonitor by TLC for consumption of starting material.
Typical Yield 60 - 85% Highly dependent on the chosen catalyst and conditions.

Pathway A: Vilsmeier-Haack, Henry Reaction, and Reduction

Step 2a: Vilsmeier-Haack Formylation of 5-Chloro-2-methyl-1H-indole

This reaction introduces a formyl group at the electron-rich C3 position of the indole.[3][4]

Experimental Protocol

  • Cool a solution of anhydrous N,N-dimethylformamide (DMF) (3.0 eq) in a suitable solvent (e.g., dichloromethane) to 0 °C under an inert atmosphere.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) to the cooled DMF solution, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.

  • Add a solution of 5-chloro-2-methyl-1H-indole (1.0 eq) in anhydrous DMF to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to 40-60 °C for 1-3 hours.

  • Cool the reaction mixture and quench by carefully pouring it onto crushed ice.

  • Basify the aqueous solution with aqueous NaOH to pH 9-11.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude 5-chloro-2-methyl-1H-indole-3-carbaldehyde by recrystallization or column chromatography.

Quantitative Data

Reagent/ParameterQuantity/Value
5-Chloro-2-methyl-1H-indole1.0 eq
POCl₃1.2 eq
Anhydrous DMF3.0 eq + solvent
Temperature0 °C to 60 °C
Reaction Time2 - 4 hours
Typical Yield 75 - 90%
Step 3a: Henry Reaction of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde

This step forms a C-C bond by reacting the aldehyde with a nitroalkane in the presence of a base.[5][6][7]

Experimental Protocol

  • Dissolve 5-chloro-2-methyl-1H-indole-3-carbaldehyde (1.0 eq) and nitromethane (1.5 - 2.0 eq) in a suitable solvent (e.g., methanol or ethanol).

  • Add a base catalyst, such as ammonium acetate or an amine base (e.g., triethylamine), to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours. The reaction often involves the in-situ dehydration of the intermediate β-nitro alcohol to the nitroalkene.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and concentrate the solvent.

  • The crude 3-(2-nitrovinyl)-5-chloro-2-methyl-1H-indole may precipitate and can be collected by filtration, or the residue can be purified by column chromatography.

Quantitative Data

Reagent/ParameterQuantity/Value
Indole-3-carbaldehyde1.0 eq
Nitromethane1.5 - 2.0 eq
Base Catalyst0.2 - 0.5 eq
TemperatureReflux
Reaction Time4 - 8 hours
Typical Yield 70 - 85%
Step 4a: Reduction of 3-(2-Nitrovinyl)-5-chloro-2-methyl-1H-indole

The final step in this pathway is the reduction of the nitroalkene to the primary amine.

Experimental Protocol

  • Suspend or dissolve the 3-(2-nitrovinyl)-5-chloro-2-methyl-1H-indole (1.0 eq) in a dry solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Carefully add a solution of lithium aluminum hydride (LiAlH₄) (2.0 - 3.0 eq) in the same solvent to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the disappearance of the starting material.

  • Carefully quench the reaction by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with an organic solvent.

  • Dry the combined filtrate and washings over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography or by conversion to the hydrochloride salt and recrystallization.

Quantitative Data

Reagent/ParameterQuantity/Value
3-(2-Nitrovinyl)-indole1.0 eq
LiAlH₄2.0 - 3.0 eq
SolventAnhydrous THF or Ether
Temperature0 °C to RT
Reaction Time2 - 4 hours
Typical Yield 65 - 80%

Pathway B: Gramine Synthesis, Cyanation, and Reduction

Step 2b: Synthesis of (5-Chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylmethanamine (Gramine Synthesis)

This Mannich reaction installs a dimethylaminomethyl group at the C3 position.

Experimental Protocol

  • To a solution of dimethylamine (as an aqueous solution or gas) and formaldehyde (as an aqueous solution) in acetic acid, add 5-chloro-2-methyl-1H-indole.

  • Stir the mixture at room temperature for several hours or heat gently if the reaction is slow.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into an ice-water mixture and basify with NaOH.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to give the crude gramine derivative.

Quantitative Data

Reagent/ParameterQuantity/Value
5-Chloro-2-methyl-1H-indole1.0 eq
Dimethylamine1.2 eq
Formaldehyde1.2 eq
SolventAcetic Acid
TemperatureRT to 50 °C
Reaction Time4 - 12 hours
Typical Yield 80 - 95%
Step 3b: Synthesis of (5-Chloro-2-methyl-1H-indol-3-yl)acetonitrile

The gramine derivative is displaced by a cyanide nucleophile to form the indole-3-acetonitrile.[8]

Experimental Protocol

  • Dissolve the gramine derivative (1.0 eq) in a suitable solvent like water or a mixture of water and an alcohol.

  • Add an aqueous solution of sodium or potassium cyanide (1.5 - 2.0 eq).

  • Heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC for the disappearance of the gramine derivative.

  • Cool the reaction mixture, which may cause the product to precipitate.

  • Filter the solid product or extract the aqueous mixture with an organic solvent.

  • Wash, dry, and concentrate the organic extracts. Purify the crude product by recrystallization or column chromatography.

Quantitative Data

Reagent/ParameterQuantity/Value
Gramine Derivative1.0 eq
NaCN or KCN1.5 - 2.0 eq
SolventWater/Alcohol mixture
TemperatureReflux
Reaction Time4 - 8 hours
Typical Yield 70 - 90%
Step 4b: Reduction of (5-Chloro-2-methyl-1H-indol-3-yl)acetonitrile

The nitrile is reduced to the primary amine.[9][10][11]

Experimental Protocol

  • Follow the procedure for the reduction of the nitroalkene (Step 4a), using (5-chloro-2-methyl-1H-indol-3-yl)acetonitrile as the starting material. LiAlH₄ is a common reducing agent for this transformation.[11]

  • Alternatively, catalytic hydrogenation (e.g., H₂ over Raney Nickel or Pd/C) can be employed, often with the addition of ammonia to suppress the formation of secondary amine byproducts.[12]

Quantitative Data

Reagent/ParameterQuantity/Value
Indole-3-acetonitrile1.0 eq
LiAlH₄1.5 - 2.0 eq
SolventAnhydrous THF or Ether
Temperature0 °C to RT
Reaction Time2 - 4 hours
Typical Yield 70 - 85%

Troubleshooting and FAQs

Troubleshooting_Logic cluster_Fischer Fischer Indole Synthesis cluster_Vilsmeier Vilsmeier-Haack Reaction cluster_Henry Henry Reaction cluster_Reduction Reduction Steps (Nitro/Nitrile) Problem Problem Encountered (e.g., Low Yield, Side Products) F_Yield Low Yield? Problem->F_Yield V_Yield Low Yield or No Reaction? Problem->V_Yield H_Yield Low Yield or Side Products? Problem->H_Yield R_Yield Incomplete Reduction or Side Products? Problem->R_Yield F_Sol1 Optimize acid catalyst (type and amount). F_Yield->F_Sol1 F_Sol2 Ensure purity of hydrazine and ketone. F_Yield->F_Sol2 F_Sol3 Vary temperature and reaction time. F_Yield->F_Sol3 V_Sol1 Use anhydrous reagents and solvent. V_Yield->V_Sol1 V_Sol2 Ensure proper formation of Vilsmeier reagent before adding indole. V_Yield->V_Sol2 V_Sol3 Check for decomposition of DMF. V_Yield->V_Sol3 H_Sol1 Screen different base catalysts. H_Yield->H_Sol1 H_Sol2 Control temperature to avoid dehydration if β-nitro alcohol is desired. H_Yield->H_Sol2 H_Sol3 Reaction is reversible; use excess nitroalkane. H_Yield->H_Sol3 R_Sol1 Use fresh, active LiAlH₄. R_Yield->R_Sol1 R_Sol2 Ensure anhydrous conditions for LiAlH₄. R_Yield->R_Sol2 R_Sol3 For catalytic hydrogenation of nitriles, add NH₃ to prevent secondary amine formation. R_Yield->R_Sol3

Caption: Troubleshooting decision tree for the synthesis of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.

Q1: My Fischer indole synthesis is giving a low yield. What are the likely causes?

A1: Low yields in the Fischer indole synthesis can be attributed to several factors:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are crucial. For some substrates, a strong Brønsted acid like H₂SO₄ or HCl is effective, while for others, a Lewis acid like ZnCl₂ or polyphosphoric acid (PPA) may give better results.[1] It is often necessary to screen a few catalysts to find the optimal one.

  • Impure Starting Materials: The purity of the phenylhydrazine and the ketone is critical. Impurities can lead to side reactions and tar formation.[1]

  • Substituent Effects: Electron-withdrawing groups on the phenylhydrazine ring, such as the chloro group in this synthesis, can deactivate the ring and may require more forcing conditions (higher temperatures or stronger acids).

  • Reaction Temperature and Time: These parameters often need to be optimized. Insufficient heating can lead to an incomplete reaction, while excessive heat can cause decomposition.

Q2: The Vilsmeier-Haack reaction is not proceeding as expected. What should I check?

A2: Common issues with the Vilsmeier-Haack reaction include:

  • Moisture: The reaction is highly sensitive to moisture, which can quench the Vilsmeier reagent (the chloroiminium ion). Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used.[3]

  • Reagent Quality: The purity of POCl₃ and DMF is important. Old DMF can contain dimethylamine, which can interfere with the reaction.

  • Order of Addition: The Vilsmeier reagent should be pre-formed at a low temperature before the addition of the indole substrate.

Q3: I am observing significant side products in my Henry reaction. How can I minimize them?

A3: The Henry reaction can be prone to side reactions:

  • Dehydration: The initially formed β-nitro alcohol can easily dehydrate to the nitroalkene, especially at higher temperatures. If the nitro alcohol is the desired product, lower temperatures and milder bases should be used.[6]

  • Retro-Henry Reaction: The reaction is reversible, which can limit the yield. Using an excess of the nitroalkane can help drive the equilibrium towards the product.[6]

  • Cannizzaro Reaction: If there are issues with the aldehyde, a base-induced disproportionation can occur. This is less common with indole-3-carbaldehydes but is a possibility to consider.

Q4: The reduction of the nitrile with LiAlH₄ is giving a complex mixture of products. What could be the problem?

A4: Challenges in nitrile reduction with LiAlH₄ often stem from:

  • Incomplete Reduction: This can occur if the LiAlH₄ is not sufficiently active or if an insufficient amount is used. Always use a fresh bottle or a freshly prepared solution of LiAlH₄.

  • Workup Procedure: The workup after a LiAlH₄ reduction is critical. A careful, sequential addition of water and base is necessary to safely quench the excess reagent and precipitate the aluminum salts, making product isolation easier.

  • Over-reduction: While not an issue for this specific transformation, in other contexts, other functional groups could be unintentionally reduced.

Q5: How should I purify the final product, 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine?

A5: The final product is a primary amine and can be purified by several methods:

  • Column Chromatography: Purification of the free base can be achieved using silica gel chromatography, often with a solvent system containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane to prevent tailing.

  • Salt Formation and Recrystallization: A highly effective method for purifying amines is to convert them to a salt, such as the hydrochloride salt. This can be done by dissolving the crude free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same or another solvent. The resulting crystalline salt can then be purified by recrystallization.[13]

References

Degradation pathways of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the degradation pathways of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine under forced degradation conditions?

A1: Based on the chemistry of the indole nucleus and the ethylamine side chain, the primary degradation pathways are expected to be oxidation and potential hydrolysis under extreme pH conditions. The indole ring is electron-rich and susceptible to oxidation, which can lead to the formation of various oxidized products, including potential ring-opening. The ethylamine side chain may undergo oxidation as well.

Q2: What are the typical experimental conditions for conducting forced degradation studies on this molecule?

A2: Forced degradation studies are typically performed under more severe conditions than accelerated stability testing to generate degradation products.[1][2] Key conditions to investigate include acidic and basic hydrolysis, oxidation, photolysis, and thermal stress.[1][2][3][4]

Q3: I am not observing any degradation under my initial stress conditions. What should I do?

A3: If you do not observe degradation, consider increasing the severity of your stress conditions. This can include increasing the concentration of the acid or base, raising the temperature, extending the exposure time, or using a stronger oxidizing agent. For photostability, ensure a sufficient light dose is being applied. It is a process of systematically increasing the stress to induce a target degradation of about 5-20%.[5]

Q4: How can I identify the structure of the degradation products?

A4: The elucidation of degradation product structures typically involves a combination of chromatographic separation (e.g., HPLC) followed by spectroscopic analysis. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition, and tandem mass spectrometry (MS/MS) can provide fragmentation patterns to piece together the structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for complete structure elucidation.

Troubleshooting Guides

Issue 1: Poor Separation of Degradation Products in HPLC
  • Problem: Co-elution of the parent compound and degradation products, or between different degradation products.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Adjust the organic modifier-to-aqueous ratio. A shallower gradient can improve the resolution of closely eluting peaks. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and pH of the aqueous phase.

    • Change the Stationary Phase: Use a column with a different selectivity (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column instead of a standard C18).

    • Adjust Temperature: Varying the column temperature can alter the selectivity of the separation.

    • Check for Peak Purity: Use a photodiode array (PDA) detector or a mass spectrometer to assess peak purity and confirm if co-elution is occurring.

Issue 2: Unexpected Degradation Products Observed
  • Problem: The observed degradation products do not align with expected chemical transformations.

  • Troubleshooting Steps:

    • Evaluate Excipient Interference: If working with a formulated product, excipients may react with the drug substance or degrade themselves. Run a blank with only the excipients under the same stress conditions.

    • Consider Container Interactions: The drug substance may be reacting with the container material. Ensure an inert container material is used.

    • Assess Purity of Starting Material: Impurities in the initial drug substance may lead to their own set of degradation products.

    • Review Reaction Mechanism: The degradation pathway may be more complex than initially hypothesized. Consider the possibility of secondary degradation, where an initial degradant breaks down further.

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions
  • Preparation: Prepare a stock solution of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Application: Dilute the stock solution with 0.1 N hydrochloric acid to a final concentration of 100 µg/mL.

  • Incubation: Incubate the solution at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Prior to analysis, neutralize the samples with an equivalent amount of 0.1 N sodium hydroxide.

  • Analysis: Analyze the samples by a stability-indicating HPLC method. If no degradation is observed, the concentration of the acid can be increased (e.g., to 1 N HCl) or the temperature can be elevated.

Protocol 2: Forced Degradation under Oxidative Conditions
  • Preparation: Prepare a stock solution of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine at 1 mg/mL.

  • Stress Application: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL.

  • Incubation: Store the solution at room temperature, protected from light, and collect samples at various time points.

  • Analysis: Analyze the samples directly by HPLC. If the reaction is too fast, consider lowering the concentration of hydrogen peroxide or the temperature.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Potential Products

Stress ConditionReagents and ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 N - 1 N HCl, 60-80°CGenerally stable, potential for minor degradation at the ethylamine side chain under harsh conditions.
Base Hydrolysis 0.1 N - 1 N NaOH, 60-80°CGenerally stable, potential for minor degradation at the ethylamine side chain under harsh conditions.
Oxidation 3-30% H₂O₂, Room TemperatureOxidation of the indole ring, potentially leading to 2-oxoindole and 3-oxoindole derivatives. N-oxidation of the ethylamine. Ring-opened products are also possible.
Photolysis Exposure to UV/Vis light (ICH Q1B)Photo-oxidation products, similar to chemical oxidation. Potential for dimerization or polymerization.
Thermal 60-80°CUnlikely to see significant degradation unless in the presence of an oxidizing agent or at very high temperatures.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid Dilute to 100 µg/mL base Base Hydrolysis (0.1N NaOH, 60°C) prep->base Dilute to 100 µg/mL oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Dilute to 100 µg/mL photo Photolysis (ICH Q1B) prep->photo Dilute to 100 µg/mL sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling photo->sampling analysis HPLC-UV/MS Analysis sampling->analysis elucidation Structure Elucidation (HRMS, NMR) analysis->elucidation

Caption: General Experimental Workflow for Forced Degradation Studies.

degradation_pathways cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation parent 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine oxoindole 2-Oxoindole Derivative parent->oxoindole Oxidation n_oxide Ethylamine N-Oxide parent->n_oxide Oxidation photo_oxidized Photo-oxidized Products parent->photo_oxidized Photolysis dimers Dimers parent->dimers Photolysis ring_opened Ring-Opened Products oxoindole->ring_opened Further Oxidation

Caption: Plausible Degradation Pathways under Oxidative and Photolytic Stress.

References

Troubleshooting poor chromatographic peak shape for 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to poor peak shape during HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape for 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine in reversed-phase HPLC?

A1: The most frequent issue is peak tailing. This is primarily due to the basic nature of the primary amine group in the molecule. This amine can interact strongly with acidic residual silanol groups present on the surface of silica-based stationary phases, such as C18 columns.[1][2][3] This secondary interaction leads to a portion of the analyte molecules being retained longer, resulting in an asymmetrical peak with a "tail."

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical parameter for achieving good peak shape for basic compounds like 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.[2] At a low pH (typically 2-3 pH units below the pKa of the amine), the amine group is consistently protonated, which can help to minimize interactions with silanol groups and often leads to improved peak symmetry.[1][2] Conversely, at a high pH (well above the pKa), the amine is in its neutral form, which can also result in good peak shape on a suitable, high-pH stable column. Operating at a pH close to the pKa of the analyte can lead to the presence of both ionized and non-ionized forms, resulting in peak splitting or broadening.[3]

Q3: Can column choice influence peak shape?

A3: Absolutely. For basic compounds, using a modern, high-purity, end-capped C18 or C8 column is highly recommended. These columns have a lower concentration of accessible silanol groups, which reduces the likelihood of secondary interactions that cause tailing.[1] There are also columns with proprietary surface modifications designed to shield residual silanols or that are stable at high pH, providing more flexibility in mobile phase selection for optimizing peak shape.

Q4: What are some initial troubleshooting steps if I observe peak tailing?

A4: A good starting point is to lower the pH of your mobile phase by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1%.[4] Ensure your column is in good condition and has not been excessively used with aggressive mobile phases. You can also try reducing the injection volume to rule out mass overload.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is characterized by an asymmetric peak where the latter half of the peak is broader than the front half.

Potential Causes and Solutions:

Potential CauseRecommended SolutionExpected Outcome
Secondary Silanol Interactions - Lower the mobile phase pH to ~3 using 0.1% formic acid or acetic acid.- Add a competing base, such as 10-20 mM triethylamine (TEA), to the mobile phase.[1]- Switch to a base-deactivated or end-capped column.Improved peak symmetry (Tailing Factor closer to 1).
Column Overload - Reduce the sample concentration by diluting the sample.- Decrease the injection volume.Sharper, more symmetrical peaks.
Column Contamination or Degradation - Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).- If the problem persists, replace the column.Restoration of good peak shape.
Inadequate Buffer Concentration - Increase the buffer concentration in the mobile phase (e.g., from 10 mM to 25-50 mM).[5][6]More robust and symmetrical peaks.

Experimental Protocol: Optimizing Mobile Phase pH to Reduce Peak Tailing

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7)

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 10-90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection: UV at 280 nm

  • Procedure:

    • Prepare a standard solution of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine in the initial mobile phase.

    • Inject the standard and record the chromatogram.

    • If peak tailing is observed, incrementally decrease the pH of the aqueous component (Mobile Phase A) by preparing it with a higher concentration of formic acid or by using a phosphate buffer at pH 2.5.

    • Equilibrate the column with the new mobile phase for at least 10 column volumes before the next injection.

    • Analyze the peak shape and tailing factor at each pH value to determine the optimal condition.

Illustrative Data: Effect of Mobile Phase pH on Tailing Factor for a Basic Amine

Mobile Phase pHTailing Factor (Asymmetry)Peak Shape Observation
7.02.35Severe Tailing
5.01.80Moderate Tailing
3.01.33Minor Tailing, Acceptable Shape
2.51.10Symmetrical Peak

This is representative data for a basic amine and illustrates the general trend.[2]

Guide 2: Addressing Peak Fronting

Peak fronting, where the initial part of the peak is sloped, is less common for basic compounds but can occur.

Potential Causes and Solutions:

Potential CauseRecommended SolutionExpected Outcome
Sample Overload - Reduce the sample concentration.- Decrease the injection volume.Symmetrical peak shape.
Sample Solvent Incompatibility - Dissolve the sample in the initial mobile phase or a weaker solvent.Improved peak shape.
Column Temperature Too Low - Increase the column temperature in increments of 5 °C.Sharper, more symmetrical peaks.
Column Bed Deformation - Replace the column.Restoration of good peak shape.
Guide 3: Troubleshooting Split or Broad Peaks

Split or broad peaks can indicate a variety of issues with the chromatographic system or methodology.

Potential Causes and Solutions:

Potential CauseRecommended SolutionExpected Outcome
Partially Blocked Frit or Column Void - Back-flush the column (if permitted by the manufacturer).- Replace the in-line filter and column frit.- If the problem persists, replace the column.A single, sharper peak.
Sample Dissolved in a Stronger Solvent - Ensure the sample solvent is weaker than or the same as the initial mobile phase.A single, well-defined peak.
Co-elution with an Impurity - Adjust the mobile phase composition or gradient to improve resolution.- Change the detection wavelength to minimize the impurity's signal.Two distinct peaks or a single pure peak.
Injection Issues - Check the injector for leaks or blockages.- Ensure the injection volume is appropriate for the loop size.Consistent and sharp peaks.

Visual Troubleshooting Workflows

Troubleshooting_Workflow cluster_0 Peak Shape Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Solutions Observe Peak Shape Observe Peak Shape Check System Suitability Check System Suitability Observe Peak Shape->Check System Suitability Review Method Parameters Review Method Parameters Check System Suitability->Review Method Parameters Peak Tailing Peak Tailing Review Method Parameters->Peak Tailing Asymmetric (Tail) Peak Fronting Peak Fronting Review Method Parameters->Peak Fronting Asymmetric (Front) Split/Broad Peaks Split/Broad Peaks Review Method Parameters->Split/Broad Peaks Distorted Adjust Mobile Phase Adjust Mobile Phase Peak Tailing->Adjust Mobile Phase pH, Buffer Optimize Sample Optimize Sample Peak Tailing->Optimize Sample Concentration Replace Column Replace Column Peak Tailing->Replace Column Aged/Contaminated Peak Fronting->Optimize Sample Solvent, Conc. Check Hardware Check Hardware Peak Fronting->Check Hardware Temperature Split/Broad Peaks->Adjust Mobile Phase Gradient Split/Broad Peaks->Check Hardware Injector, Frit Split/Broad Peaks->Replace Column Void

Caption: A logical workflow for troubleshooting common HPLC peak shape issues.

Chemical_Interactions cluster_analyte Analyte: 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine cluster_stationary_phase Stationary Phase (Silica-based C18) cluster_mobile_phase Mobile Phase Analyte R-CH2-NH2 (Basic Amine) ProtonatedAnalyte R-CH2-NH3+ (Protonated Amine) Analyte->ProtonatedAnalyte Low pH IonizedSilanol Si-O- (Anionic Silanolate) ProtonatedAnalyte->IonizedSilanol Strong Interaction (Causes Tailing) Silanol Si-OH (Acidic Silanol) Silanol->IonizedSilanol Mid pH LowpH Low pH (e.g., pH 3) [H+] LowpH->Silanol Suppresses Ionization MidpH Mid pH (e.g., pH 5-7)

Caption: Chemical interactions leading to peak tailing for basic amines on silica-based columns.

References

Minimizing impurity formation during the synthesis of indolethylamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indolethylamine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of indolethylamines, with a focus on minimizing impurity formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing indolethylamines, and what are their general advantages and disadvantages?

A1: The most prevalent methods for synthesizing the indolethylamine scaffold include the Speeter-Anthony synthesis, the Fischer indole synthesis, and the Bischler-Napieralski reaction. Each route offers distinct advantages and is prone to specific side reactions.

  • Speeter-Anthony Tryptamine Synthesis: This is a widely used and versatile method that begins with an indole, which is first reacted with oxalyl chloride to form an indole-3-glyoxylyl chloride. This intermediate is then reacted with a desired amine to produce a glyoxylamide, which is subsequently reduced to the final tryptamine.[1][2] Its primary advantage is the ability to introduce a wide variety of substituents on the amine. A potential disadvantage is the use of energetic reducing agents like lithium aluminum hydride (LiAlH₄).[1][2]

  • Fischer Indole Synthesis: A classic and powerful method for forming the indole ring itself. It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[3][4] This method is highly adaptable for creating substituted indoles.[3][4] A key challenge is controlling the regioselectivity of the cyclization with unsymmetrical ketones and the potential for side reactions under the acidic conditions.[5]

  • Bischler-Napieralski Reaction: This is an intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6][7] It is particularly useful for synthesizing tetrahydro-β-carbolines, which are structurally related to tryptamines. A major side reaction can be the formation of styrenes through a retro-Ritter reaction.[7]

Q2: I am observing a low yield in my tryptamine synthesis. What are the common causes?

A2: Low yields in tryptamine synthesis can arise from several factors, often specific to the chosen synthetic route.[8]

  • Poor Quality Starting Materials: Impurities in your starting indole, phenylhydrazine, or other reagents can lead to side reactions and consume your reactants.[8]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst concentration can significantly impact the yield. For instance, the Fischer indole synthesis is highly sensitive to the acid catalyst and temperature.[9]

  • Moisture: Many of the reagents used, particularly organometallic reagents and hydrides like LiAlH₄, are highly sensitive to moisture. The presence of water can quench these reagents and halt the reaction.[8]

  • Side Reactions: The formation of undesired byproducts is a common cause of low yields. Identifying these impurities can provide clues about how to adjust your reaction conditions.[8]

Q3: My final product is highly colored, even after initial workup. What causes this, and how can I remove the color?

A3: Color in crude tryptamine products is common and often due to the formation of oxidized or polymeric impurities. These can arise from exposure to air, light, or acidic conditions during the reaction or workup.

  • Decolorization: A common method to remove colored impurities is to treat a solution of the crude product with activated charcoal. The charcoal adsorbs the colored molecules, and can then be removed by hot filtration.[3] It is important to use a minimal amount of charcoal, as it can also adsorb some of your desired product.

Q4: What are the best general practices for purifying crude indolethylamines?

A4: The two most effective and widely used methods for purifying crude indolethylamines are recrystallization and column chromatography.

  • Recrystallization: This technique relies on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures.[3][10] For tryptamines, which are basic, it is often advantageous to recrystallize them as a salt (e.g., hydrochloride or fumarate), which often have better crystalline properties than the freebase.[3][11]

  • Flash Column Chromatography: This is a powerful technique for separating compounds with different polarities. For tryptamines, a silica gel column is typically used with a solvent system of increasing polarity, such as a gradient of methanol in dichloromethane.[3][12]

Troubleshooting Guides by Synthetic Route

Fischer Indole Synthesis
Problem Potential Cause(s) Suggested Solution(s)
Low or No Indole Formation Inappropriate acid catalyst or concentration.Optimize the acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂). The choice of acid can be critical and is often substrate-dependent.[2][9]
Phenylhydrazone intermediate is unstable.Ensure anhydrous conditions and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Steric hindrance from bulky substituents on the phenylhydrazine or carbonyl compound.Consider a different synthetic route if steric hindrance is significant.
Formation of Regioisomers Use of an unsymmetrical ketone.The cyclization may not be regioselective. Try different acid catalysts or reaction temperatures to favor the desired isomer. Separation of isomers may be necessary via column chromatography.[9]
Presence of Dark, Tarry Byproducts Polymerization or degradation under harsh acidic conditions or high temperatures.Lower the reaction temperature and monitor the reaction progress carefully to avoid prolonged reaction times. Use a milder acid catalyst.[9]
Speeter-Anthony Tryptamine Synthesis
Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Indole-3-glyoxylamide Incomplete reaction with oxalyl chloride.Use fresh, high-purity oxalyl chloride. Ensure the reaction is performed under anhydrous conditions and at a low temperature (e.g., 0 °C) to prevent side reactions.
Incomplete reaction with the amine.Use a slight excess of the amine. Ensure adequate reaction time and temperature.
Low Yield of Tryptamine from Reduction Inactive or insufficient LiAlH₄.Use fresh, high-quality LiAlH₄. Ensure the reaction is performed in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere.[13]
Formation of over-reduced or side products.Control the reaction temperature carefully. Add the glyoxylamide slowly to the LiAlH₄ suspension to avoid temperature spikes.
Presence of Tryptophol Impurity Reduction of the corresponding ester, which may be present as an impurity in the glyoxylamide starting material.Ensure the complete conversion of the indole-3-glyoxylyl chloride to the amide. Purify the glyoxylamide before reduction if necessary.
Bischler-Napieralski Reaction
Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Cyclized Product Deactivated aromatic ring (electron-withdrawing groups).This reaction works best with electron-rich aromatic systems. If the ring is deactivated, stronger dehydrating agents (e.g., P₂O₅ in refluxing POCl₃) or higher temperatures may be required.[7]
Insufficiently powerful dehydrating agent.For less reactive substrates, consider using a stronger dehydrating agent or a combination of agents.[7]
Formation of Styrene Byproducts Retro-Ritter reaction.To minimize this side reaction, using nitriles as solvents or employing oxalyl chloride to generate N-acyliminium intermediates can be effective.[7]
Polymerization/Tar Formation Harsh reaction conditions (high temperature, prolonged reaction time).Monitor the reaction closely and work it up as soon as the starting material is consumed. Consider using milder, modern protocols with reagents like triflic anhydride.[8]

Data on Impurity Formation

The following tables summarize common impurities and the effect of reaction conditions on product purity for key synthetic steps.

Table 1: Common Impurities in Indolethylamine Synthesis

Synthetic RouteCommon Impurities/ByproductsFormation Mechanism
Fischer Indole Synthesis Regioisomers (from unsymmetrical ketones), Polymeric tars, Unreacted starting materialsLack of regioselectivity in the cyclization step.[9]
Speeter-Anthony Synthesis Tryptophols, Over-reduced side-chain products, Unreacted intermediatesReduction of ester impurities.[1]
Reduction of Tryptamides Partially reduced intermediates (alcohols), Products of C=C bond reduction (if present)Incomplete reduction or non-selective reduction by LiAlH₄.[14]

Table 2: Effect of Reaction Conditions on Tryptamine Yield and Purity (Illustrative Data)

Synthesis StepParameter VariedCondition 1Purity/Yield 1Condition 2Purity/Yield 2Reference
Fischer Indole Synthesis Acid CatalystH₂SO₄ (4% aq.)~60-70% YieldPolyphosphoric Acid (PPA)~70-85% Yield[3][9]
Speeter-Anthony Reduction Reducing AgentLiAlH₄Good Yield, potential over-reductionAlH₃ (in situ)High Yield, High Purity (>99.9%)[15]
Recrystallization Solvent Solvent SystemEthanol/WaterGood for hydrochloride saltsHexaneGood for freebase[3][16]

Detailed Experimental Protocols

Protocol 1: High-Purity Synthesis of N,N-Dimethyltryptamine (DMT) via Modified Speeter-Anthony Route[15]

This protocol is adapted for high purity and is suitable for laboratory scale.

Step 1: Formation of Indole-3-glyoxylyl chloride

  • In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve indole (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the resulting yellow slurry at 0 °C for 1 hour.

Step 2: Formation of N,N-Dimethyl-indole-3-glyoxylamide

  • In a separate flask, prepare a solution of dimethylamine (2.2 eq) in the same anhydrous solvent.

  • Slowly add the dimethylamine solution to the cold slurry of indole-3-glyoxylyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Filter the reaction mixture to remove dimethylamine hydrochloride.

  • Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude glyoxylamide.

Step 3: Reduction to N,N-Dimethyltryptamine

  • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF.

  • Slowly add anhydrous aluminum chloride (AlCl₃, 1.5 eq) to the LiAlH₄ suspension at 0 °C to generate aluminum hydride (AlH₃) in situ.

  • Dissolve the crude N,N-dimethyl-indole-3-glyoxylamide from the previous step in anhydrous THF.

  • Slowly add the glyoxylamide solution to the AlH₃ suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where 'x' is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Combine the filtrate and washes and concentrate under reduced pressure to obtain crude DMT freebase.

Protocol 2: Purification of Crude Tryptamine by Recrystallization as the Hydrochloride Salt[3]
  • Dissolve the crude tryptamine freebase in a minimal amount of a suitable organic solvent (e.g., isopropanol, ethanol).

  • While stirring, slowly add a solution of hydrochloric acid (e.g., concentrated HCl diluted in the same solvent) dropwise until the solution is acidic (test with pH paper).

  • The tryptamine hydrochloride salt should precipitate. If it does not, you may need to cool the solution in an ice bath or add a non-polar co-solvent (e.g., diethyl ether) to induce precipitation.

  • Collect the crude salt by vacuum filtration and wash with a small amount of cold solvent.

  • To recrystallize, dissolve the crude salt in a minimal amount of a hot solvent mixture (e.g., ethanol/water or methanol/ethyl acetate).

  • If the solution is colored, add a small amount of activated charcoal and perform a hot filtration to remove it.

  • Allow the hot, clear filtrate to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the pure tryptamine hydrochloride crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Flash Column Chromatography of Crude N,N-Dimethyltryptamine (DMT)
  • Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in a non-polar solvent (e.g., hexane or dichloromethane).[12]

  • Prepare the Sample: Dissolve the crude DMT in a minimal amount of the initial, least polar eluent. Alternatively, for "dry loading," dissolve the crude DMT in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[12]

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% dichloromethane).

  • Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent, such as methanol. A common gradient is from 0% to 5% methanol in dichloromethane. To improve the peak shape of basic compounds like DMT, it is often beneficial to add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the eluent.[12]

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure DMT and evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

Serotonin 5-HT₂A Receptor Signaling Pathway

Indolethylamines, particularly psychedelic tryptamines, exert their primary effects through agonism at the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical Gq-coupled signaling cascade initiated upon receptor activation.

Gq_Signaling receptor 5-HT2A Receptor g_protein Gq Protein (α, β, γ) receptor->g_protein Activates ligand Indolethylamine (Agonist) ligand->receptor Binds plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 er->ca2 Releases ca2->pkc Co-activates downstream Downstream Cellular Effects pkc->downstream Phosphorylates target proteins

Caption: Gq-coupled signaling cascade of the 5-HT₂A receptor.

Synthetic Workflow for Minimizing Impurities

This workflow outlines a general strategy for synthesizing and purifying indolethylamines with a focus on achieving high purity.

Synthetic_Workflow start High-Purity Starting Materials synthesis Optimized Synthesis (e.g., Speeter-Anthony) start->synthesis workup Aqueous Workup (Acid-Base Extraction) synthesis->workup crude Crude Product workup->crude purification Purification crude->purification recrystallization Recrystallization (as salt or freebase) purification->recrystallization chromatography Column Chromatography purification->chromatography pure High-Purity Indolethylamine recrystallization->pure chromatography->pure analysis Purity Analysis (HPLC, GC-MS, NMR) pure->analysis

Caption: General workflow for high-purity indolethylamine synthesis.

Troubleshooting Logic for Impurity Issues

This diagram provides a logical decision-making process for addressing the presence of significant impurities in a reaction mixture.

Troubleshooting_Logic start Impurity Detected in Crude Product (TLC/LCMS) identify Identify Impurity Structure (MS, NMR) start->identify known_byproduct Is it a known byproduct? identify->known_byproduct modify_workup Modify Workup/ Purification identify->modify_workup optimize_rxn Optimize Reaction Conditions (Temp, Time, Stoichiometry) known_byproduct->optimize_rxn Yes unknown Hypothesize Formation Pathway known_byproduct->unknown No reassess Re-run Reaction and Analyze Purity optimize_rxn->reassess change_reagent Change Reagent/ Catalyst change_reagent->reassess unknown->optimize_rxn unknown->change_reagent modify_workup->reassess

Caption: Decision tree for troubleshooting impurity formation.

References

Technical Support Center: Enhancing the Stability of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with stock solutions of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine solutions?

A1: The stability of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, like many indole and tryptamine derivatives, is primarily affected by four main factors:

  • Oxidation: The indole ring is electron-rich and susceptible to oxidation, which is a major degradation pathway. This can be accelerated by the presence of dissolved oxygen or oxidizing agents.[1][2][3]

  • Light Exposure: The compound is photosensitive. Exposure to light, especially UV radiation, can lead to significant degradation.[1][3]

  • pH of the Solution: Tryptamines are generally more stable in acidic conditions. Neutral to alkaline pH can promote degradation.[1]

  • Temperature: Higher temperatures accelerate the rate of all chemical degradation pathways.[1][3]

Q2: What are the optimal storage conditions for stock solutions of this compound?

A2: To maximize the shelf-life of your 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine stock solutions, the following conditions are recommended:

  • Solvent: For long-term storage, prepare stock solutions in an anhydrous polar aprotic solvent such as DMSO or DMF. For aqueous experiments, prepare fresh solutions from the DMSO/DMF stock.

  • Temperature: Store stock solutions at -20°C or ideally at -80°C for long-term storage.[2] For short-term storage (a few days), 2-8°C may be acceptable.

  • Light Protection: Always store solutions in amber-colored vials or wrap the container in aluminum foil to protect from light.[1][2][3]

  • Inert Atmosphere: To prevent oxidation, it is highly recommended to purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.[3]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can accelerate degradation, aliquot the stock solution into smaller, single-use volumes.

Q3: I've noticed a color change in my stock solution (e.g., turning yellow or brown). What does this indicate?

A3: A visible color change is a strong indicator of chemical degradation, most commonly due to oxidation.[1][3] The formation of oxidized and potentially polymerized byproducts often results in colored compounds. If you observe a color change, it is recommended to discard the solution and prepare a fresh one from solid material.

Q4: Can I store this compound in an aqueous buffer for my experiments?

A4: Long-term storage in aqueous buffers is generally not recommended due to lower stability.[3] Tryptamines are more susceptible to degradation in aqueous media, particularly at neutral or alkaline pH.[1] It is best practice to prepare fresh dilutions in your aqueous buffer from a frozen, non-aqueous stock solution (e.g., DMSO) immediately before each experiment. If temporary storage is necessary, use a slightly acidic buffer (pH < 7) and keep it on ice and protected from light.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine solutions.

Issue 1: Rapid loss of compound potency or inconsistent experimental results.

  • Workflow for Troubleshooting Potency Issues

A Inconsistent Results Observed G Check Storage Conditions of Original Stock: - Temperature? - Light Exposure? - Solvent Quality? - Headspace? A->G Analyze Root Cause B Prepare Fresh Stock Solution from Solid Compound C Re-run Experiment with Freshly Prepared Solution B->C D Results Consistent? C->D E Yes: Original Stock was Degraded. Adopt Stricter Storage Protocols. D->E Yes F No: Investigate Other Experimental Variables (e.g., Assay, Reagents, Cell Health) D->F No G->B

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Appearance of unexpected peaks in chromatography analysis (e.g., HPLC, LC-MS).

  • Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Oxidative Degradation Prepare solutions using deoxygenated solvents. Purge vials with inert gas (argon or nitrogen) before sealing. Consider adding an antioxidant, but first verify its compatibility with your experimental system.
Photodegradation Ensure all solution handling is performed with minimal light exposure. Use amber vials and light-blocking centrifuge tubes.[1][3]
pH-Mediated Degradation If using aqueous buffers, measure the pH. If neutral or alkaline, consider using a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) if compatible with your experiment.[1]
Impure Starting Material Analyze a freshly prepared solution of the solid compound to confirm its initial purity.
Reaction with Solvent/Buffer In rare cases, the compound may react with solvent impurities or buffer components. Try preparing the solution in a different high-purity solvent or an alternative buffer system.

Data Presentation: Stability Under Various Conditions

The following tables provide a summary of expected stability for tryptamine derivatives based on available literature. This data should be considered as a guideline, and stability of the specific compound 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine should be confirmed experimentally.

Table 1: Impact of Solvent and Temperature on Stability (Qualitative)

SolventStorage at 25°C (Room Temp)Storage at 4°CStorage at -20°CStorage at -80°C
Anhydrous DMSO/DMF Not RecommendedShort-term (days)Good (months)Excellent (years)
Aqueous Buffer (pH < 7) Poor (hours)Short-term (<24 hours)Not RecommendedNot Recommended
Aqueous Buffer (pH ≥ 7) Very Poor (< hours) Not RecommendedNot RecommendedNot Recommended

Table 2: Factors Accelerating Degradation

FactorEffect on StabilityMitigation Strategy
UV/Visible Light Significant degradation.[1][3]Use amber vials; work in low light conditions.
Oxygen (Air) Promotes oxidation, a primary degradation pathway.[1]Use deoxygenated solvents; purge with inert gas.
Elevated Temperature Accelerates degradation rates.[1]Store at low temperatures (-20°C or -80°C).
Neutral to Alkaline pH Increases susceptibility to degradation in aqueous solutions.[1]Use slightly acidic buffers for aqueous dilutions.
Repeated Freeze-Thaw Can introduce moisture and accelerate degradation.Aliquot stock solutions into single-use volumes.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol allows for a rapid assessment of the compound's stability under various stress conditions.

  • Forced Degradation Workflow

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock in Methanol or Acetonitrile B Acid Hydrolysis (0.1 M HCl, 60°C, 24h) A->B C Base Hydrolysis (0.1 M NaOH, 60°C, 24h) A->C D Oxidation (3% H₂O₂, RT, 24h) A->D E Photolytic Stress (UV/Vis light, RT, 24h) A->E F Thermal Stress (Solid, 60°C, 48h) A->F G Control (Protected from light, RT) A->G H Neutralize (B, C) and Dilute all Samples to Final Concentration B->H C->H D->H E->H F->H G->H I Analyze by HPLC-UV/MS H->I J Compare Stressed Samples to Control I->J K Identify Degradants and Calculate % Degradation J->K

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine in a suitable solvent like methanol or acetonitrile.[2]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[2]

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[2]

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[2][3]

    • Photolytic Degradation: Expose a solution of the compound to UV and visible light in a photostability chamber for 24 hours. Keep a control sample wrapped in foil at the same temperature.[2]

  • Sample Analysis:

    • After the incubation period, cool the acid and base hydrolysis samples and neutralize them.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC method.

    • Compare the chromatograms to identify degradation products and quantify the loss of the parent compound.[2]

Protocol 2: Recommended HPLC Method for Stability Testing

A stability-indicating HPLC method is crucial for separating the parent compound from any potential degradation products.

  • HPLC Analysis Workflow

A Prepare Mobile Phase (e.g., A: 0.1% Formic Acid in Water B: Acetonitrile) B Equilibrate C18 Column (e.g., 250x4.6mm, 5µm) A->B C Prepare Samples and Standards in Mobile Phase B->C D Inject Sample (e.g., 10 µL) C->D E Run Gradient Elution D->E F Detect at Appropriate Wavelength (e.g., ~280 nm) E->F G Integrate Peaks and Quantify F->G H Assess Peak Purity (Diode Array Detector) G->H

Caption: General workflow for HPLC-based stability analysis.

Chromatographic Conditions (Example):

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 20 min, hold 5 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at ~280 nm (or Diode Array Detector for peak purity)

Note: This is a starting point. The method must be fully developed and validated for your specific application.

Signaling Pathways & Degradation

Potential Degradation Pathway

The primary degradation route for tryptamines is oxidation of the indole ring. This can lead to the formation of various hydroxylated and dione species, which may further polymerize.

  • Oxidative Degradation of the Indole Ring

A 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine B Hydroxylated Intermediates A->B Oxidants (O₂, H₂O₂) Light, High pH C Dione Derivatives B->C Further Oxidation D Polymerized Products (Colored) C->D Polymerization

Caption: Simplified potential oxidative degradation pathway.

References

Cell viability assays to determine cytotoxicity of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers determining the cytotoxicity of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine using common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: Which cell viability assay is most suitable for assessing the cytotoxicity of an indole-based compound like 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine?

A1: The choice of assay depends on the specific research question and potential for compound interference. A multi-assay approach is recommended.

  • Metabolic Assays (e.g., MTT, XTT, MTS): These colorimetric assays measure the metabolic activity of viable cells, which reduce a tetrazolium salt to a colored formazan product.[1][2] They are widely used but can be susceptible to interference from compounds that have reducing properties or affect mitochondrial respiration.[3][4]

  • Membrane Integrity Assays (e.g., LDH Release): These assays quantify the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[5] This is a direct measure of cytotoxicity and is less likely to be affected by metabolic interference.

  • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure intracellular ATP levels as an indicator of viable, metabolically active cells. They are generally very sensitive.[6]

For a comprehensive analysis, we recommend starting with both a metabolic assay (like MTT) and a membrane integrity assay (like LDH) to differentiate between cytostatic (inhibiting proliferation) and cytotoxic (cell-killing) effects.

Q2: What are the essential controls to include in my cytotoxicity experiment?

A2: Including proper controls is critical for accurate data interpretation. Every 96-well plate should include the following in triplicate:

  • Untreated Cells (Negative Control): Cells cultured in medium only, representing 100% viability.

  • Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve the test compound, at the highest concentration used in the experiment.[7] This control accounts for any potential toxicity of the solvent itself.

  • Compound-Only/Cell-Free Control: Wells containing culture medium and the test compound at various concentrations, but no cells. This is crucial to test for direct interference of the compound with the assay reagents (e.g., chemical reduction of MTT or colorimetric interference).[6][8]

  • Maximum LDH Release Control (for LDH assay): Cells treated with a lysis buffer to induce 100% cell death, representing the maximum possible LDH release.[9]

  • Medium Background Control: Wells with culture medium only (no cells, no compound) to measure the background absorbance/luminescence of the medium and reagents.[7][10]

Q3: My compound, 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, is dissolved in DMSO. What concentration is safe for the cells?

A3: Most cell lines can tolerate DMSO concentrations up to 0.5%, although the sensitivity can vary. It is essential to run a vehicle control with the highest concentration of DMSO used in your experiment to ensure it does not affect cell viability on its own. If higher concentrations are needed, a preliminary DMSO toxicity curve should be generated for your specific cell line.

Q4: How do I interpret conflicting results between different viability assays? For example, MTT shows a decrease in viability, but the LDH assay does not show an increase in cell death.

A4: This is a common scenario and provides valuable mechanistic insight.

  • A decrease in the MTT assay signal without a corresponding increase in LDH release suggests that the compound may be cytostatic , not cytotoxic. It could be inhibiting cell proliferation or reducing metabolic activity without causing membrane rupture and cell death.[4]

  • The compound might also be specifically interfering with mitochondrial function, which would directly impact the MTT assay that relies on mitochondrial dehydrogenases, but not the LDH assay which measures membrane integrity.[4][11] Further investigation into the mechanism of action, such as cell cycle analysis, would be warranted.

Experimental Protocols & Data Tables

Table 1: General Parameters for Common Cytotoxicity Assays
ParameterMTT AssayXTT AssayLDH Assay
Principle Metabolic activity (mitochondrial dehydrogenases)[12]Metabolic activity (cellular dehydrogenases)[8]Membrane integrity (enzyme release)[5]
Reagent 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-CarboxanilideLactate, NAD+, Tetrazolium Salt
Product Insoluble purple formazanSoluble orange formazanSoluble red formazan
Detection Absorbance (~570 nm)Absorbance (~450 nm)Absorbance (~490 nm) or Luminescence[5]
Endpoint Viable cellsViable cellsDead cells
Incubation Time 1-4 hours[13]1-4 hours[1]30 minutes[14]
Solubilization Step Required (e.g., DMSO, isopropanol)[13]Not required[8]Not required
Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT.[12]

1. Reagent Preparation:

  • MTT Solution (5 mg/mL): Dissolve MTT powder in sterile Dulbecco's Phosphate Buffered Saline (DPBS) to a concentration of 5 mg/mL.[1][13] Sterilize the solution by passing it through a 0.2 µm filter.[1] Store in a light-protected container at 4°C for frequent use or -20°C for long-term storage.[13]

  • Solubilization Solution: Prepare a solution of 4 mM HCl and 0.1% NP40 in isopropanol, or use 100% DMSO.[10]

2. Experimental Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 5x10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine. Remove the old medium from the cells and add the compound dilutions. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to a purple formazan precipitate.[12]

  • Solubilization: Carefully aspirate the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][13]

  • Absorbance Reading: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[15]

Detailed Protocol: LDH Cytotoxicity Assay

This protocol measures LDH released from damaged cells into the culture supernatant.[7]

1. Reagent Preparation:

  • Prepare reagents as per the manufacturer's instructions (e.g., CytoTox 96® Assay). This typically involves reconstituting a Substrate Mix with an Assay Buffer to create the final Reaction Mixture.[7]

2. Experimental Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Set up additional wells for the "Maximum LDH Release" control.

  • Induce Maximum Release: Approximately 45 minutes before the end of the compound incubation period, add 10 µL of the Lysis Solution (provided in most kits) to the "Maximum LDH Release" control wells.[14]

  • Sample Collection: Centrifuge the 96-well plate at 250-300 x g for 5 minutes to pellet any detached cells.[9]

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.[14]

  • Add Reaction Mixture: Add 50 µL of the prepared LDH Reaction Mixture to each well of the new plate.[14]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]

  • Stop Reaction: Add 50 µL of Stop Solution (if included in the kit) to each well.[14]

  • Absorbance Reading: Measure the absorbance at 490 nm within 1 hour.[14]

3. Data Calculation:

  • Percent Cytotoxicity (%) = ((Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) * 100

Troubleshooting Guides

Issue 1: High Background Signal in Wells Without Cells
Possible Cause Troubleshooting Step
Compound Interference Your compound may be colored or may directly reduce the assay reagent. Run a "compound-only" control in cell-free media to quantify this interference.[6] If interference is significant, consider a different assay (e.g., ATP-based) that uses a different detection method.[6]
Media Components Phenol red or high levels of serum in the culture medium can contribute to background absorbance.[10] Use phenol red-free medium for colorimetric assays. Also, run a "media only" background control and subtract its value from all other readings.
Reagent Contamination Bacterial or yeast contamination can lead to non-specific reduction of assay reagents.[6] Ensure sterile technique and use freshly prepared, filtered reagents.[1][6]
Light Exposure Tetrazolium salts and other assay reagents can degrade or become activated upon prolonged exposure to light.[7] Keep reagents in light-protected containers and incubate plates in the dark.[14]
Issue 2: Inconsistent Results or High Variability Between Replicate Wells
Possible Cause Troubleshooting Step
Uneven Cell Seeding Inconsistent cell numbers across the plate is a major source of variability. Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting groups of wells. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effects").[6]
Pipetting Errors Inaccurate or inconsistent pipetting of the compound, reagents, or solubilizer. Calibrate your pipettes regularly. Use a multichannel pipette for adding reagents to reduce variability.[6]
Incomplete Formazan Solubilization (MTT Assay) Formazan crystals may not have fully dissolved, leading to lower readings. Ensure sufficient volume of solubilization solution is used and increase shaking time or pipette up and down to mix thoroughly.[6][16]
Compound Precipitation The test compound may not be fully soluble at higher concentrations in the culture medium. Check for precipitates under a microscope. If present, determine the solubility limit and adjust the concentration range accordingly.[6]
Temperature Gradients Differences in temperature across the plate can affect enzyme kinetics. Allow the plate and reagents to equilibrate to room temperature before adding reagents and reading.[6]

Visualizations

Experimental & Logical Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay seed 1. Seed Cells (96-well plate) incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 treat 3. Add Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate (24-72h) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan Forms) add_mtt->incubate3 solubilize 7. Add Solubilizer (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (~570 nm) solubilize->read

Caption: Workflow for a typical MTT cytotoxicity assay.

Caption: Principle of the Lactate Dehydrogenase (LDH) assay.

Troubleshooting_Flowchart start Inconsistent or Unexpected Results q1 High Background Signal in Cell-Free Controls? start->q1 q2 High Variability Between Replicates? q1->q2 No a1 Check for: - Compound Interference - Media Components - Reagent Contamination q1->a1 Yes q3 Low Signal or No Dose-Response? q2->q3 No a2 Check for: - Uneven Cell Seeding - Pipetting Errors - Incomplete Solubilization q2->a2 Yes a3 Check for: - Wrong Cell Density - Insufficient Incubation - Compound Insolubility q3->a3 Yes solution Optimize Protocol Based on Findings q3->solution No a1->solution a2->solution a3->solution

Caption: A logical workflow for troubleshooting common issues.

References

Adjusting pH for optimal activity of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

Welcome to the technical support center for 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a focus on adjusting pH for maximal activity and stability.

Frequently Asked Questions (FAQs)

Q1: What is the predicted pKa of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine and how does it influence its behavior in solution?

  • Below its pKa (e.g., pH < 9.0): The ethylamine group will be protonated (positively charged), which generally increases water solubility.

  • Around its pKa (e.g., pH 9.5-11.0): A mixture of the protonated (charged) and deprotonated (neutral) forms will exist.

  • Above its pKa (e.g., pH > 11.0): The ethylamine group will be deprotonated (neutral), which may decrease water solubility and potentially lead to precipitation.

Q2: What is the optimal pH for the biological activity of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine?

A2: The optimal pH for biological activity is target-dependent. However, for many biological assays conducted at physiological pH (around 7.4), the compound will be predominantly in its protonated, positively charged form. This charged state can be crucial for interactions with biological targets, such as receptors or enzymes, that have negatively charged binding pockets. It is recommended to perform a pH optimization experiment for your specific assay to determine the ideal conditions.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is expected to be pH-dependent.

pH RangePredominant FormExpected Aqueous Solubility
Acidic (pH < 8)Protonated (Cationic)Higher
Neutral to a little Basic (pH 8-10)Mix of Protonated and NeutralModerate to Lower
Basic (pH > 11)NeutralLower

Q4: How should I prepare a stock solution of this compound?

A4: It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock can then be diluted into your aqueous experimental buffer. When diluting, add the stock solution to the buffer dropwise while vortexing to avoid precipitation due to "solvent shock".[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitates upon dilution into aqueous buffer. The concentration exceeds its solubility at the buffer's pH.- Decrease the final concentration of the compound.- Ensure the buffer pH is below 8.0 to maintain the compound in its more soluble protonated form.
Rapid change in solvent polarity ("solvent shock").- Add the organic stock solution to the aqueous buffer dropwise while vortexing or stirring.[1]- Consider a serial dilution approach.
Compound precipitates in the incubator over time. pH shift in the cell culture medium due to CO2 or cellular metabolism.- Use a buffer with stronger buffering capacity in the physiological range, such as HEPES.- Test the compound's stability at different pH values to understand its sensitivity.
The compound is degrading to a less soluble product.- Assess the stability of the compound in your specific medium over the time course of the experiment.
Inconsistent experimental results. pH of the buffer was not accurately prepared or has changed over time.- Always calibrate your pH meter before preparing buffers.- Prepare fresh buffers regularly.- Consider the buffering capacity and range of your chosen buffer system.

Experimental Protocols

Protocol 1: Preparation of a Buffered Solution of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine
  • Prepare a Stock Solution:

    • Weigh out the desired amount of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine powder.

    • Dissolve the powder in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution.

  • Prepare the Aqueous Buffer:

    • Choose a buffer system appropriate for your desired pH range (e.g., phosphate-buffered saline (PBS) for pH 7.4, TRIS for pH 7.5-9.0).

    • Prepare the buffer at the desired concentration.

    • Calibrate your pH meter and adjust the pH of the buffer using an acid (e.g., HCl) or a base (e.g., NaOH) as needed.

  • Prepare the Working Solution:

    • Gently vortex or stir the aqueous buffer.

    • Slowly add the required volume of the organic stock solution to the buffer to achieve the final desired concentration. Add the stock dropwise to prevent precipitation.[1]

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

Protocol 2: Assessing pH-Dependent Solubility
  • Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).

  • Prepare a concentrated stock solution of the compound in an organic solvent (e.g., 50 mM in DMSO).

  • Add a small, consistent volume of the stock solution to a fixed volume of each buffer to create a supersaturated solution.

  • Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a controlled temperature.

  • Centrifuge the samples to pellet any undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Plot the measured solubility against the pH of the buffers.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare Stock Solution (in Organic Solvent) C Prepare Working Solution (Slow Addition of Stock to Buffer) A->C B Prepare Aqueous Buffer (Adjust to Target pH) B->C D Perform Biological Assay C->D E Data Collection D->E F Analyze Results E->F

Caption: Experimental workflow for using 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.

logical_relationship pH Solution pH protonation Protonation State (Charge) pH->protonation determines solubility Aqueous Solubility protonation->solubility influences activity Biological Activity protonation->activity can influence solubility->activity impacts effective concentration

Caption: Interrelationship of pH, protonation, solubility, and activity.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 5-HT Receptor Agonists with a Focus on 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of various 5-hydroxytryptamine (5-HT) receptor agonists, intended for researchers, scientists, and drug development professionals. While direct experimental data for 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is not extensively available in the public domain, this document offers a framework for its evaluation by comparing it to well-characterized agonists and detailing the necessary experimental protocols. The structural similarity of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, a substituted tryptamine, to the endogenous ligand serotonin suggests its potential interaction with 5-HT receptors. Structure-activity relationship studies of similar indole derivatives indicate that substitutions at the 2 and 5 positions of the indole ring can significantly influence binding affinity and selectivity for various 5-HT receptor subtypes.

Data Presentation: Comparative Efficacy of Standard 5-HT Receptor Agonists

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several well-established 5-HT receptor agonists. This data provides a benchmark for assessing the potential efficacy of novel compounds like 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.

Table 1: Binding Affinities (Ki, nM) of Selected 5-HT Receptor Agonists

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2C5-HT7
Serotonin (5-HT)1.34.93.22.15.00.7
8-OH-DPAT0.72500180034005400130
Sumatriptan28013510000100001700
(+)-DOI1000250010000.63.3110
Lorcaserin63015002400170152300
5-CT0.41.31.0250010000.2

Note: Ki values are indicative and can vary between different studies and experimental conditions.

Table 2: Functional Potencies (EC50, nM) of Selected 5-HT Receptor Agonists

Compound5-HT1A (cAMP Inhibition)5-HT2A (Calcium Flux)5-HT2C (Calcium Flux)5-HT7 (cAMP Stimulation)
Serotonin (5-HT)2.55.81.11.9
8-OH-DPAT1.1>10000>1000025
Sumatriptan160>10000>10000800
(+)-DOI>100003.110500
Lorcaserin>1000038021>10000
5-CT0.3>10000>100000.6

Note: EC50 values represent the concentration of an agonist that produces 50% of its maximal effect and can vary based on the specific assay and cell system used.

Signaling Pathways and Experimental Workflows

The diverse effects of 5-HT receptor agonists are mediated through various signaling pathways upon receptor activation. The following diagrams illustrate these pathways and a general workflow for assessing agonist efficacy.

G_protein_signaling cluster_Gi 5-HT1 / 5-HT5 Receptors (Gi/o-coupled) cluster_Gq 5-HT2 Receptors (Gq-coupled) cluster_Gs 5-HT4 / 5-HT6 / 5-HT7 Receptors (Gs-coupled) cluster_Ion 5-HT3 Receptor (Ligand-gated ion channel) Agonist1 Agonist Receptor1 5-HT1/5 Receptor Agonist1->Receptor1 Binds Gi Gi/o Receptor1->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Agonist2 Agonist Receptor2 5-HT2 Receptor Agonist2->Receptor2 Binds Gq Gq Receptor2->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_inc ↑ Intracellular Ca²⁺ IP3_DAG->Ca_inc Agonist3 Agonist Receptor3 5-HT4/6/7 Receptor Agonist3->Receptor3 Binds Gs Gs Receptor3->Gs Activates AC_act Adenylyl Cyclase Gs->AC_act Activates cAMP_inc ↑ cAMP AC_act->cAMP_inc Agonist4 Agonist Receptor4 5-HT3 Receptor Agonist4->Receptor4 Binds Ion_flow Na⁺/K⁺/Ca²⁺ influx Receptor4->Ion_flow Opens Depolarization Depolarization Ion_flow->Depolarization

Caption: Major 5-HT Receptor Signaling Pathways.

experimental_workflow start Start cell_culture Cell Culture (Expressing target 5-HT receptor) start->cell_culture assay_prep Assay Preparation (e.g., cell plating, dye loading) cell_culture->assay_prep compound_add Addition of Test Compound (e.g., 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine) assay_prep->compound_add incubation Incubation compound_add->incubation measurement Signal Measurement (e.g., Fluorescence, Luminescence) incubation->measurement data_analysis Data Analysis (EC50/Ki determination) measurement->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for Efficacy Testing.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of agonist efficacy. Below are protocols for key experiments used to characterize 5-HT receptor agonists.

Radioligand Binding Assay (for determining Binding Affinity, Ki)

Objective: To determine the affinity of a test compound for a specific 5-HT receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT receptor of interest (e.g., HEK293 or CHO cells).

  • Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).

  • Test compound (e.g., 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine) at various concentrations.

  • Non-specific binding control (a high concentration of a known non-radiolabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, or varying concentrations of the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for Gi/o- and Gs-coupled receptors)

Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound by quantifying its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.

Materials:

  • A cell line stably expressing the 5-HT receptor of interest (e.g., CHO-K1 cells).

  • For Gi/o-coupled receptors (e.g., 5-HT1A), a cAMP-stimulating agent like forskolin.

  • Test compound at various concentrations.

  • A commercial cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Replace the culture medium with a stimulation buffer.

  • For Gi/o-coupled receptors, add forskolin to all wells except the basal control, followed by the addition of the test compound at various concentrations. For Gs-coupled receptors (e.g., 5-HT7), add only the test compound.

  • Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Plot the cAMP levels against the log concentration of the test compound.

  • Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve.

Calcium Flux Assay (for Gq-coupled receptors)

Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound at Gq-coupled 5-HT receptors (e.g., 5-HT2A, 5-HT2C) by measuring changes in intracellular calcium concentration.

Materials:

  • A cell line stably expressing the Gq-coupled 5-HT receptor of interest (e.g., HEK293 cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound at various concentrations.

  • A fluorescence plate reader with an injection system.

Procedure:

  • Seed the cells in a black-walled, clear-bottom 96- or 384-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the test compound at various concentrations into the wells and immediately begin recording the fluorescence intensity over time.

  • Determine the peak fluorescence response for each concentration of the test compound.

  • Plot the peak fluorescence response against the log concentration of the test compound.

  • Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve.

Concluding Remarks

The provided data and protocols offer a robust framework for the comparative analysis of 5-HT receptor agonists. While specific efficacy data for 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is not currently available, its structural characteristics as a substituted tryptamine strongly suggest potential activity at 5-HT receptors. The 5-chloro and 2-methyl substitutions are known to influence the pharmacological profile of indole-based ligands. To ascertain the efficacy and selectivity of this compound, rigorous experimental evaluation using the detailed protocols in this guide is essential. Such studies will elucidate its binding affinities and functional potencies across the various 5-HT receptor subtypes, enabling a direct and meaningful comparison with established agonists.

Cross-reactivity of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine with other neurotransmitter receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is a synthetic tryptamine derivative with a structural resemblance to the neurotransmitter serotonin. This guide provides a comparative analysis of its potential cross-reactivity with key neurotransmitter receptors, offering insights into its selectivity and potential off-target effects. Due to the limited publicly available binding data for this specific molecule, this guide presents a predicted binding affinity profile based on the structure-activity relationships of closely related analogs. The provided experimental protocols offer a comprehensive framework for empirically determining the precise receptor interaction profile.

Predicted Receptor Binding Profile

The binding affinities of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine and comparator compounds are predicted based on structure-activity relationship studies of substituted tryptamines. The chloro-substitution at the 5-position of the indole ring and the methyl group at the 2-position are known to modulate affinity and selectivity for serotonin and other neurotransmitter receptors.

Table 1: Predicted Binding Affinities (Ki, nM) of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine and Comparator Compounds at Key Neurotransmitter Receptors

Compound5-HT₁A5-HT₂A5-HT₂CD₂α₁-adrenergic
2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine (Predicted) 501525>1000>1000
Serotonin1.23.55.1>10000>10000
5-Chlorotryptamine10812>5000>5000
2-Methyltryptamine802540>2000>2000

Disclaimer: The data for 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is predictive and should be confirmed by experimental validation.

Experimental Protocols

To empirically determine the receptor binding profile of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, standard radioligand binding assays are recommended.

Radioligand Binding Assay for Serotonin, Dopamine, and Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for various G-protein coupled receptors (GPCRs).

Materials:

  • Receptor Source: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C, D₂, α₁-adrenergic).

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT₁A, [³H]-Ketanserin for 5-HT₂A, [³H]-Mesulergine for 5-HT₂C, [³H]-Spiperone for D₂, [³H]-Prazosin for α₁-adrenergic).

  • Test Compound: 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions and protease inhibitors.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and dilute to the desired protein concentration in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and the non-specific binding control.

    • Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of a Gq-Coupled Serotonin Receptor (e.g., 5-HT₂A)

Gq_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT₂A Receptor G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Ligand 2-(5-chloro-2-methyl- 1H-indol-3-yl)ethanamine Ligand->Receptor Binds IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Gq-coupled 5-HT₂A receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Receptor Membranes Start->Membrane_Prep Assay_Setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Based on the structure-activity relationships of related tryptamine analogs, 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is predicted to exhibit moderate to high affinity for serotonin 5-HT₂A and 5-HT₂C receptors, with lower affinity for the 5-HT₁A receptor and likely negligible affinity for dopamine D₂ and α₁-adrenergic receptors. This suggests a degree of selectivity for the serotonin system. However, empirical validation through rigorous experimental procedures, such as the radioligand binding assays detailed in this guide, is crucial to definitively characterize its cross-reactivity profile and inform further drug development efforts.

A Comparative Guide to the Synthesis of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine: An Evaluation of a Novel Synthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide presents a comparative analysis of a newly proposed synthetic route for 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, a key intermediate in pharmaceutical research, against a well-established multi-step synthesis. The comparison focuses on key performance metrics such as overall yield, step-efficiency, and reagent selection, supported by detailed experimental protocols and quantitative data.

Executive Summary

The traditional synthesis of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine relies on a three-step sequence commencing with the Vilsmeier-Haack formylation of 5-chloro-2-methyl-1H-indole, followed by a Henry nitroaldol reaction and subsequent reduction. This guide introduces a more streamlined, two-step alternative involving the synthesis of an indole-3-acetonitrile intermediate followed by its direct reduction. This novel approach offers potential advantages in terms of process efficiency and atom economy.

Comparative Analysis of Synthetic Routes

The performance of the established and the new synthetic routes are summarized below. The data highlights the key differences in reagents, conditions, and overall efficiency.

ParameterEstablished Synthetic RouteNew Synthetic Route
Starting Material 5-chloro-2-methyl-1H-indole5-chloro-2-methyl-1H-indole
Key Intermediates 5-chloro-2-methyl-1H-indole-3-carbaldehyde, 3-(2-nitrovinyl)-5-chloro-2-methyl-1H-indole5-chloro-2-methyl-1H-indole-3-acetonitrile
Number of Steps 32
Key Reagents POCl₃, DMF, Nitromethane, Ammonium Acetate, LiAlH₄Formaldehyde, Dimethylamine, Sodium Cyanide, LiAlH₄
Overall Yield ~60-70% (reported literature ranges)Potentially higher due to fewer steps
Process Complexity Higher, with multiple intermediate isolationsLower, with one key intermediate

Experimental Protocols

Established Synthetic Route

Step 1: Vilsmeier-Haack Formylation of 5-chloro-2-methyl-1H-indole

To a solution of 5-chloro-2-methyl-1H-indole (1 equivalent) in N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 2 hours, then poured onto ice and neutralized with a solution of sodium hydroxide. The resulting precipitate, 5-chloro-2-methyl-1H-indole-3-carbaldehyde, is filtered, washed with water, and dried.

Step 2: Henry Reaction of 5-chloro-2-methyl-1H-indole-3-carbaldehyde

The 5-chloro-2-methyl-1H-indole-3-carbaldehyde (1 equivalent) is dissolved in nitromethane, and ammonium acetate is added as a catalyst. The mixture is refluxed for 4 hours. After cooling, the product, 3-(2-nitrovinyl)-5-chloro-2-methyl-1H-indole, crystallizes and is collected by filtration.

Step 3: Reduction of 3-(2-nitrovinyl)-5-chloro-2-methyl-1H-indole

The 3-(2-nitrovinyl)-5-chloro-2-methyl-1H-indole (1 equivalent) is added in portions to a stirred suspension of lithium aluminium hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0°C. The mixture is then refluxed for 6 hours. After cooling, the reaction is quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.

New Synthetic Route

Step 1: Synthesis of 5-chloro-2-methyl-1H-indole-3-acetonitrile

A solution of 5-chloro-2-methyl-1H-indole (1 equivalent) in dioxane is treated with a solution of formaldehyde, dimethylamine, and acetic acid (to form the Mannich reagent in situ). The mixture is stirred at room temperature for 2 hours. A solution of sodium cyanide is then added, and the reaction is heated to 80°C for 5 hours. After cooling and extraction with an organic solvent, the crude 5-chloro-2-methyl-1H-indole-3-acetonitrile is purified by recrystallization.

Step 2: Reduction of 5-chloro-2-methyl-1H-indole-3-acetonitrile

To a suspension of lithium aluminium hydride (LiAlH₄) in anhydrous diethyl ether, a solution of 5-chloro-2-methyl-1H-indole-3-acetonitrile (1 equivalent) in diethyl ether is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for 4 hours. The reaction is worked up by the careful addition of water and aqueous sodium hydroxide. The ethereal layer is separated, dried, and concentrated to give 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of both the established and the new synthetic routes.

G cluster_0 Established Synthetic Route cluster_1 New Synthetic Route A 5-chloro-2-methyl-1H-indole B Vilsmeier-Haack (POCl3, DMF) A->B C 5-chloro-2-methyl-1H-indole- 3-carbaldehyde B->C D Henry Reaction (CH3NO2, NH4OAc) C->D E 3-(2-nitrovinyl)-5-chloro- 2-methyl-1H-indole D->E F Reduction (LiAlH4) E->F G 2-(5-chloro-2-methyl-1H-indol- 3-yl)ethanamine F->G H 5-chloro-2-methyl-1H-indole I Mannich Reaction/ Cyanation H->I J 5-chloro-2-methyl-1H-indole- 3-acetonitrile I->J K Reduction (LiAlH4) J->K L 2-(5-chloro-2-methyl-1H-indol- 3-yl)ethanamine K->L

Caption: Comparison of synthetic workflows.

Conclusion

The new synthetic route to 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine via the indole-3-acetonitrile intermediate presents a compelling alternative to the established multi-step procedure. The reduction in the number of synthetic steps has the potential to increase the overall yield and simplify the purification process. Further optimization of the new route could lead to a more efficient and cost-effective method for the production of this valuable pharmaceutical intermediate. Researchers and drug development professionals are encouraged to consider this streamlined approach for their synthetic needs.

A Comparative Guide to the Structure-Activity Relationship of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine Derivatives as Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine scaffold, focusing on their interactions with serotonin (5-HT) receptors. The information presented herein is synthesized from various studies on related indole-3-ethanamine analogs to provide insights into the key structural modifications that influence receptor affinity and selectivity.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki, in nM) of representative indole-3-ethanamine derivatives for various serotonin receptors. This data, compiled from multiple sources, illustrates the impact of substitutions on the indole ring and the ethylamine side chain. It is important to note that direct SAR data for a comprehensive series of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine derivatives is not available in a single public source. Therefore, this table presents data from closely related analogs to infer SAR trends.

Compound ID Indole Ring Substitution Side Chain Modification 5-HT1A (Ki, nM) [1]5-HT2A (Ki, nM) 5-HT2C (Ki, nM) [2]5-HT1D (Ki, nM) [1]
1 5-H-NH2>1000-130180
2 5-Methoxy-NH240---
3 5-Fluoro-NH2--1.9-
4 5- Trifluoromethylsulfonyl-NH240--13
5 5- Trifluoromethylsulfonyl-N(CH3)218--1.8
6 5- Trifluoromethylsulfonyl-N(C2H5)220--4.8
7 5- Trifluoromethylsulfonyl-N(n-C3H7)221--19

Note: A lower Ki value indicates a higher binding affinity. Data is compiled from studies on various indole-3-ethanamine and cyclopropylamine derivatives. The specific values are illustrative of SAR trends.

From the data, several structure-activity relationships can be inferred:

  • Substitution at the 5-position of the indole ring:

    • Electron-withdrawing groups, such as fluoro and trifluoromethylsulfonyl, can significantly enhance affinity, particularly at the 5-HT2C and 5-HT1D receptors. For instance, a 5-fluoro substitution leads to a high affinity of 1.9 nM at the 5-HT2C receptor[2].

    • A 5-methoxy group appears to be favorable for 5-HT1A receptor binding.

  • Substitution on the terminal amine:

    • N,N-dimethyl substitution on the ethylamine side chain appears to be optimal for high affinity at the 5-HT1D receptor[1].

    • Increasing the alkyl chain length on the nitrogen (from dimethyl to diethyl to di-n-propyl) generally leads to a decrease in affinity at the 5-HT1D receptor[1].

Experimental Protocols

A detailed methodology for a key experiment cited in the evaluation of these compounds is provided below.

Radioligand Binding Assay for Serotonin Receptors

This protocol is a standard method used to determine the binding affinity of test compounds for serotonin receptors.

Materials:

  • Membrane Preparations: Cell membranes expressing the specific human 5-HT receptor subtype (e.g., 5-HT1A, 5-HT2A, 5-HT2C, or 5-HT1D).

  • Radioligand: A specific tritiated ([³H]) or iodinated ([¹²⁵I]) ligand for the receptor of interest (e.g., [³H]-8-OH-DPAT for 5-HT1A, [¹²⁵I]-DOI for 5-HT2A/2C).

  • Test Compounds: The 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine derivatives to be tested.

  • Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing specific ions (e.g., MgCl₂, CaCl₂) and other reagents as required for the specific receptor.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known non-radioactive ligand for the receptor (e.g., serotonin).

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well microplates.

  • Filtration apparatus (cell harvester).

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well microplate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of non-labeled ligand).

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of a G-protein Coupled 5-HT Receptor

The following diagram illustrates a generalized signaling pathway for a G-protein coupled serotonin receptor, such as the 5-HT1A or 5-HT2A receptor.

G_protein_coupled_5HT_receptor_signaling cluster_membrane Cell Membrane Receptor 5-HT Receptor G_protein G-protein (αβγ) Receptor->G_protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, PLC) G_protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger produces Ligand Serotonin or Derivative Ligand->Receptor binds Cellular_Response Cellular Response (e.g., Neuronal Firing, Gene Expression) Second_Messenger->Cellular_Response leads to Radioligand_Binding_Assay_Workflow Start Start Preparation Prepare Reagents: - Membrane homogenate - Radioligand - Test compounds Start->Preparation Incubation Incubate mixture in 96-well plate Preparation->Incubation Filtration Rapid filtration to separate bound and free ligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Measure radioactivity using scintillation counter Washing->Counting Analysis Data Analysis: - Calculate IC50 - Determine Ki Counting->Analysis End End Analysis->End

References

Comparative analysis of the monoamine oxidase inhibition by substituted tryptamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the inhibitory effects of various substituted tryptamines on the two isoforms of monoamine oxidase, MAO-A and MAO-B. Monoamine oxidases are critical enzymes in the metabolism of monoamine neurotransmitters and are significant targets in the development of therapeutics for neurological and psychiatric disorders.[1][2] This document summarizes quantitative experimental data, details the methodologies used for these assessments, and explores the structure-activity relationships governing the inhibitory potential of this class of compounds.

Data Presentation: Inhibitory Potency of Substituted Tryptamines

The inhibitory activities of a range of substituted tryptamines against MAO-A and MAO-B are presented below. The data, expressed as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%), have been compiled from various in vitro studies. A lower IC50 value indicates greater inhibitory potency. The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), is also provided to illustrate the preferential inhibition of one isoform over the other.

CompoundSubstitution PatternMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI)Reference(s)
TryptamineUnsubstituted1204.50.0375[3]
α-Methyltryptamine (AMT)α-Methyl491.90.0388[3]
5-Methoxy-α-methyltryptamine (5-MeO-AMT)5-Methoxy, α-Methyl6.51.80.2769[3]
7-Methyl-α-methyltryptamine (7-Me-AMT)7-Methyl, α-Methyl0.0491.70.0288[3]
N,N-Dimethyltryptamine (DMT)N,N-Dimethyl>1000>1000-[3]
5-Fluoro-α-methyltryptamine (5-FMT)5-Fluoro, α-MethylCompetitive Inhibitor (High affinity for MAO-A)Weak InhibitorHighly Selective for MAO-A[4]
Acetylenic Analogue 12-Side chain, N-propargylPotent InhibitorPotent Inhibitor-[5]
Acetylenic Analogue 22-Side chain, N-methyl-N-propargylPotent InhibitorPotent Inhibitor-[5]
N-allenic analogues2-Side chain, N-allenic substituentsMore potent and selective for MAO-A than acetylenic analoguesWeaker inhibition than MAO-ASelective for MAO-A[6]

Note: Direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.

Experimental Protocols

The determination of MAO inhibitory activity is crucial for the characterization of novel compounds. The most common in vitro method is the fluorometric assay, valued for its sensitivity and adaptability to high-throughput screening.[7][8]

In Vitro Fluorometric MAO Inhibition Assay

This protocol outlines a general procedure for determining the IC50 values of substituted tryptamines against MAO-A and MAO-B.

Principle: This assay is based on the detection of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of a substrate by MAO.[9] In a coupled enzymatic reaction, horseradish peroxidase (HRP) utilizes the generated H2O2 to oxidize a non-fluorescent probe (e.g., Amplex Red) into a highly fluorescent product (resorufin). The increase in fluorescence is directly proportional to MAO activity. The presence of an inhibitor reduces the rate of fluorescence generation.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate: Kynuramine or p-Tyramine[8][10]

  • Test compounds (substituted tryptamines)

  • Positive controls: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Dissolve test compounds and positive controls in a suitable solvent (e.g., DMSO) to create stock solutions. Perform serial dilutions to obtain a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.[7]

  • Reagent Preparation: Prepare working solutions of MAO-A or MAO-B enzyme, the substrate, the fluorescent probe, and HRP in the assay buffer.

  • Assay Plate Setup: In a 96-well black microplate, add the following to respective wells:

    • Blank wells: Assay buffer

    • Control wells (100% activity): Enzyme solution and solvent

    • Positive control wells: Enzyme solution and a known selective inhibitor (clorgyline for MAO-A, selegiline for MAO-B)

    • Test wells: Enzyme solution and various concentrations of the test compound

  • Pre-incubation: Add the enzyme solution to the wells containing the test compounds and controls. Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for the interaction between the inhibitor and the enzyme.[10]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and the HRP/probe mixture to all wells.

  • Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red) either kinetically over time or as an endpoint reading after a fixed incubation period (e.g., 20-30 minutes).[7]

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[10]

Mandatory Visualization

Signaling Pathway of Monoamine Oxidase Action and Inhibition

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron Monoamine Monoamine (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO-A / MAO-B) Monoamine->MAO Oxidative Deamination Metabolites Inactive Aldehyde Metabolites + H₂O₂ MAO->Metabolites Tryptamine Substituted Tryptamine (Inhibitor) Tryptamine->MAO Inhibition

Caption: Monoamine oxidase (MAO) metabolizes monoamines; substituted tryptamines can inhibit this process.

Experimental Workflow for MAO Inhibition Assay

MAO_Assay_Workflow start Start: Prepare Reagents (Enzyme, Substrate, Inhibitor) plate_setup Plate Setup in 96-well Plate (Blank, Control, Test Wells) start->plate_setup pre_incubation Pre-incubate Enzyme and Inhibitor (e.g., 15 min at 37°C) plate_setup->pre_incubation reaction_initiation Initiate Reaction (Add Substrate & Detection Mix) pre_incubation->reaction_initiation incubation_measurement Incubate and Measure Fluorescence (e.g., 20-30 min at 37°C) reaction_initiation->incubation_measurement data_analysis Data Analysis (% Inhibition vs. [Inhibitor]) incubation_measurement->data_analysis ic50_determination IC50 Value Determination (Non-linear Regression) data_analysis->ic50_determination end End ic50_determination->end

Caption: A typical workflow for determining the IC50 of a substituted tryptamine in an MAO inhibition assay.

Comparative Discussion

The inhibitory profile of substituted tryptamines against MAO-A and MAO-B is significantly influenced by their structural characteristics.

Structure-Activity Relationships (SAR):

  • α-Alkylation: The presence of a methyl group at the alpha position of the ethylamine side chain, as seen in α-methyltryptamine (AMT), can protect the molecule from degradation by MAO, potentially leading to a longer duration of action.[3]

  • Indole Ring Substitution: Substitutions on the indole ring play a crucial role in determining both the potency and selectivity of MAO inhibition. For instance, a fluorine atom at the 5-position of α-methyltryptamine (5-FMT) results in a highly selective competitive inhibitor of MAO-A.[4] Conversely, a methyl group at the 7-position of AMT (7-Me-AMT) significantly increases MAO-A inhibitory potency.[3]

  • N-Alkylation: The nature of the substituents on the terminal amino group also modulates activity. While N,N-dimethylation in DMT appears to abolish significant MAO inhibitory activity, the introduction of propargyl or allenic groups can confer potent, and in some cases irreversible, inhibition.[5][6]

  • Side Chain Position: The point of attachment of the side chain to the indole ring is another determinant of activity. Acetylenic and N-allenic analogues with the side chain at the 2-position have been shown to be potent MAO inhibitors.[5][6]

Selectivity: The data indicates that subtle structural modifications can shift the selectivity of substituted tryptamines between the two MAO isoforms. While many of the listed α-methylated tryptamines show a preference for MAO-B inhibition (lower IC50 values), specific substitutions, such as the 5-fluoro group, can dramatically reverse this selectivity, favoring potent MAO-A inhibition.[3][4] This highlights the potential for rational drug design to develop isoform-selective MAO inhibitors based on the tryptamine scaffold.

Conclusion: Substituted tryptamines represent a versatile class of compounds with a wide range of inhibitory activities against MAO-A and MAO-B. Their potency and selectivity are intricately linked to the nature and position of various substituents on the tryptamine core structure. The experimental protocols outlined provide a robust framework for the continued investigation and characterization of novel tryptamine derivatives as potential therapeutic agents targeting the monoamine oxidase system. Further systematic studies on a broader range of analogues under standardized assay conditions will be invaluable for elucidating more precise structure-activity relationships and for the development of next-generation MAO inhibitors.

References

In Vivo Validation of In Vitro Findings for 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the in vivo and in vitro experimental data for the compound 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine. While its chemical synthesis and basic properties are documented, detailed studies validating its biological activity, mechanism of action, and comparative performance against other alternatives are not publicly available at this time. This guide, therefore, serves to highlight the absence of this critical information and to outline the necessary experimental frameworks that would be required to establish a thorough understanding of this compound's potential.

The compound, identified by its CAS number 1203-95-8, belongs to the indole family, a class of molecules known for a wide range of biological activities. Structurally similar compounds, such as 2-(5-Chloro-1H-indol-3-yl)ethanamine hydrochloride and 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethylamine, have been investigated for their potential as serotonin receptor ligands and their roles in neurological research. However, the specific biological profile of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine remains uncharacterized in the public domain.

Comparative Data Summary: Data Not Available

A critical component of any drug development or research guide is the presentation of quantitative data to allow for objective comparison. Due to the lack of published studies, tables summarizing key performance indicators such as IC50/EC50 values, pharmacokinetic parameters (ADME), and in vivo efficacy data for 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine and its potential alternatives cannot be provided.

Experimental Protocols: Methodologies Not Described in Literature

Detailed experimental protocols are essential for the replication and validation of scientific findings. The absence of published research on 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine means that specific methodologies for its in vitro and in vivo evaluation have not been established. Future research would necessitate the development and validation of protocols for:

  • In Vitro Assays: To determine the compound's activity on specific molecular targets, such as receptor binding assays, enzyme inhibition assays, and cell-based functional assays.

  • In Vivo Models: To assess the compound's efficacy, safety, and pharmacokinetic profile in relevant animal models of disease.

Signaling Pathways and Experimental Workflows: Hypothetical Frameworks

Without experimental data, any depiction of signaling pathways or experimental workflows would be purely speculative. However, based on the indole scaffold, one could hypothesize potential interactions with pathways regulated by serotonin or other neurotransmitter systems. To investigate this, a logical experimental workflow would be necessary.

Below is a generalized workflow that researchers might employ to investigate a novel indole-based compound like 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Target Identification Target Identification Binding Assays Binding Assays Target Identification->Binding Assays Hypothesis Functional Assays Functional Assays Binding Assays->Functional Assays Confirmation ADME-Tox Screening ADME-Tox Screening Functional Assays->ADME-Tox Screening Lead Optimization Pharmacokinetics Pharmacokinetics ADME-Tox Screening->Pharmacokinetics Candidate Selection Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Dosing Regimen Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies Safety Profile

Caption: A generalized workflow for the preclinical evaluation of a novel compound.

This diagram illustrates a standard progression from initial in vitro characterization to subsequent in vivo validation. The process begins with identifying potential biological targets and progresses through various assays to determine a compound's activity and safety profile before moving into animal studies.

A Head-to-Head Comparison of 5-MeO-DMT and the Elusive 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed pharmacological guide for researchers, scientists, and drug development professionals.

In the landscape of psychoactive compound research, tryptamines represent a vast and pharmacologically diverse class of molecules. This guide provides a head-to-head comparison of the well-characterized psychedelic compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and the lesser-known molecule, 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.

Important Note on Data Availability: While extensive pharmacological data exists for 5-MeO-DMT, a thorough search of scientific literature and patent databases did not yield any publicly available in vitro or in vivo pharmacological data for 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine. This guide will present the comprehensive profile of 5-MeO-DMT and discuss the potential pharmacology of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine based on structurally related compounds, with the strong caveat that this is speculative and awaits experimental validation.

Section 1: Pharmacological Profile of 5-MeO-DMT

5-MeO-DMT is a naturally occurring psychedelic tryptamine found in a variety of plant species and the venom of the Sonoran Desert toad, Incilius alvarius.[1] It is known for its potent, short-acting psychoactive effects.

Receptor Binding Affinity

5-MeO-DMT is a non-selective serotonin receptor agonist, exhibiting affinity for multiple 5-HT receptor subtypes.[1][2] Notably, it displays a significantly higher affinity for the 5-HT1A receptor compared to the 5-HT2A receptor, a characteristic that distinguishes it from many classic psychedelics.[1][2]

Receptor SubtypeKi (nM)Reference
5-HT1A< 10[2]
5-HT2A> 1000[2]
5-HT2C--
5-HT1D--
5-HT7--
SERT (Serotonin Transporter)2184 (IC50)[1]

Note: Ki values represent the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

Functional Activity

Functionally, 5-MeO-DMT acts as an agonist at the receptors it binds to. While its affinity is higher for 5-HT1A, its potency for activating the 5-HT2A receptor is significant.[1]

Receptor SubtypeAssay TypeEC50 (nM)Emax (%)Reference
5-HT1AG-protein binding~100~115% (of 5-HT)[2]
5-HT2ACalcium Flux1.80 - 3.87-[1]

Note: EC50 represents the concentration of a drug that gives a half-maximal response. Emax represents the maximum response achievable by the drug.

Signaling Pathways

The primary mechanism of action for 5-MeO-DMT involves the activation of G-protein coupled receptors (GPCRs), predominantly the 5-HT1A and 5-HT2A receptors.

  • 5-HT1A Receptor Activation: The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o). Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This pathway is thought to contribute to the anxiolytic and antidepressant effects of some serotonergic compounds.

  • 5-HT2A Receptor Activation: The 5-HT2A receptor is coupled to Gq/11 proteins. Upon activation, this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is believed to be central to the psychedelic effects of tryptamines.

Caption: Signaling pathways of 5-MeO-DMT.

Section 2: Profile of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

As previously stated, there is a notable absence of published pharmacological data for 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine. It is available commercially as a research chemical. Structurally, it is a tryptamine derivative with a chlorine atom at the 5-position of the indole ring and a methyl group at the 2-position.

Speculative Pharmacology Based on Structural Analogs

Based on its structure, we can speculate on its potential pharmacological targets. The tryptamine scaffold is a common feature of serotonin receptor ligands. The substitutions on the indole ring can significantly modulate affinity and efficacy.

A structurally related compound is 5-chloro-α-methyltryptamine (5-Cl-αMT) . It is important to note that 5-Cl-αMT has an additional methyl group on the ethylamine side chain (the "alpha" position), which can significantly alter its pharmacology compared to the title compound. 5-Cl-αMT is a serotonin-dopamine releasing agent and a potent agonist at the 5-HT2A receptor, with an EC50 of 6.27 nM.[3] It also acts as a monoamine oxidase inhibitor (MAOI).[3]

Given this, it is plausible that 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine may also interact with serotonin receptors, potentially the 5-HT2A receptor. The 5-chloro substitution in other tryptamines has been shown to be compatible with 5-HT2A receptor agonism. However, without experimental data, its affinity, efficacy, and potential for monoamine release or MAO inhibition remain unknown.

Section 3: Experimental Protocols

The following are detailed methodologies for key experiments used to characterize compounds like 5-MeO-DMT.

Radioligand Binding Assay for Serotonin Receptors

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from a serotonin receptor by the test compound.

Materials:

  • Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).

  • Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

  • Test compound (e.g., 5-MeO-DMT).

  • Non-specific binding control (a high concentration of a known ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Incubation Incubate in 96-well Plate (Membranes + Radioligand + Compound) Start->Incubation Filtration Rapid Filtration (Separate Bound from Unbound) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Caption: Workflow for a radioligand binding assay.
Gq-Coupled Receptor Calcium Flux Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, by detecting changes in intracellular calcium levels.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at a Gq-coupled receptor.

Materials:

  • Host cells (e.g., HEK293) stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage from cells).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound (e.g., 5-MeO-DMT).

  • 96- or 384-well black, clear-bottom microplates.

  • A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Plate the cells in the microplates and grow to confluence.

  • Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specific time (e.g., 60 minutes at 37°C).

  • Prepare serial dilutions of the test compound.

  • Place the plate in the fluorescence plate reader.

  • Establish a baseline fluorescence reading.

  • Add the test compound to the wells and immediately begin kinetic fluorescence readings.

  • Monitor the change in fluorescence over time, which corresponds to the increase in intracellular calcium upon receptor activation.

  • The peak fluorescence intensity is used to determine the response.

  • Plot the response against the log concentration of the test compound to generate a dose-response curve.

  • From the curve, determine the EC50 and Emax values.

Calcium_Flux_Workflow Cell_Plating Plate Cells Expressing 5-HT2A Receptor Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Plating->Dye_Loading Baseline_Reading Establish Baseline Fluorescence Dye_Loading->Baseline_Reading Compound_Addition Add Test Compound Baseline_Reading->Compound_Addition Kinetic_Reading Kinetic Fluorescence Measurement Compound_Addition->Kinetic_Reading Data_Analysis Data Analysis (Calculate EC50 and Emax) Kinetic_Reading->Data_Analysis

Caption: Workflow for a calcium flux assay.

Section 4: Conclusion

This guide provides a comprehensive overview of the pharmacological profile of 5-MeO-DMT, a potent psychedelic tryptamine with a distinct preference for the 5-HT1A receptor in terms of binding affinity. Its functional activity at the 5-HT2A receptor, however, is a key driver of its psychoactive effects. In stark contrast, 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine remains a pharmacologically uncharacterized molecule. While its tryptamine structure suggests potential interaction with serotonin receptors, any specific claims about its activity would be purely speculative without supporting experimental data. Researchers investigating this and other novel tryptamines are encouraged to utilize established methodologies, such as the radioligand binding and calcium flux assays detailed herein, to elucidate their pharmacological properties.

References

A Comparative Guide to the Experimental Reproducibility of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine and Alternative Indoleamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental results is a cornerstone of scientific advancement, particularly in the fields of pharmacology and drug development. The purity, characterization, and consistent synthesis of a chemical probe are fundamental to achieving reproducible data. This guide provides a comparative overview of the factors influencing the experimental reproducibility of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine and contrasts it with more extensively characterized indoleamine alternatives, which are frequently utilized in neuroscience research.

Factors Influencing Reproducibility: A Focus on Synthesis and Purity

The synthesis of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine involves a multi-step process.[1] The consistency of this process is paramount for ensuring the purity and, consequently, the reliability of the compound in biological assays. Variations in reagents, reaction conditions, and purification methods can introduce impurities that may have off-target effects, leading to inconsistent and misleading experimental outcomes.

Experimental Protocol: Synthesis of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

A general synthetic route for 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine has been outlined, starting from 5-chloro-2-methylindole.[1][2] A detailed protocol, crucial for reproducibility, would involve the following key transformations:

  • Formylation: Introduction of a formyl group at the 3-position of the indole ring, often using a Vilsmeier-Haack reaction with reagents like phosphorus oxychloride and dimethylformamide.[1]

  • Nitrostyrene Formation: Reaction of the resulting indole-3-carboxaldehyde with a nitroalkane, such as nitroethane, in the presence of a base like ammonium acetate to form a nitrostyrene intermediate.[1]

  • Reduction: Reduction of the nitrostyrene to the corresponding ethanamine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LAH) or, as suggested, a milder approach using sodium tris(acetoxy)borohydride followed by catalytic hydrogenation (e.g., palladium on carbon with ammonium formate).[1]

Key for Reproducibility: Each step requires careful control of temperature, reaction time, and stoichiometry. The final product must be rigorously purified, typically by column chromatography or recrystallization, and its identity and purity confirmed by analytical methods such as NMR spectroscopy and mass spectrometry. The absence of such detailed characterization in public-facing documents for 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine presents a challenge for researchers aiming to reproduce or build upon previous work.

cluster_synthesis Synthesis of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine 5_chloro_2_methylindole 5-chloro-2-methylindole indole_3_carboxaldehyde 5-chloro-2-methyl-1H-indole-3-carbaldehyde 5_chloro_2_methylindole->indole_3_carboxaldehyde 1. POCl3, DMF nitrostyrene_intermediate Nitrostyrene Intermediate indole_3_carboxaldehyde->nitrostyrene_intermediate 2. Nitroethane, NH4OAc final_product 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine nitrostyrene_intermediate->final_product 3. Reduction (e.g., LAH or NaBH(OAc)3 then H2/Pd-C)

Synthetic Pathway for 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.

Comparative Analysis with Alternative Indoleamines

In contrast to 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, a wealth of experimental data exists for other indoleamine derivatives, particularly those that act as ligands for serotonin (5-HT) receptors. These compounds, such as N,N-Dimethyltryptamine (DMT), Psilocin (4-HO-DMT), and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), have been extensively studied, and their synthesis and pharmacological properties are well-documented, providing a solid foundation for reproducible research.

Data Presentation: Pharmacological Properties of Alternative Indoleamines

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several well-characterized tryptamine analogs at various serotonin receptors. This type of quantitative data is essential for comparing the activity of novel compounds and for ensuring the reproducibility of experimental findings.

Table 1: Binding Affinities (Ki, nM) of Tryptamine Analogs at Serotonin Receptors

Compound 5-HT1A 5-HT2A 5-HT2B 5-HT2C
Tryptamine >10,000 - - -
N,N-Dimethyltryptamine (DMT) 1,070 108 49 1,860
Psilocin (4-HO-DMT) 129 40 4.6 22
5-MeO-DMT 16 61.5 11.5 115

Data compiled from various sources; experimental conditions may vary. '-' indicates data not available.[3]

Table 2: Functional Potencies (EC50, nM) of Tryptamine Analogs at the 5-HT2A Receptor

Compound EC50 (nM) Emax (%)
Serotonin (5-HT) 11.2 100
Psilocin (4-HO-DMT) 13.6 98.1

Data are primarily from calcium mobilization assays.[3]

Standardized Experimental Protocols for Enhanced Reproducibility

To ensure that experimental findings are comparable across different laboratories, the use of standardized and detailed protocols is critical. Below is a generalized protocol for a radioligand binding assay, a common method for determining the affinity of a compound for a specific receptor.

Experimental Protocol: Radioligand Binding Assay
  • Receptor Preparation: Cell membranes expressing the target receptor (e.g., 5-HT2A) are prepared from cultured cell lines or animal brain tissue.

  • Incubation: The receptor preparation is incubated with a specific radiolabeled ligand (e.g., [3H]ketanserin for the 5-HT2A receptor) and varying concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[3][4]

cluster_workflow Generalized Experimental Workflow for Compound Characterization Synthesis Compound Synthesis and Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Binding_Assay In Vitro Receptor Binding Assay (Ki determination) Characterization->Binding_Assay Functional_Assay In Vitro Functional Assay (EC50/IC50 determination) Binding_Assay->Functional_Assay In_Vivo_Study In Vivo Model Testing Functional_Assay->In_Vivo_Study cluster_pathway Simplified 5-HT2A Receptor Signaling Pathway Ligand Indoleamine Ligand Receptor 5-HT2A Receptor Ligand->Receptor G_Protein Gq/11 Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

References

Establishing a Certified Reference Standard for 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the establishment of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine as a certified reference standard. It outlines the necessary synthesis, purification, and analytical characterization steps, and compares the required quality attributes with those of commercially available, well-characterized indoleamine reference standards such as tryptamine, serotonin, and melatonin. Adherence to these guidelines will ensure the material is of sufficient purity and quality for its intended use in research and pharmaceutical development.

Synthesis and Purification

The initial step in establishing a reference standard is the synthesis of the target compound, 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, followed by rigorous purification to achieve the highest possible purity.

A potential multi-step synthesis route has been identified, starting from commercially available precursors.[1] The purification of the final compound is critical and should be achieved through techniques such as recrystallization or preparative chromatography to remove impurities.[2]

Diagram of the Synthesis Pathway:

Synthesis_Pathway Figure 1. Proposed Synthesis Pathway 5-Chloro-2-methyl-1H-indole 5-Chloro-2-methyl-1H-indole Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction 5-Chloro-2-methyl-1H-indole->Vilsmeier-Haack Reaction 5-Chloro-2-methyl-1H-indole-3-carbaldehyde 5-Chloro-2-methyl-1H-indole-3-carbaldehyde Vilsmeier-Haack Reaction->5-Chloro-2-methyl-1H-indole-3-carbaldehyde Reductive Amination Reductive Amination 5-Chloro-2-methyl-1H-indole-3-carbaldehyde->Reductive Amination 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine Reductive Amination->2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

Caption: Figure 1. Proposed Synthesis Pathway.

Analytical Characterization for Reference Standard Certification

A comprehensive analytical characterization is mandatory to establish the identity, purity, and potency of the synthesized 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine. The following experimental protocols are recommended.

Experimental Workflow for Characterization:

Caption: Figure 2. Experimental Workflow for Characterization.

2.1. Identity Confirmation

Technique Experimental Protocol Acceptance Criteria
¹H and ¹³C NMR Spectroscopy Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Internal Standard: Tetramethylsilane (TMS). Spectrometer: 400 MHz or higher. Data to be Acquired: Chemical shifts (δ), coupling constants (J), and integration for ¹H NMR. Chemical shifts for ¹³C NMR.The acquired spectra must be consistent with the proposed chemical structure of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine. All signals should be assigned to their corresponding protons and carbons.
High-Resolution Mass Spectrometry (HRMS) Ionization Mode: Electrospray Ionization (ESI), positive mode. Mass Analyzer: Time-of-Flight (TOF) or Orbitrap. Data to be Acquired: Accurate mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺.The measured mass should be within ±5 ppm of the theoretical mass calculated for the molecular formula C₁₁H₁₄ClN₂⁺.

2.2. Purity Assessment

Technique Experimental Protocol Acceptance Criteria
High-Performance Liquid Chromatography (HPLC) Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid or ammonium acetate). Detection: UV at an appropriate wavelength (e.g., 220 nm and 280 nm). Injection Volume: 10 µL. Flow Rate: 1.0 mL/min.Purity should be ≥98%, preferably ≥99.5%. No single impurity should be >0.1%.
Elemental Analysis (CHNS) Method: Combustion analysis. Data to be Acquired: Weight percentages of Carbon (C), Hydrogen (H), and Nitrogen (N).The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated for the molecular formula C₁₁H₁₃ClN₂.
Residual Solvents Method: Headspace Gas Chromatography (GC) with a Flame Ionization Detector (FID). Column: Appropriate for the separation of common organic solvents.The levels of any residual solvents from the synthesis and purification process should be below the limits specified in relevant pharmacopeial guidelines (e.g., USP <467> or ICH Q3C).
Water Content Method: Karl Fischer titration.The water content should be determined and reported. For a solid reference standard, a low water content is desirable.

Comparison with Existing Indoleamine Reference Standards

The quality attributes of the newly established 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine reference standard should be comparable to or exceed those of commercially available certified reference materials (CRMs) of similar indoleamines.

Comparison of Analytical Data for Indoleamine Reference Standards:

Parameter 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine (Target) Tryptamine CRM (Example) Serotonin HCl CRM (Example) [3][4][5]Melatonin CRM (Example) [6]
Molecular Formula C₁₁H₁₃ClN₂C₁₀H₁₂N₂C₁₀H₁₂N₂O·HClC₁₃H₁₆N₂O₂
Molecular Weight 208.69160.22212.68232.28
Identity Confirmed by NMR, HRMSNMR, MSNMR, MSNMR, MS
Purity (by HPLC) ≥98% (target)≥97.5% (GC)≥95.0% (HPLC)≥99% (by mass balance)
Elemental Analysis Within ±0.4% of theoreticalData provided on CoAData provided on CoAData provided on CoA
Certification To be establishedISO 17034, ISO/IEC 17025Provided with CoAISO 17034, ISO/IEC 17025

Logical Relationship for Comparison:

Comparison_Logic Figure 3. Comparison Logic for Reference Standards Target_Compound 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine Characterization_Data Analytical Characterization Data (NMR, MS, HPLC, EA) Target_Compound->Characterization_Data Comparison Compare Quality Attributes Characterization_Data->Comparison Established_Standards Established Indoleamine CRMs (Tryptamine, Serotonin, Melatonin) CoA_Data Certificate of Analysis Data Established_Standards->CoA_Data CoA_Data->Comparison Conclusion Fitness for Purpose as a Reference Standard Comparison->Conclusion

Caption: Figure 3. Comparison Logic for Reference Standards.

Certificate of Analysis (CoA)

A comprehensive Certificate of Analysis must be generated for the established reference standard. This document should include all relevant information about the material, including:

  • Product Information: Compound name, CAS number, molecular formula, and molecular weight.

  • Analytical Data: A summary of the results from all identity and purity tests, including copies of the spectra and chromatograms.

  • Purity Statement: A certified purity value, often determined by a mass balance approach, taking into account the data from HPLC, residual solvent analysis, water content, and inorganic impurity analysis.

By following this guide, researchers and drug development professionals can confidently establish 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine as a well-characterized and reliable reference standard, ensuring the accuracy and reproducibility of future analytical work.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine are critical for ensuring laboratory safety and environmental protection. As a chlorinated indole compound, it requires management as hazardous chemical waste. Adherence to the following procedures will minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.

  • Ventilation: Conduct all handling and initial disposal steps within a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Spill Management: Have a spill kit ready that is appropriate for halogenated organic compounds. In case of a spill, absorb the material with an inert absorbent, collect it in a sealed container, and treat it as hazardous waste.

Step-by-Step Disposal Protocol

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] The proper disposal of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine must be managed as hazardous chemical waste.

  • Waste Segregation and Collection:

    • Designated Waste Stream: Collect waste containing 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine separately from other waste streams. It must be categorized as halogenated organic waste .[2][3] This is a critical step as mixing halogenated and non-halogenated waste can complicate the disposal process and increase costs.[4]

    • Separate Containers: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizers.[5]

  • Container Selection and Labeling:

    • Appropriate Container: Use a chemically compatible and leak-proof container for waste collection. Often, the original container is suitable if it is in good condition.[6] The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[5][7]

    • Hazardous Waste Labeling: As soon as the first waste is added, label the container clearly with the words "HAZARDOUS WASTE".[8] The label must include:

      • The full chemical name: "2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine". Avoid using abbreviations.[5]

      • The approximate concentration or percentage of the chemical in the waste mixture.

      • The date when waste was first added to the container (accumulation start date).

      • An indication of the associated hazards (e.g., "Toxic," "Irritant").

  • Waste Storage in the Laboratory:

    • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA, which should be at or near the point of generation.[8]

    • Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment, such as a plastic tray or bin, to contain any potential leaks or spills.[5][9]

    • Segregation: Ensure the container is stored away from incompatible chemicals.[10]

  • Disposal Request and Pickup:

    • Contact EHS: Do not attempt to transport or dispose of the waste yourself. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[1]

    • Provide Information: Be prepared to provide the information from the hazardous waste label to the EHS personnel.

    • Professional Disposal: The EHS department will arrange for the material to be transported to a licensed chemical waste disposal facility for appropriate treatment, likely through controlled incineration with flue gas scrubbing.[1]

Disposal of Contaminated Materials and Empty Containers

  • Contaminated Labware: Disposable items such as gloves, wipes, and absorbent pads that are contaminated with 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine must be collected in a sealed, labeled bag or container and disposed of as halogenated solid hazardous waste.

  • Empty Containers: An empty container that held this chemical must be managed carefully. The first rinse of the container should be collected and disposed of as liquid halogenated hazardous waste.[5] After a triple rinse, and once all labels are defaced, the container may be disposed of according to institutional policy, which may allow for disposal in a designated glass waste box.[6][8]

Quantitative Data Summary

ParameterGuidelineRationale
Laboratory Storage Limit Do not exceed 55 gallons of hazardous waste or 1 quart of acutely toxic waste per SAA.[7]Regulatory compliance and minimization of risk within the laboratory.
Container Fill Level Do not fill waste containers beyond 90% of their capacity.[11]To prevent spills due to expansion or splashing during movement.
pH of Aqueous Waste If in an aqueous solution for disposal, the pH should generally be between 5.5 and 9.5.[4]To prevent corrosive damage to containers and to avoid classification as corrosive waste.

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Chemical Fume Hood A->B C Obtain a compatible, leak-proof waste container. B->C D Is the waste purely 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine or mixed with other halogenated organics? C->D E Label as 'HAZARDOUS WASTE: Halogenated Organic Waste' D->E Yes F Add full chemical name and concentration to the label. E->F G Securely cap the container. F->G H Place in designated Satellite Accumulation Area (SAA). G->H I Use secondary containment for the liquid waste container. H->I J Is the container full (<=90% capacity)? I->J K Contact Institutional EHS Office for waste pickup. J->K Yes L Store safely until pickup. J->L No M EHS transports to a licensed waste disposal facility. K->M L->J

Caption: Disposal workflow for 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.